molecular formula C9H18 B1585257 1,1,3-Trimethylcyclohexane CAS No. 3073-66-3

1,1,3-Trimethylcyclohexane

Cat. No.: B1585257
CAS No.: 3073-66-3
M. Wt: 126.24 g/mol
InChI Key: PYOLJOJPIPCRDP-UHFFFAOYSA-N
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Description

1,1,3-Trimethylcyclohexane is a natural product found in Passiflora edulis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
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InChI Key

PYOLJOJPIPCRDP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCCC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID60858746
Record name 1,1,3-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1,3-Trimethylcyclohexane
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CAS No.

3073-66-3
Record name 3,3,5-Trimethylcyclohexane
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Record name Cyclogeraniolane
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Record name 1,1,3-Trimethylcyclohexane
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Record name 1,1,3-trimethylcyclohexane
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Foundational & Exploratory

1,1,3-Trimethylcyclohexane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 1,1,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and a logical workflow for property characterization.

Chemical Identity

This compound is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups, two at the C1 position and one at the C3 position.

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms Cyclogeraniolane[1][2]
CAS Registry Number 3073-66-3[1]
Molecular Formula C₉H₁₈[1][2][3]
SMILES CC1CCCC(C1)(C)C[2][3]
InChI Key PYOLJOJPIPCRDP-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and an intermediate in chemical synthesis.[2]

PropertyValue
Molecular Weight 126.24 g/mol [2][3][4]
Appearance Colorless to almost colorless clear liquid[3]
Odor Resembles methylcyclohexane[5]
Boiling Point 138.5 °C at 760 mmHg[2][6]
Density 0.778 g/cm³[2]
Flash Point 18 °C[6]
Refractive Index 1.43[6]
Solubility Insoluble in water; Soluble in non-polar organic solvents like hexane, toluene, and benzene.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Spectrum TypeKey Data and Observations
¹H NMR The proton NMR spectrum shows characteristic signals for the methyl and methylene (B1212753) protons in the cyclohexane ring.
¹³C NMR The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Infrared (IR) Spectrum The IR spectrum displays characteristic absorption bands for C-H stretching and bending vibrations of an alkane. Data is available from the NIST Chemistry WebBook.[1][7]
Mass Spectrum (EI) The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. Data is available from the NIST Chemistry WebBook.[1][7]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (Bunsen burner or hot plate)

  • Stand and clamps

Procedure:

  • Fill the small test tube with 1-2 mL of this compound.

  • Place the capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly in a Thiele tube or an oil bath, making sure the liquid in the test tube is below the level of the heating fluid.[1]

  • Gently heat the Thiele tube's side arm or the oil bath.[1]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The liquid will start to cool, and the bubbling will slow down and eventually stop.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of this compound.[1] Record this temperature.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and thoroughly dry the pycnometer.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

  • Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

  • The density is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in water and a non-polar organic solvent.

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

Procedure:

  • Solubility in Water:

    • Add approximately 1 mL of this compound to a test tube.

    • Add 3 mL of distilled water.

    • Stopper the test tube and shake vigorously for 1 minute.

    • Allow the mixture to stand and observe if two distinct layers form. Immiscibility indicates insolubility.

  • Solubility in a Non-Polar Solvent (e.g., Hexane):

    • Add approximately 1 mL of this compound to a test tube.

    • Add 3 mL of hexane.

    • Stopper the test tube and shake.

    • Observe if a single, homogeneous phase is formed, which indicates solubility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of this compound and confirm its identity.

Methodology: Based on EPA Method 8260 for volatile organic compounds.[6][7][8]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile hydrocarbons (e.g., DB-5ms or equivalent)

  • Autosampler

Experimental Conditions (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-300 amu

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

  • Inject the sample into the GC-MS system.

  • Acquire the data according to the specified conditions.

  • Analyze the resulting chromatogram for the retention time and the mass spectrum of the peak corresponding to this compound. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of this compound.

G start Obtain Sample of This compound identity Confirm Identity (GC-MS, NMR, IR) start->identity boiling_point Determine Boiling Point identity->boiling_point density Measure Density identity->density solubility Assess Solubility identity->solubility purity Determine Purity (GC) identity->purity Purity Check report Compile Data and Report boiling_point->report density->report solubility->report purity->report end Characterization Complete report->end

Physicochemical Characterization Workflow

Safety and Handling

This compound is a flammable liquid and vapor.[6] It may be fatal if swallowed and enters airways.[6] Handle with caution in a well-ventilated area, away from heat, sparks, and open flames.[6][9] Use appropriate personal protective equipment (PPE), including safety goggles and gloves.[9] In case of skin contact, wash immediately with plenty of water.[9] If inhaled, move the person to fresh air.[10] Store in a tightly closed container in a cool, dry place.[6]

References

An In-depth Technical Guide to the Conformational Analysis of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational isomers of 1,1,3-trimethylcyclohexane, a substituted cyclohexane (B81311). The conformational preferences of such molecules are crucial in determining their physical properties and chemical reactivity, which is of significant interest in medicinal chemistry and drug development.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In this chair conformation, the substituent groups can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of different chair conformations is primarily dictated by steric interactions, particularly the unfavorable 1,3-diaxial interactions.[1] Substituents in the equatorial position are generally more stable due to minimized steric hindrance.[1]

For polysubstituted cyclohexanes, the most stable conformation is the one that minimizes the overall steric strain. This is typically achieved by placing the largest substituent groups in the equatorial positions.[2]

Chair Conformations of this compound

This compound can exist in two primary chair conformations that are interconvertible through a process known as a ring flip. Let's denote these as Conformation A and Conformation B.

  • Conformation A: In this conformation, the C3 methyl group is in an equatorial position. Consequently, one of the methyl groups at C1 must be axial, and the other equatorial.

  • Conformation B: Following a ring flip, the C3 methyl group occupies an axial position. This forces the previously axial methyl group at C1 into an equatorial position and the equatorial methyl group into an axial position.

The key to determining the more stable conformer lies in analyzing the steric strain arising from 1,3-diaxial interactions. These interactions occur between axial substituents on the same side of the cyclohexane ring.

Quantitative Analysis of Steric Strain

The steric strain associated with different axial substituents can be quantified using "A-values," which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol (or 7.6 kJ/mol).[2]

Strain Energy Calculations:

  • Conformation A (C3-Methyl Equatorial):

    • One axial methyl group at C1.

    • This axial methyl group has two 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

    • Total Strain Energy ≈ 2 * (Strain of H ↔ CH₃ interaction) = 2 * 0.9 kcal/mol = 1.8 kcal/mol (approximately 7.6 kJ/mol).[3]

  • Conformation B (C3-Methyl Axial):

    • One axial methyl group at C1 and one axial methyl group at C3.

    • The axial methyl at C1 interacts with the axial hydrogens at C3 and C5.

    • The axial methyl at C3 interacts with the axial hydrogens at C1 and C5.

    • Crucially, there is a significant 1,3-diaxial interaction between the axial methyl group at C1 and the axial methyl group at C3.

    • The strain energy of a CH₃ ↔ CH₃ 1,3-diaxial interaction is considerably higher than a H ↔ CH₃ interaction, estimated to be around 3.7 kcal/mol (or 15.4 kJ/mol).[3]

    • Total Strain Energy ≈ (Strain of H ↔ CH₃ interaction) + (Strain of CH₃ ↔ CH₃ interaction) ≈ 0.9 kcal/mol + 3.7 kcal/mol = 4.6 kcal/mol (approximately 19.3 kJ/mol). A different estimation places the total strain energy at 23 kJ/mol.[3]

ConformationC3-Methyl PositionC1-Methyl PositionsKey Steric InteractionsEstimated Strain Energy (kJ/mol)Relative Stability
A EquatorialOne Axial, One EquatorialTwo H ↔ CH₃ 1,3-diaxial interactions7.6[3]More Stable
B AxialOne Axial, One EquatorialTwo H ↔ CH₃ 1,3-diaxial interactions and one CH₃ ↔ CH₃ 1,3-diaxial interaction23[3]Less Stable

Table 1: Comparison of the two chair conformations of this compound.

Based on these energy calculations, Conformation A, with the C3-methyl group in the equatorial position, is significantly more stable than Conformation B.[3] The substantial steric repulsion between the two axial methyl groups in Conformation B makes it a much higher energy state.[3]

Conformational Equilibrium

The two chair conformations exist in a dynamic equilibrium. The ratio of the two conformers at a given temperature can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

  • ΔG° is the difference in Gibbs free energy between the two conformations.

  • R is the gas constant (8.314 J/mol·K).

  • T is the temperature in Kelvin.

  • K_eq is the equilibrium constant ([Conformation A]/[Conformation B]).

Given the significant energy difference, the equilibrium will overwhelmingly favor the more stable Conformation A.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound is typically carried out using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[4] For conformational analysis, key parameters include chemical shifts, coupling constants (specifically ³J_HH), and Nuclear Overhauser Effect (NOE) data. At room temperature, the rapid interconversion of chair conformations leads to averaged NMR signals.[5] However, at low temperatures, this ring flip can be slowed down or "frozen out" on the NMR timescale, allowing for the observation of individual conformers.[6]

Experimental Protocol (Low-Temperature NMR):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHF₂Cl).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is used.[6]

  • Temperature Control: The temperature of the probe is carefully lowered and calibrated.[6]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures, starting from room temperature and decreasing until the signals for the individual conformers are resolved.

  • Data Analysis:

    • Signal Integration: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectra.

    • Coupling Constants: The vicinal coupling constants (³J_HH) are measured. The magnitude of these constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the chair geometry.

    • NOE Spectroscopy: NOESY or ROESY experiments can be performed to identify through-space interactions, which can help confirm the axial or equatorial positions of the methyl groups.

Computational Chemistry

Principle: Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to model the different conformations and calculate their relative energies and geometries.[4]

Computational Protocol (Example using Density Functional Theory - DFT):

  • Structure Building: The 3D structures of both chair conformations of this compound are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common DFT method for this is B3LYP with a suitable basis set (e.g., 6-31G*).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set for greater accuracy.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Data Analysis: The calculated energies of the two conformers are compared to determine their relative stability. The results can then be compared with experimental data.

Visualizations

Conformational Equilibrium of this compound

G cluster_A Conformation A (More Stable) cluster_B Conformation B (Less Stable) A C3-Methyl Equatorial Lower Energy B C3-Methyl Axial Higher Energy A->B Ring Flip B->A Ring Flip

Caption: Equilibrium between the two chair conformations of this compound.

Key Steric Interactions in Conformation B

Caption: Major steric clashes in the less stable conformation of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of 1,1,3-trimethylcyclohexane. The content herein is curated to support advanced research and development activities where a nuanced understanding of molecular three-dimensional structure is paramount. This document details the molecule's stereoisomerism, conformational dynamics, and the analytical methodologies used in its characterization.

Executive Summary

This compound is a saturated cyclic hydrocarbon that serves as a valuable model for fundamental studies in stereochemistry. Its structural features—a single chiral center and a gem-dimethyl substituted carbon—give rise to interesting conformational preferences and a pair of enantiomers. This guide elucidates the principles of its chirality, the energetic landscape of its chair conformations, and provides detailed experimental frameworks for its analysis and potential synthesis of its stereoisomers. All quantitative data are presented in tabular format for clarity, and logical and experimental workflows are visualized using Graphviz diagrams.

Stereochemistry and Chirality

The molecular structure of this compound contains a single stereocenter at the C3 position, which is bonded to a hydrogen atom, a methyl group, and two different carbon pathways within the cyclohexane (B81311) ring. The C1 carbon, bearing two methyl groups (a gem-dimethyl group), is achiral.[1] The presence of this single chiral center means that this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane.

These stereoisomers possess identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light and their binding affinities with other chiral molecules.[1]

stereoisomers Stereochemical Relationship of this compound racemate This compound (Racemic Mixture) R_enantiomer (R)-1,1,3-Trimethylcyclohexane racemate->R_enantiomer Enantiomers S_enantiomer (S)-1,1,3-Trimethylcyclohexane racemate->S_enantiomer Enantiomers R_enantiomer->S_enantiomer Mirror Images

Figure 1: Stereoisomers of this compound.
Optical Activity

As chiral molecules, the enantiomers of this compound are optically active. Each enantiomer will rotate the plane of plane-polarized light to an equal but opposite degree. A 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture, will exhibit no net optical rotation.

While the principles of optical activity are well-established, a literature search did not yield specific, experimentally determined values for the specific rotation of (R)- or (S)-1,1,3-trimethylcyclohexane.

Conformational Analysis

This compound exists predominantly in two interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions. In both chair conformations of this compound, one of the gem-dimethyl groups at the C1 position must occupy an axial position, while the other is equatorial. The key difference between the two conformers lies in the orientation of the methyl group at the C3 position.

  • Conformer A: The C3-methyl group is in the equatorial position.

  • Conformer B: The C3-methyl group is in the axial position.

The energetic penalty associated with a substituent occupying an axial position is primarily due to steric repulsion with other axial atoms on the same side of the ring. These unfavorable interactions are termed 1,3-diaxial interactions.

chair_conformations cluster_A Conformer A (C3-Methyl Equatorial) cluster_B Conformer B (C3-Methyl Axial) A More Stable B Less Stable A->B Ring Flip

Figure 2: Conformational equilibrium of this compound.
Quantitative Analysis of Conformational Stability

The Gibbs free energy difference (ΔG°) between the two chair conformations can be estimated by summing the energetic costs of the 1,3-diaxial interactions present in each conformer. The standard A-value for a methyl-hydrogen 1,3-diaxial interaction is approximately 3.8 kJ/mol (0.9 kcal/mol). An axial methyl group experiences two such interactions, leading to a total strain of about 7.6 kJ/mol (1.8 kcal/mol). A 1,3-diaxial interaction between two methyl groups is significantly more destabilizing, with an estimated strain energy of around 15.4 kJ/mol (3.7 kcal/mol).

Table 1: Strain Energy Estimation for this compound Conformers

ConformerAxial Substituents1,3-Diaxial InteractionsEstimated Strain Energy (kJ/mol)Relative Stability
A C1-Methyl1 x (C1-Me vs. C3-H) 1 x (C1-Me vs. C5-H)3.8 + 3.8 = 7.6 More Stable
B C1-Methyl, C3-Methyl1 x (C1-Me vs. C5-H) 1 x (C3-Me vs. C1-Me) 1 x (C3-Me vs. C5-H)3.8 + 15.4 + 3.8 = 23.0 Less Stable

The estimated Gibbs free energy difference (ΔG°) between the two conformers is: ΔG° = G°(Conformer B) - G°(Conformer A) = 23.0 kJ/mol - 7.6 kJ/mol = 15.4 kJ/mol

This significant energy difference indicates that at equilibrium, Conformer A , with the C3-methyl group in the equatorial position, is heavily favored. The equilibrium constant (K_eq) and the relative populations of the two conformers at 298 K (25 °C) can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

  • R = 8.314 J/(mol·K)

  • T = 298 K

Solving for K_eq: K_eq = exp(-ΔG° / RT) = exp(-15400 J/mol / (8.314 J/(mol·K) * 298 K)) ≈ 500

This corresponds to an equilibrium mixture containing approximately 99.8% of Conformer A and 0.2% of Conformer B .

Experimental Protocols

Representative Protocol for Enantioselective Synthesis

Objective: To synthesize an enantiomerically enriched sample of this compound.

Materials:

  • 1,1,3-trimethylcyclohexene (or other suitable precursor)

  • Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP)

  • High-pressure hydrogenation vessel (autoclave)

  • Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and purification equipment (e.g., for filtration, extraction, and distillation or chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral catalyst precursor and the chiral ligand in the chosen solvent in the reaction vessel.

  • Reaction Setup: Add the 1,1,3-trimethylcyclohexene substrate to the catalyst solution.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (typically 1-100 atm).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-48 hours), monitoring the reaction progress by techniques such as GC or TLC.

  • Workup: After the reaction is complete, carefully vent the autoclave and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the enantiomerically enriched this compound.

  • Characterization: The enantiomeric excess (e.e.) of the product should be determined using a suitable chiral analytical technique, such as chiral gas chromatography (chiral GC).

synthesis_workflow Asymmetric Synthesis Workflow start Prochiral Precursor (e.g., 1,1,3-trimethylcyclohexene) hydrogenation Asymmetric Hydrogenation start->hydrogenation catalyst Chiral Catalyst (e.g., Rh-BINAP) catalyst->hydrogenation workup Reaction Workup (Filtration, Extraction) hydrogenation->workup purification Purification (Distillation/Chromatography) workup->purification product Enantiomerically Enriched This compound purification->product analysis Chiral Analysis (e.g., Chiral GC) product->analysis

Figure 3: Generalized workflow for the asymmetric synthesis of this compound.
Protocol for Conformational Analysis by Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the populations of the two chair conformers of this compound and calculate the Gibbs free energy difference (ΔG°) between them.

Principle: At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed to the point where the individual signals for each conformer can be resolved and integrated.

Materials:

  • This compound

  • Low-freezing point deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈))

  • High-quality NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • NMR spectrometer equipped with a variable temperature (VT) unit

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of this compound in the chosen deuterated solvent.

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Experiment:

    • Place the sample in the NMR probe and allow the temperature to equilibrate.

    • Gradually lower the temperature in increments (e.g., 10-20 K).

    • Acquire a spectrum at each temperature, monitoring for signal broadening and eventual splitting into two distinct sets of signals corresponding to the two conformers. The coalescence temperature is where the two sets of signals merge.

    • Continue to lower the temperature until well-resolved spectra of both conformers are obtained (the "slow-exchange regime").

  • Data Analysis:

    • In the slow-exchange regime, identify corresponding signals for each conformer.

    • Carefully integrate the signals for each conformer. The ratio of the integrals is equal to the ratio of the conformer populations (K_eq).

    • Calculate the Gibbs free energy difference (ΔG°) at that temperature using the equation: ΔG° = -RT ln(K_eq).

Data Summary

Table 2: Summary of Stereochemical and Conformational Properties of this compound

PropertyValue/Description
Chirality Chiral
Stereocenter C3
Enantiomers (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane
Specific Rotation ([α]) Not reported in the literature
Major Conformer C3-methyl in the equatorial position
Minor Conformer C3-methyl in the axial position
Estimated ΔG° (Conformational) 15.4 kJ/mol
Estimated K_eq (298 K) ~500
Estimated Population of Major Conformer (298 K) ~99.8%
Estimated Population of Minor Conformer (298 K) ~0.2%

Conclusion

References

Synthesis of 1,1,3-Trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,3-trimethylcyclohexane, a saturated hydrocarbon of interest in various fields of chemical research. The document details the multi-step synthesis starting from the readily available industrial feedstock, isophorone (B1672270), and explores alternative deoxygenation strategies. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a cycloalkane that, along with its various isomers, serves as a valuable building block in organic synthesis and as a component in fuel and lubricant research. Its synthesis typically involves the modification of a functionalized cyclohexane (B81311) ring. The most common and economically viable starting material for the synthesis of trimethylcyclohexane isomers is isophorone (3,5,5-trimethylcyclohex-2-en-1-one), which is produced on a large scale from the self-condensation of acetone.[1] This guide will focus on the synthetic route from isophorone, which involves hydrogenation and subsequent deoxygenation steps.

Primary Synthesis Pathway: From Isophorone

The principal and most-documented synthesis of this compound originates from isophorone. This pathway involves a three-step process:

  • Selective Hydrogenation of Isophorone: The carbon-carbon double bond in isophorone is selectively hydrogenated to yield 3,3,5-trimethylcyclohexanone (B147574) (TMCH).

  • Reduction of 3,3,5-Trimethylcyclohexanone: The carbonyl group of TMCH is reduced to a hydroxyl group, forming 3,3,5-trimethylcyclohexanol (B90689).

  • Deoxygenation of 3,3,5-Trimethylcyclohexanol or 3,3,5-Trimethylcyclohexanone: The oxygen-containing functional group is removed to yield the final product, this compound.

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Step 1: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

The selective hydrogenation of the α,β-unsaturated ketone, isophorone, to the saturated ketone, 3,3,5-trimethylcyclohexanone, is a critical step that can be achieved with high selectivity using various catalytic systems.[2]

Quantitative Data for Isophorone Hydrogenation

CatalystSolventTemperature (°C)Pressure (MPa)Isophorone Conversion (%)TMCH Yield (%)Reference
Pd/CSolvent-free252.0>99>99[2]
Raney® NiTetrahydrofuran (B95107) (THF)252.010098.1[2]
5% Pd/Al₂O₃Supercritical CO₂Not SpecifiedNot Specified99.999.5[2]
Ru/CNot SpecifiedNot SpecifiedNot Specified--[3]

Experimental Protocol: Hydrogenation using Pd/C

  • Catalyst Preparation: If necessary, activate the palladium on carbon (Pd/C) catalyst according to the manufacturer's instructions.

  • Reaction Setup: In a high-pressure autoclave, place 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) and the Pd/C catalyst (typically 1-5% by weight of the substrate). The reaction can be run neat (solvent-free).

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen to 2.0 MPa.

  • Reaction Conditions: Stir the mixture vigorously at 25°C. The reaction progress can be monitored by gas chromatography (GC).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting liquid is 3,3,5-trimethylcyclohexanone, which can be purified by distillation if necessary.

Experimental Workflow: Isophorone Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge Autoclave with Isophorone and Pd/C B Seal and Purge with Nitrogen A->B C Pressurize with H₂ to 2.0 MPa B->C D Stir at 25°C C->D E Vent H₂ and Purge with Nitrogen D->E F Filter to Remove Catalyst E->F G Purify by Distillation (if necessary) F->G H H G->H 3,3,5-Trimethylcyclohexanone

General workflow for the hydrogenation of isophorone.
Step 2: Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol

The ketone, 3,3,5-trimethylcyclohexanone, can be readily reduced to the corresponding secondary alcohol, 3,3,5-trimethylcyclohexanol, using various reducing agents.[4]

Quantitative Data for TMCH Reduction

Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Borohydride (B1222165) (NaBH₄)Methanol (B129727)Room Temperature1-2 h>95 (estimated)General Knowledge
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to RT1-2 h>95 (estimated)General Knowledge
Ruthenium on Carbon (Ru/C) with H₂Not Specified30-220Not SpecifiedHigh[5]

Experimental Protocol: Reduction using Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone in methanol.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3,5-trimethylcyclohexanol. The product can be further purified by distillation or recrystallization.

Step 3: Deoxygenation to this compound

The final step in this synthesis is the removal of the oxygen functionality. This can be achieved either from the ketone (3,3,5-trimethylcyclohexanone) or the alcohol (3,3,5-trimethylcyclohexanol). Several deoxygenation methods are available, with the choice depending on the stability of the substrate to acidic or basic conditions and the desired reaction scale.

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones under basic conditions.[6][7] For sterically hindered ketones like 3,3,5-trimethylcyclohexanone, the Huang-Minlon modification is often employed, which involves higher temperatures and the removal of water to drive the reaction to completion.[8]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Reaction Setup: In a round-bottom flask fitted with a distillation head and a reflux condenser, combine 3,3,5-trimethylcyclohexanone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol.

  • Hydrazone Formation: Heat the mixture to reflux (around 110-130°C) for 1-2 hours to form the hydrazone.

  • Decomposition: Increase the temperature to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches approximately 190-200°C, maintain it at this temperature for several hours until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and dilute it with water. Extract the product with a low-boiling hydrocarbon solvent (e.g., pentane (B18724) or hexane).

  • Purification: Wash the organic extract with dilute HCl and then with water. Dry the organic layer over a suitable drying agent, filter, and remove the solvent by distillation. The resulting this compound can be purified by fractional distillation.

The Clemmensen reduction provides an alternative, acidic route to deoxygenate ketones.[9] However, it is generally less effective for aliphatic and cyclic ketones compared to aryl-alkyl ketones.[10] Modified conditions using activated zinc dust in an anhydrous organic solvent may improve yields for substrates like 3,3,5-trimethylcyclohexanone.[9]

Experimental Protocol: Clemmensen Reduction (Modified)

  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a dilute aqueous solution of mercury(II) chloride for a short period. Decant the aqueous solution and wash the amalgamated zinc with water, then with an appropriate organic solvent (e.g., diethyl ether).

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet, place the freshly prepared amalgamated zinc and cover it with a solution of 3,3,5-trimethylcyclohexanone in a suitable solvent like toluene (B28343) or ethanol.

  • Reduction: Add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic and should be controlled by cooling if necessary.

  • Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux until the starting material is consumed (monitor by GC or TLC).

  • Work-up: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with water and then with a dilute base solution (e.g., sodium bicarbonate). Dry the organic layer, filter, and remove the solvent. Purify the this compound by fractional distillation.

The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group and is particularly useful for secondary alcohols.[11][12] The reaction proceeds under mild, neutral conditions.

Experimental Protocol: Barton-McCombie Deoxygenation

  • Xanthate Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3,3,5-trimethylcyclohexanol in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil).

    • Stir the mixture at 0°C for 30 minutes, then add carbon disulfide (CS₂) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Add methyl iodide (MeI) and continue stirring at room temperature for several hours until the formation of the S-methyl xanthate is complete (monitor by TLC).[13]

  • Deoxygenation:

    • To the solution of the xanthate, add tributyltin hydride (n-Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux (around 80-90°C in toluene) for several hours.

    • Monitor the reaction for the disappearance of the xanthate.

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product will contain tin byproducts. These can be removed by flash chromatography on silica (B1680970) gel or by treatment with a solution of potassium fluoride.

  • Purification: The resulting this compound is purified by fractional distillation.

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound from isophorone involves a series of well-established organic reactions. The following diagrams illustrate the key transformations.

Overall Synthesis Pathway

G Isophorone Isophorone TMCH 3,3,5-Trimethylcyclohexanone Isophorone->TMCH H₂, Pd/C TMCHol 3,3,5-Trimethylcyclohexanol TMCH->TMCHol NaBH₄ Product This compound TMCH->Product Wolff-Kishner or Clemmensen Reduction TMCHol->Product Barton-McCombie Deoxygenation

Key synthetic routes to this compound from isophorone.

Wolff-Kishner Reduction Mechanism

G Ketone Ketone (TMCH) Hydrazone Hydrazone Intermediate Ketone->Hydrazone + H₂NNH₂ Anion Hydrazone Anion Hydrazone->Anion Base (-H⁺) Diimide Diimide Intermediate Anion->Diimide + H₂O Carbanion Carbanion Diimide->Carbanion Heat, -N₂ Alkane Alkane (Product) Carbanion->Alkane + H₂O

Simplified mechanism of the Wolff-Kishner reduction.

Conclusion

The synthesis of this compound is most practically achieved through a multi-step process starting from isophorone. The initial hydrogenation and reduction steps are high-yielding and well-established. The final deoxygenation step offers several alternatives, with the Wolff-Kishner reduction of 3,3,5-trimethylcyclohexanone and the Barton-McCombie deoxygenation of 3,3,5-trimethylcyclohexanol being prominent choices. The selection of the deoxygenation method will depend on the specific requirements of the synthesis, including substrate compatibility with acidic or basic conditions and considerations of reagent toxicity and cost. This guide provides the necessary detailed protocols and comparative data to aid researchers in the successful synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon with significant applications in organic synthesis and as a model for stereochemical studies. Its reactivity is primarily dictated by the conformational arrangement of its cyclohexane (B81311) ring and the nature of its carbon-hydrogen bonds. This guide provides a comprehensive overview of its physical and chemical properties, stereochemistry, and key chemical reactions, including oxidation, halogenation, and catalytic dehydrogenation. Detailed experimental protocols and quantitative data are presented to support further research and application in fields such as drug development and materials science.

Physical and Chemical Properties

This compound is a colorless, flammable liquid with a faint odor.[1] It is a non-polar compound, making it insoluble in water but highly soluble in non-polar organic solvents like hexane, toluene, and benzene.[1] Its immiscibility with water and its resistance to hydrolysis are due to the absence of any hydrolyzable functional groups.[2] Complete combustion in the presence of air yields carbon dioxide and water vapor.[2]

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₈[3][]
Molecular Weight 126.24 g/mol [3][]
CAS Number 3073-66-3[5]
Appearance Colorless to almost colorless clear liquid[3]
Density 0.778 - 0.8127 g/cm³[][6]
Melting Point -65.75 °C[6]
Boiling Point 136 - 138.5 °C at 760 mmHg[][6]
Flash Point 18 °C[6]
Refractive Index n20/D 1.429[6]
InChI Key PYOLJOJPIPCRDP-UHFFFAOYSA-N[5]

Note: Reported values may vary slightly between sources.

Stereochemistry and Conformational Analysis

The chemical behavior of this compound is profoundly influenced by its three-dimensional structure.

Chirality

This compound possesses a single chiral center at the C3 position, which is bonded to a hydrogen atom, a methyl group, and two different carbon pathways within the ring. This chirality gives rise to a pair of enantiomers: (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane.[5] These stereoisomers share identical physical properties except for their interaction with plane-polarized light.[5] The C1 carbon, with its gem-dimethyl group, is achiral.[5]

Conformational Equilibrium

The cyclohexane ring exists predominantly in two interconverting chair conformations. The stability of these conformers is determined by the steric strain arising from the spatial arrangement of the three methyl groups.[5] The primary source of this strain is the 1,3-diaxial interaction, a repulsive force between axial substituents on the same face of the ring.[7]

In this compound, one chair conformation will have the C3-methyl group in an axial position, while the ring-flip conformer places it in an equatorial position. The gem-dimethyl group at the C1 position will always have one axial and one equatorial methyl group.[8]

  • Conformer A (Axial C3-Methyl): This conformation is less stable due to a significant 1,3-diaxial interaction between the axial methyl group at C3 and the axial methyl group at C1.

  • Conformer B (Equatorial C3-Methyl): This conformation is significantly more stable as it minimizes 1,3-diaxial interactions. The C3-methyl group is in the less sterically hindered equatorial position.

The equilibrium heavily favors the conformer with the C3-methyl group in the equatorial position to minimize steric strain.[5]

G cluster_A Conformer A (Less Stable) cluster_B Conformer B (More Stable) A Axial C3-Methyl (1,3-diaxial interaction) B Equatorial C3-Methyl (Minimized steric strain) A->B Ring Flip

Conformational equilibrium of this compound.

Chemical Reactivity and Experimental Protocols

As a saturated alkane, this compound is relatively unreactive. Its reactions typically require energetic conditions or highly reactive reagents to break the strong C-H and C-C bonds.

Oxidation

This compound is susceptible to oxidation by strong oxidizing agents, which can lead to the formation of ketones or carboxylic acids.[5] The reaction typically targets the weaker C-H bonds, with tertiary C-H bonds being more reactive than secondary or primary ones. The tertiary C-H bond at the C3 position is a likely site of initial attack.

This protocol is a representative example for the oxidation of a tertiary C-H group on a cyclohexane ring and should be adapted and optimized for this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone (B3395972) (20 mL/g of substrate). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water. Slowly add the Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20 °C. The appearance of a persistent orange-brown color indicates that the substrate is consumed.

  • Quenching: Once the reaction is complete (monitored by TLC or GC), quench the excess oxidant by adding isopropanol (B130326) until the solution turns from orange-brown to blue-green.

  • Work-up: Remove the acetone by rotary evaporation. Add water (50 mL) to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

G A Dissolve this compound in Acetone B Cool to 0 °C A->B C Add Jones Reagent (CrO₃/H₂SO₄/H₂O) Dropwise B->C D Monitor Reaction (TLC/GC) C->D E Quench with Isopropanol D->E F Aqueous Work-up & Ether Extraction E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H Characterize Product (NMR, IR, MS) G->H

Workflow for a representative oxidation experiment.

Free-Radical Halogenation

Like other alkanes, this compound can undergo substitution reactions with halogens (Cl₂, Br₂) in the presence of UV light or heat. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[9][10]

The regioselectivity of the reaction depends on the halogen used. Chlorination is relatively non-selective, leading to a mixture of monochlorinated products. Bromination is much more selective, favoring the substitution of the most stable radical intermediate, which is the tertiary radical at the C3 position.

  • Initiation: UV light initiates the reaction by homolytically cleaving the halogen molecule (X₂) into two halogen radicals (2 X•).[10]

  • Propagation:

    • A halogen radical abstracts a hydrogen atom from this compound, forming a hydrogen halide (H-X) and a trimethylcyclohexyl radical.

    • The trimethylcyclohexyl radical then reacts with another halogen molecule (X₂) to form the halogenated product and a new halogen radical, which continues the chain.[10]

  • Termination: The chain reaction is terminated when two radicals combine.[10]

G cluster_init Initiation cluster_prop Propagation Cycle cluster_term Termination X₂ X₂ 2 X• 2 X• X₂->2 X• UV light R_H R-H (Alkane) R_dot R• (Alkyl Radical) R_H->R_dot + X• - HX R_X R-X (Product) R_dot->R_X + X₂ - X• X• + X• → X₂ X• + X• → X₂ R• + X• → R-X R• + X• → R-X R• + R• → R-R R• + R• → R-R

General mechanism of free-radical halogenation.

This protocol is a representative example and should be adapted and optimized.

  • Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a UV lamp, add this compound (1.0 eq.) and a solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Heat the mixture to reflux while irradiating with the UV lamp.

  • Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0 eq.) in CCl₄ from the dropping funnel. The red-brown color of the bromine should fade as it is consumed. The evolution of HBr gas will be observed.

  • Completion: Continue the reaction until the bromine color disappears completely.

  • Work-up: Cool the reaction mixture. Wash it with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting product mixture can be separated and purified by fractional distillation or preparative gas chromatography.

Catalytic Dehydrogenation/Reforming

While specific studies on this compound are limited, related compounds like methylcyclohexane (B89554) are known to undergo catalytic dehydrogenation to form aromatic compounds (e.g., toluene).[11][12] This process is a key reaction in catalytic reforming to increase the octane (B31449) number of gasoline. It is typically carried out at high temperatures (300-500 °C) over a platinum-based catalyst.[11] It is plausible that this compound would react under similar conditions to yield 1,1,3-trimethylbenzene.

Applications in Research and Development

This compound serves as a valuable molecule in several areas of chemical science:

  • Synthetic Intermediate: It is a useful building block for creating more complex molecules.[5] Its structure is related to terpenoid compounds and has been used as a key fragment in the synthesis of complex natural products like ent-taxane type diterpenoids.[5]

  • Stereochemical Model: Due to its clear conformational preferences, it serves as an excellent model system for fundamental studies in stereochemistry and the relationship between a molecule's three-dimensional structure and its reactivity.[5]

  • Petrochemistry and Environmental Science: As a component of gasoline fractions, its presence and isomeric ratio can be used as a conserved marker to trace the sources of petroleum hydrocarbon contamination in the environment, owing to its resistance to biodegradation.[5]

  • Biomarker Research: Recent studies have identified this compound as a volatile organic compound (VOC) in human breath, suggesting potential for its use as a non-invasive biomarker for physiological and metabolic processes.[5]

Note on Biological Signaling Pathways

For a simple, non-polar saturated hydrocarbon such as this compound, there is currently no documented evidence in publicly accessible scientific literature of direct involvement in specific biological signaling pathways in the context of drug action. Its potential role as a VOC biomarker is related to metabolic output rather than signaling activity. Professionals in drug development should consider it primarily as a potential scaffold or building block for more complex, biologically active molecules, rather than a direct modulator of signaling cascades.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,3-Trimethylcyclohexane, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including quantitative data in tabular form, a summary of experimental methodologies, and a visualization of the experimental workflow.

Chemical Identity:

  • Name: this compound

  • CAS Registry Number: 3073-66-3[1][2][3]

  • Molecular Formula: C₉H₁₈[1][2][3]

  • Molecular Weight: 126.2392 g/mol [1][2][3]

  • Synonyms: Cyclogeraniolane[1][2][3]

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data has been compiled from critically evaluated sources.

Table 1: Phase Change and Critical Properties

PropertyValueUnitsReference
Normal Boiling Point410 K (approx.)K[1]
Enthalpy of Vaporization (ΔvapH)37.7kJ/mol[1][4]
38.6kJ/mol[1][4]
38.4kJ/mol[4]

Table 2: Vapor Pressure Data (Antoine Equation Parameters) [3][4]

The vapor pressure of this compound can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.

Temperature Range (K)ABCReference
327.82 to 410.793.961951393.299-57.599Forziati, Norris, et al., 1949[3][4]

Table 3: Temperature-Dependent Thermodynamic Properties of Liquid this compound

Temperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)Heat Capacity at Saturation Pressure (J/mol·K)
206.34 - 595.84Varies with TVaries with TVaries with T

Note: Specific values at discrete temperatures are available through the NIST/TRC Web Thermo Tables. The data indicates the range over which critically evaluated data is available.[5]

Table 4: Temperature-Dependent Thermodynamic Properties of Ideal Gas this compound

Temperature (K)Enthalpy (kJ/mol)Entropy (J/mol·K)
200 - 1000Varies with TVaries with T

Note: Specific values at discrete temperatures are available through the NIST/TRC Web Thermo Tables. The data indicates the range over which critically evaluated data is available.[5]

Table 5: Transport Properties of this compound

PropertyPhaseTemperature Range (K)
ViscosityLiquid270 - 600
Gas420 - 910
Thermal ConductivityLiquid210 - 540
Gas420 - 910

Note: Specific values are temperature-dependent and can be obtained from the NIST/TRC Web Thermo Tables.[5]

Experimental Protocols

While the full experimental details from the original publications cited by the NIST database (e.g., Stephenson and Malanowski, 1987; Forziati, Norris, et al., 1949) were not accessible, this section describes the general methodologies employed for determining the thermodynamic properties of organic compounds like this compound.

1. Determination of Enthalpy of Vaporization (ΔvapH):

The enthalpy of vaporization is a crucial thermodynamic property that can be determined by various calorimetric methods.

  • Differential Scanning Calorimetry (DSC): This is a common technique where a sample is heated at a controlled rate. When the sample vaporizes, it absorbs energy, which is detected as an endothermic peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of vaporization. The sample is typically placed in a pierced crucible to allow for vaporization while maintaining proximity to the sensor.

  • Condensation Calorimetry: This method involves measuring the heat released when a vapor condenses into a liquid. The heat of condensation is transferred to a coolant with a known heat capacity. By measuring the temperature change and flow rate of the coolant, and the rate of condensation, the enthalpy of vaporization can be calculated.

  • Vapor Pressure-Temperature Relationship: The enthalpy of vaporization can also be derived from vapor pressure data using the Clausius-Clapeyron equation. This involves measuring the vapor pressure of the substance at different temperatures.

2. Measurement of Heat Capacity (Cp):

The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount.

  • Differential Scanning Calorimetry (DSC): DSC is a primary method for measuring heat capacity. In a typical experiment, the heat flow to the sample is measured as its temperature is increased at a constant rate. This is compared to the heat flow of a known standard and an empty pan under the same conditions to calculate the specific heat capacity of the sample. For liquids, sealed pans are used to prevent evaporation.

  • Adiabatic Calorimetry: This is a highly accurate method where the sample is placed in a well-insulated container (calorimeter). A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the heat input and the temperature change.

3. Determination of Vapor Pressure:

Vapor pressure is a key property for understanding the volatility of a compound.

  • Static Method: In this direct method, the substance is placed in a closed, evacuated container at a constant temperature. The pressure exerted by the vapor in equilibrium with the liquid is then measured using a pressure transducer. This method is versatile and can be used over a wide range of pressures.

  • Effusion Method (Knudsen Effusion): This technique is suitable for measuring low vapor pressures. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. The vapor pressure can then be calculated based on the kinetic theory of gases.

  • Gas Saturation Method: An inert gas is passed through or over the liquid sample at a constant temperature until it becomes saturated with the vapor of the substance. The amount of the substance carried by the gas is then determined, from which the partial pressure (and thus the vapor pressure) can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound such as this compound.

Thermodynamic_Property_Workflow cluster_sample Sample Preparation cluster_properties Property Measurement cluster_analysis Data Analysis & Modeling Sample This compound Sample Purification Purification (e.g., Distillation) Sample->Purification Characterization Purity Analysis (e.g., GC-MS) Purification->Characterization VaporPressure Vapor Pressure Measurement (Static or Dynamic Method) Characterization->VaporPressure High Purity Sample HeatCapacity Heat Capacity Measurement (DSC or Adiabatic Calorimetry) Characterization->HeatCapacity High Purity Sample EnthalpyVap Enthalpy of Vaporization (Direct Calorimetry or from Vapor Pressure) Characterization->EnthalpyVap High Purity Sample RawData Raw Experimental Data (T, P, Heat Flow) VaporPressure->RawData Modeling Thermodynamic Modeling (e.g., Antoine Equation Fitting) VaporPressure->Modeling for ΔvapH calculation HeatCapacity->RawData EnthalpyVap->RawData ProcessedData Processed Thermodynamic Data (Cp, ΔvapH, P vs. T) RawData->ProcessedData ProcessedData->Modeling FinalReport Final Report & Data Tables ProcessedData->FinalReport Modeling->FinalReport

Caption: Generalized workflow for determining thermodynamic properties.

References

An In-Depth Technical Guide to the Solubility of 1,1,3-Trimethylcyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3-trimethylcyclohexane in various organic solvents. Due to its non-polar nature, this compound exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents such as water. This document outlines the qualitative and quantitative solubility of this compound, details experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Non-polar molecules, such as this compound, tend to dissolve readily in non-polar solvents because the intermolecular forces of attraction between the solute and solvent molecules are similar in nature and magnitude.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its classification as a non-polar hydrocarbon allows for well-founded estimations. It is considered to be miscible with many common non-polar organic solvents. For polar solvents, its solubility is exceedingly low.

Solvent ClassificationSolvent ExampleTemperature (°C)Pressure (atm)SolubilityCitation(s)
Non-Polar HexaneAmbient1Miscible[1]
TolueneAmbient1Miscible[1]
BenzeneAmbient1Miscible[1]
Polar Water2511.77 mg/kg (practically insoluble)[2]

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a solvent.[3] This protocol is adapted for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (e.g., hexane, toluene, benzene; high purity)

  • Glass flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., water bath or incubator)

  • Centrifuge (optional, for phase separation)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) for concentration analysis

  • Syringes and filters (if necessary)

  • Analytical balance

Procedure
  • Preparation of Supersaturated Solution:

    • In a series of flasks, add an excess amount of this compound to a known volume of the organic solvent. The exact ratio will depend on the expected solubility, but for miscible systems, a range of compositions should be prepared.

    • Securely seal the flasks to prevent evaporation.

  • Equilibration:

    • Place the flasks in a temperature-controlled orbital shaker or on a magnetic stirrer within a water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[4][5] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation if the components are not fully miscible.

    • If a distinct layer of undissolved solute is present, carefully extract a sample from the solvent-rich phase.

    • If an emulsion has formed or separation is slow, the mixture can be centrifuged at the experimental temperature to facilitate phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the saturated solvent phase using a syringe. If necessary, filter the sample to remove any suspended micro-droplets of the solute.

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze the standard solutions and the experimental sample using a gas chromatograph (GC).[6]

    • Construct a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the experimental sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the concentration of this compound in the organic solvent at the specified temperature. For miscible liquids, it is often reported that they are soluble in all proportions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start prep_sol Prepare Supersaturated Solution start->prep_sol equilibration Equilibration (Shaking) prep_sol->equilibration phase_sep Phase Separation (Settling/Centrifugation) equilibration->phase_sep sampling Sample Solvent Phase phase_sep->sampling gc_analysis GC Analysis sampling->gc_analysis report Report Solubility gc_analysis->report

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationships in Solubility Prediction

The decision to classify a solute as soluble or insoluble in a particular solvent is based on the fundamental principle of "like dissolves like," which is governed by the polarity of the molecules involved.

Solubility_Prediction_Logic cluster_properties Molecular Properties cluster_outcome Solubility Outcome substance This compound substance_prop Non-Polar substance->substance_prop solvent Organic Solvent solvent_prop Polarity? solvent->solvent_prop soluble Soluble / Miscible solvent_prop->soluble Non-Polar ('Like dissolves Like') insoluble Insoluble / Immiscible solvent_prop->insoluble Polar ('Opposites do not dissolve')

References

An In-Depth Technical Guide to the Ring Flip Energy Barriers in 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational energetics and ring flip energy barriers of 1,1,3-trimethylcyclohexane. A thorough understanding of the conformational preferences and the dynamics of ring inversion is paramount in fields such as medicinal chemistry and materials science, where molecular shape and flexibility critically influence biological activity and material properties. This document outlines the theoretical basis for these energy barriers, details the experimental and computational methodologies used in their determination, and presents the relevant quantitative data in a clear, structured format.

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the interconversion between two chair conformations. This process, known as a ring flip, involves the simultaneous rotation about carbon-carbon single bonds, leading to the exchange of axial and equatorial positions of the substituents. The relative stability of the two chair conformers is dictated by the steric strain arising from the spatial arrangement of the three methyl groups.

The two primary chair conformations of this compound are depicted below:

  • Conformer A: In this conformation, the C1 position has one axial and one equatorial methyl group, and the C3 position has an equatorial methyl group.

  • Conformer B: Following a ring flip, the C1 methyl groups switch their axial/equatorial positions, and the C3 methyl group becomes axial.

The primary source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[1][2]

Quantitative Analysis of Conformational Energy

The energy difference between the two chair conformations can be estimated by quantifying the steric strain in each. This is achieved using "A-values," which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311).[3][4] The A-value for a methyl group is approximately 1.74 kcal/mol (7.3 kJ/mol).[3][5] This value corresponds to the steric strain introduced by two 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions.[2][6]

In the case of this compound, we must also consider the more significant 1,3-diaxial interaction between two methyl groups.

Table 1: Steric Strain Analysis of this compound Conformers

ConformerAxial Substituents1,3-Diaxial InteractionsTotal Steric Strain (kcal/mol)Relative Gibbs Free Energy (ΔG°) (kcal/mol)
A One CH₃ at C1One axial CH₃ at C1 interacting with axial H at C5.~1.740 (Reference)
B One CH₃ at C1, One CH₃ at C3One axial CH₃ at C1 interacting with axial H at C5. One axial CH₃ at C3 interacting with axial H at C5. One 1,3-diaxial interaction between the axial CH₃ at C1 and the axial CH₃ at C3.~1.74 (CH₃-H) + ~1.74 (CH₃-H) + ~3.7 (CH₃-CH₃) = ~7.18 ~7.18

Note: The steric strain value for a 1,3-diaxial interaction between two methyl groups is approximately 3.7 kcal/mol.[7] The A-value for a single axial methyl group (interacting with two axial hydrogens) is ~1.74 kcal/mol.

Based on this analysis, Conformer A is significantly more stable than Conformer B by approximately 7.18 kcal/mol. This large energy difference indicates that at equilibrium, the population of Conformer B will be negligible.

The Ring Flip Energy Barrier (Activation Energy)

While the energy difference between the two chair conformations is substantial, the molecule must pass through higher-energy transition states and intermediates to interconvert. The overall energy barrier for the ring flip is the Gibbs free energy of activation (ΔG‡). For the parent cyclohexane molecule, this barrier is approximately 10-11 kcal/mol.[5]

Experimental and Computational Methodologies

Experimental Determination: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that occur on the NMR timescale.

Experimental Protocol for Dynamic NMR:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or deuterated toluene).

  • Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures.

    • At Room Temperature (Fast Exchange): The ring flip is rapid on the NMR timescale. The signals for the axial and equatorial protons (and carbons) are averaged, resulting in a single, time-averaged spectrum.

    • As Temperature Decreases (Intermediate Exchange): The rate of ring flip slows down. This leads to broadening of the NMR signals.

    • At the Coalescence Temperature (Tc): The signals for the interconverting axial and equatorial positions merge into a single broad peak. The rate constant (k) for the ring flip at this temperature can be calculated from the chemical shift difference (Δν) of the signals at the slow-exchange limit.

    • At Low Temperatures (Slow Exchange): The ring flip is slow enough that distinct signals for the axial and equatorial methyl groups and ring protons of the major conformer (Conformer A) can be observed.

  • Lineshape Analysis: The complete temperature-dependent series of spectra can be simulated using theoretical models for chemical exchange. By fitting the calculated lineshapes to the experimental spectra, the rate constant (k) for the ring flip can be determined at each temperature.

  • Eyring and Arrhenius Analysis: A plot of ln(k/T) versus 1/T (Eyring plot) allows for the determination of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). From these values, the Gibbs free energy of activation (ΔG‡) at a given temperature can be calculated using the Eyring equation:

    ΔG‡ = ΔH‡ - TΔS‡

Computational Chemistry Methods

Computational chemistry provides a theoretical means to map the potential energy surface of the ring inversion process.

Computational Protocol:

  • Structure Optimization: The geometries of the ground state chair conformations (Conformer A and B) are optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)).

  • Transition State Search: The transition state structure for the ring flip is located on the potential energy surface. This is a first-order saddle point, and its identity is confirmed by frequency calculations (one imaginary frequency corresponding to the ring flip motion).

  • Energy Profile Calculation: The energies of the ground states and the transition state are calculated to determine the activation energy barrier. More sophisticated methods can be used to map the entire minimum energy path of the interconversion.

Visualizations

G cluster_0 Conformational Interconversion of this compound Conformer_A Conformer A (More Stable) Transition_State Transition State (e.g., Half-Chair) Conformer_A->Transition_State ΔG‡ Transition_State->Conformer_A Conformer_B Conformer B (Less Stable) Transition_State->Conformer_B Conformer_B->Transition_State ΔG‡'

Caption: Chair-chair interconversion pathway for this compound.

G cluster_workflow Dynamic NMR Experimental Workflow A Sample Preparation (1,1,3-TMC in deuterated solvent) B Acquire NMR Spectra at Variable Temperatures A->B C Observe Spectral Changes (Averaging -> Broadening -> Coalescence -> Splitting) B->C D Lineshape Analysis (Fit experimental and simulated spectra) C->D E Determine Rate Constants (k) at each temperature D->E F Eyring Plot (ln(k/T) vs 1/T) E->F G Calculate Activation Parameters (ΔG‡, ΔH‡, ΔS‡) F->G

Caption: Workflow for determining ring flip energy barriers using Dynamic NMR.

Conclusion

The conformational equilibrium of this compound is heavily skewed towards the conformer with two equatorial methyl groups at the C1 and C3 positions. The significant steric strain in the alternative conformer, primarily due to a 1,3-diaxial methyl-methyl interaction, renders it a minor component at equilibrium. While specific experimental data for the ring flip activation barrier of this molecule is not prevalent in the literature, the established methodologies of dynamic NMR spectroscopy and computational chemistry provide robust frameworks for its determination. For professionals in drug development and related fields, a deep understanding of these conformational principles is essential for predicting molecular geometry, intermolecular interactions, and ultimately, the biological efficacy of cyclohexane-containing molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral 1,1,3-Trimethylcyclohexane Derivatives from d-Camphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis of chiral 1,1,3-trimethylcyclohexane derivatives from d-camphor (B3430136), highlighting their significance as building blocks in medicinal chemistry, particularly for the synthesis of complex natural products like ent-taxane type diterpenoids. Detailed experimental protocols for a representative transformation of d-camphor into chiral derivatives are provided, alongside data presentation and workflow visualizations to guide researchers in this field.

Application Notes

Chiral cyclohexane (B81311) derivatives are crucial structural motifs in a multitude of biologically active molecules and pharmaceuticals.[1] The stereochemistry of these cyclic systems often plays a pivotal role in their interaction with biological targets, making the development of enantioselective synthetic routes a key focus in drug discovery. d-Camphor, a readily available and inexpensive chiral natural product, serves as an excellent starting material for the synthesis of a variety of chiral molecules.[2] Its rigid bicyclic structure provides a scaffold for introducing chirality, which can then be transferred to new molecular frameworks through various chemical transformations, including ring-expansion reactions.

The broader class of chiral cyclohexane derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] For instance, chiral cyclohexane 1,3-diones have been identified as inhibitors of mutant SOD1-dependent protein aggregation, showing potential for the treatment of Amyotrophic Lateral Sclerosis (ALS).[3] The development of synthetic methods to access these chiral cyclohexane derivatives is therefore of high importance for the advancement of new therapeutic agents.

Experimental Protocols

While the specific protocol for the synthesis of chiral this compound derivatives via ring expansion of a d-camphor derivative is not publicly available, a detailed, representative protocol for the synthesis of chiral 1,5-diamines from (R)-(+)-camphor is presented below. This multi-step synthesis illustrates the manipulation of the camphor (B46023) scaffold to yield valuable chiral building blocks and includes detailed experimental procedures and characterization data.[4]

Representative Synthesis: Chiral 1,5-Diamines from (R)-(+)-Camphor

This protocol describes a three-step synthesis to obtain a chiral aldehyde from (R)-(+)-camphor, which can be further functionalized.

Step 1: Synthesis of (1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1)

  • To a solution of potassium tert-butoxide (1.1 eq, 16.2 g, 0.14 mol) in tetrahydrofuran (B95107) (150 mL) at -30 °C, a solution of (R)-(+)-camphor (1.0 eq, 20 g, 0.13 mol) in tetrahydrofuran (50 mL) is slowly added.

  • The mixture is stirred for 10 minutes at -30 °C.

  • Butyl nitrite (B80452) (1.0 eq, 17 mL, 0.14 mol) is then added dropwise.

  • The reaction mixture is stirred for an additional 10 minutes and then allowed to stir overnight at room temperature.

  • The reaction is quenched, and the product is extracted to yield the keto-oxime 1 .

Step 2: Synthesis of the corresponding alcohol (2)

Step 3: Synthesis of (1S,3R)-3-formyl-2,2,3-trimethylcyclopentane-1-carbonitrile (3)

  • The hydroxy oxime 2 (1.0 eq, 4.0 g, 24.2 mmol) is heated at 100 °C for 8 minutes with a dilute sulfuric acid solution (60 mL; 1:4 v/v H₂SO₄/H₂O).

  • The reaction mixture is then cooled in an ice bath.

  • The acidic aqueous solution is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed, dried, and concentrated to yield the aldehyde 3 .

Data Presentation

The following table summarizes the quantitative data for the representative synthesis of chiral diamine precursors from (R)-(+)-camphor.[4]

StepProductStarting MaterialReagentsYield (%)Spectroscopic Data Highlights
1(1S,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (1 )(R)-(+)-camphorPotassium tert-butoxide, Butyl nitrite76-
2Alcohol derivative (2 )Keto-oxime (1 )Sodium borohydride96[α]D²⁰ +77.2 (c 1.0, EtOAc); ¹H NMR (400.1 MHz, CDCl₃) δ 3.96 (s, 1 H), 1.06 (s, 3H), 0.99 (s, 3H), 0.89 (s, 3H)
3(1S,3R)-3-formyl-2,2,3-trimethylcyclopentane-1-carbonitrile (3 )Alcohol (2 )H₂SO₄/H₂O88[α]D²⁰ +97.4 (c 1.1, EtOAc); ¹H NMR (400.1 MHz, CDCl₃) δ 9.64 (s, 1H), 1.17 (s, 3H), 1.12 (s, 3H), 1.06 (s, 3H)

Mandatory Visualization

Synthesis_Pathway d_camphor d-Camphor cyclopentane_derivative 1,1,2-Trimethyl- cyclopentane Derivative d_camphor->cyclopentane_derivative Initial Transformations cyclohexane_derivative Chiral 1,1,3-Trimethyl- cyclohexane Derivative cyclopentane_derivative->cyclohexane_derivative Novel Ring Enlargement ent_taxane ent-Taxane Type Diterpenoids cyclohexane_derivative->ent_taxane Further Synthesis

Caption: Conceptual pathway for the synthesis of chiral this compound derivatives.

Experimental_Workflow start Start: d-Camphor Derivative reaction Ring Expansion Reaction (e.g., with Lewis Acid or other reagents) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, Optical Rotation) purification->characterization product Final Product: Chiral This compound Derivative characterization->product

Caption: Generalized experimental workflow for the synthesis of chiral cyclohexane derivatives.

References

The Versatility of 1,1,3-Trimethylcyclohexane: A Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1,1,3-Trimethylcyclohexane, a readily available cyclic hydrocarbon, is emerging as a versatile and valuable building block in organic synthesis. Its unique structural features, including a chiral center and a gem-dimethyl group, provide a scaffold for the stereocontrolled synthesis of complex molecules, ranging from fragrances and terpenoids to potentially bioactive compounds. This application note provides detailed protocols for key transformations of this compound and highlights its application in the synthesis of high-value molecules for researchers, scientists, and drug development professionals.

Introduction

This compound serves as an excellent starting material for introducing a trimethyl-substituted cyclohexyl motif into target molecules. This structural unit is found in a variety of natural products and biologically active compounds. The presence of a stereocenter at the C3 position allows for its use in asymmetric synthesis, either as a chiral starting material or as a scaffold for diastereoselective reactions. This document details protocols for the functionalization of this compound and its application in the synthesis of damascones, a class of important fragrance compounds.

Key Synthetic Transformations

The chemical reactivity of this compound is centered around the functionalization of its C-H bonds. Two primary transformations, oxidation and halogenation, provide entry points for further synthetic modifications.

Oxidation to Ketones

The tertiary C-H bond at the C3 position and the methylene (B1212753) groups of the cyclohexane (B81311) ring can be oxidized to introduce carbonyl functionalities. This transformation is a crucial step in converting the simple hydrocarbon into a more versatile synthetic intermediate.

Experimental Protocol: Oxidation of this compound to 3,3,5-Trimethylcyclohexanone (A Generalized Procedure)

This protocol is adapted from general procedures for the oxidation of cycloalkanes.

Materials:

  • This compound

  • Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)

  • Acetone (solvent)

  • Sulfuric acid (for acidic conditions with KMnO₄)

  • Sodium bisulfite (for quenching)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (2.0 eq) in water, maintaining the temperature below 10 °C. For acidic conditions, a solution of potassium permanganate in dilute sulfuric acid can be used. Alternatively, a solution of chromic acid can be prepared and added dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding solid sodium bisulfite until the brown manganese dioxide precipitate dissolves (if using KMnO₄).

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketone.

ReactantMolar RatioMolecular Weight ( g/mol )
This compound1.0126.24
Potassium Permanganate2.0158.03
Free-Radical Halogenation

Free-radical halogenation allows for the introduction of a halogen atom, typically bromine or chlorine, onto the cyclohexane ring. The regioselectivity of this reaction is governed by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive.

Experimental Protocol: Free-Radical Bromination of this compound (A Generalized Procedure)

This protocol is based on general procedures for the free-radical bromination of alkanes.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

  • Carbon tetrachloride (CCl₄) or Benzene (solvent)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

  • Monitor the reaction by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude brominated product. Further purification can be achieved by distillation or column chromatography.

ReactantMolar RatioMolecular Weight ( g/mol )
This compound1.0126.24
N-Bromosuccinimide (NBS)1.1177.98
AIBN (catalyst)~0.02164.21

Note: The major product is expected to be 3-bromo-1,1,3-trimethylcyclohexane due to the higher stability of the tertiary radical. Product distribution and yields would need to be determined experimentally.

Application in Fragrance Synthesis: The Damascones

Derivatives of this compound are key precursors in the synthesis of damascones, a group of rose-scented ketones widely used in the fragrance industry. The synthesis of β-damascone, for example, can be achieved from a trimethylcyclohexene derivative.

Synthetic Workflow for β-Damascone

G A This compound Derivative (e.g., Trimethylcyclohexenone) B Grignard Reaction (with Allylmagnesium Bromide) A->B 1. Et₂O C Tertiary Allylic Alcohol B->C D Acid-catalyzed Rearrangement C->D H₃O⁺ E β-Damascone D->E

Caption: Synthetic route to β-Damascone.

A crucial step in this synthesis involves the acid-catalyzed rearrangement of a tertiary allylic alcohol, formed from the reaction of a trimethylcyclohexenone (B6354539) with an allyl Grignard reagent. This rearrangement, often a[1][1]-sigmatropic rearrangement, establishes the characteristic unsaturated side chain of the damascones.

Biological Activity and Signaling Pathways

While this compound itself is not biologically active, its derivatives, particularly the damascones, have shown interesting biological properties. Studies have indicated that damascone-related compounds can act as potent inducers of the Nrf2-mediated phase 2 detoxification pathway.[2]

Nrf2 Signaling Pathway Activation by Damascone (B1235705) Derivatives

G Damascone Damascone Derivatives Keap1 Keap1 Damascone->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Phase2 Phase 2 Enzymes (e.g., NQO1) ARE->Phase2 Induces Transcription Protection Cellular Protection (Anti-inflammatory, Chemopreventive) Phase2->Protection

Caption: Nrf2 pathway activation.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. By activating this pathway, damascone derivatives can upregulate the expression of a suite of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). This activity suggests a potential for these compounds in chemoprevention and as anti-inflammatory agents.[2]

Conclusion

This compound is a valuable and underutilized building block in organic synthesis. Its straightforward functionalization through oxidation and halogenation provides access to a range of versatile intermediates. The successful application of its derivatives in the synthesis of commercially important fragrances like the damascones, coupled with the emerging understanding of the biological activities of these compounds, underscores the potential of this compound for applications in medicinal chemistry and drug discovery. The protocols and workflows presented here provide a foundation for further exploration of this promising building block.

References

Application of 1,1,3-Trimethylcyclohexane in Terpenoid Synthesis: A Synthon Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities, making them attractive targets in drug discovery and development. While the biosynthesis of terpenoids proceeds via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways from simple precursors, chemical synthesis offers a route to access both natural and novel terpenoid structures. This document explores the application of 1,1,3-trimethylcyclohexane as a potential starting material for the synthesis of certain terpenoids. Although not a direct precursor in biosynthetic pathways, its trimethylated cyclohexane (B81311) core presents a valuable scaffold that, after appropriate functionalization, can be elaborated into complex terpenoid skeletons, particularly those containing a substituted six-membered ring, such as the damascones and ionones.

Rationale for this compound as a Terpenoid Synthon

The core structure of many monoterpenoids and the cyclic portion of larger terpenoids is a substituted cyclohexane ring. This compound provides a readily available hydrocarbon framework with the requisite methyl substitution pattern found in numerous bioactive terpenoids. The primary challenge lies in the selective functionalization of this relatively inert hydrocarbon to introduce handles for further chemical transformations. Key synthetic strategies would involve:

  • Oxidation: Introduction of a ketone or alcohol functionality.

  • Halogenation: Introduction of a halide for subsequent elimination or substitution reactions.

  • Dehydrogenation: Creation of unsaturation to form a cyclohexene (B86901) or cyclohexadiene system.

These initial transformations can convert this compound into versatile intermediates, such as trimethylcyclohexenones, which are known precursors for the synthesis of various terpenoids.

Experimental Protocols and Data

While direct, one-pot syntheses of terpenoids from this compound are not prevalent in the literature, a multi-step approach involving initial functionalization is a feasible strategy. Below are representative protocols for the key transformations required to convert this compound into a useful terpenoid precursor and its subsequent elaboration.

Protocol 1: Oxidation of this compound to Trimethylcyclohexanone (B1229504)

The oxidation of this compound can be achieved using strong oxidizing agents to introduce a ketone functionality. The position of oxidation can vary, and a mixture of isomers is often obtained.

Materials:

  • This compound

  • Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)

  • Appropriate solvent (e.g., acetone (B3395972), acetic acid)

  • Quenching agent (e.g., sodium bisulfite)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄ in acetone or H₂CrO₄ in acetic acid) (1.5-2.0 eq) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and quench any excess oxidizing agent.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Expected Outcome:

This oxidation is expected to yield a mixture of trimethylcyclohexanone isomers. The major product will depend on the relative reactivity of the different C-H bonds.

Protocol 2: Synthesis of δ-Damascone from a Trimethylcyclohexene Precursor

This protocol illustrates the synthesis of a damascone-type terpenoid from a functionalized trimethylcyclohexene derivative, which could potentially be synthesized from this compound. A key step is the Diels-Alder reaction to construct the substituted cyclohexene ring.[1]

Materials:

  • Penta-1,3-diene

  • 3-Bromo-4-methylpent-3-en-2-one

  • Aluminum chloride (AlCl₃)

  • Solvent (e.g., dichloromethane)

  • Base for dehydrobromination (e.g., DBU)

  • Acetaldehyde (B116499)

  • Base for aldol (B89426) condensation (e.g., NaOH)

  • Dehydrating agent (e.g., p-toluenesulfonic acid)

Procedure:

  • Diels-Alder Reaction: React penta-1,3-diene with 3-bromo-4-methylpent-3-en-2-one in the presence of a Lewis acid catalyst like AlCl₃ to form stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes.[1]

  • Dehydrobromination: Treat the resulting bromo-ketones with a base to induce dehydrobromination, yielding 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene.[1]

  • Aldol Condensation: Condense the dienone with acetaldehyde in the presence of a base to form the corresponding aldol product.

  • Dehydration: Dehydrate the aldol to introduce the α,β-unsaturated ketone functionality, yielding δ-damascone.

Quantitative Data Summary:

Reaction StepStarting MaterialProductReagentsTypical Yield (%)Reference
OxidationThis compoundTrimethylcyclohexanone IsomersKMnO₄ or H₂CrO₄VariableGeneral Method
Diels-AlderPenta-1,3-diene, 3-Bromo-4-methylpent-3-en-2-one4-Acetyl-4-bromo-3,5,5-trimethylcyclohexenesAlCl₃Not specified[1]
Dehydrobromination4-Acetyl-4-bromo-3,5,5-trimethylcyclohexenes1-Acetyl-2,6,6-trimethylcyclohexa-1,3-dieneBaseNot specified[1]
Aldol Condensation & Dehydration1-Acetyl-2,6,6-trimethylcyclohexa-1,3-diene, Acetaldehydeδ-DamasconeBase, AcidNot specified[1]

Logical Workflow and Signaling Pathways

The synthetic strategy to utilize this compound as a terpenoid precursor can be visualized as a logical workflow.

Terpenoid_Synthesis_from_TMC TMC This compound Func_TMC Functionalized Trimethylcyclohexane (e.g., Ketone, Halide) TMC->Func_TMC Oxidation or Halogenation Unsat_TMC Unsaturated Trimethylcyclohexane (e.g., Trimethylcyclohexenone) Func_TMC->Unsat_TMC Dehydrogenation or Elimination Terpenoid Target Terpenoid (e.g., Damascone) Unsat_TMC->Terpenoid Side-chain Elaboration

Caption: Synthetic workflow from this compound to a target terpenoid.

Conclusion

While not a direct starting material found in established, high-yield terpenoid syntheses, this compound represents a potential and economically viable synthon. The key to its application lies in the development of efficient and selective methods for its initial functionalization. Once converted to a more reactive intermediate, such as a trimethylcyclohexenone, established synthetic routes can be employed to access a variety of valuable terpenoids. Further research into the selective oxidation and halogenation of this compound is warranted to unlock its full potential as a precursor in the synthesis of complex natural products and their analogues for the pharmaceutical and fragrance industries.

References

1,1,3-Trimethylcyclohexane: A Viable Non-Polar Solvent for Specialized Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – In the continuous quest for versatile and effective solvents in chemical synthesis, 1,1,3-trimethylcyclohexane emerges as a compelling non-polar option for researchers, scientists, and drug development professionals. Its unique physical and chemical properties offer potential advantages in specific reaction environments, particularly where control of polarity and side reactions is crucial. This document provides detailed application notes and protocols based on available data and analogous solvent systems.

Physicochemical Properties

This compound is a colorless, flammable liquid characterized by its non-polar nature. A comprehensive summary of its key physical properties is presented in Table 1, providing a comparative overview with other common non-polar solvents. This data is essential for predicting its behavior in various reaction conditions and for designing appropriate experimental setups.

PropertyThis compoundHexane (B92381)TolueneCyclohexane
Molecular Formula C₉H₁₈[1][2][3]C₆H₁₄C₇H₈C₆H₁₂
Molecular Weight ( g/mol ) 126.24[]86.1892.1484.16
Boiling Point (°C) 136-138[5]6911181
Melting Point (°C) -65.75[5]-95-956.5
Density (g/cm³ at 20°C) 0.778[5]0.6590.8670.779
Solubility in Water Insoluble[6]InsolubleInsolubleInsoluble
Dielectric Constant ~2.0 (estimated)1.882.382.02

Table 1: Physicochemical Properties of this compound and Common Non-Polar Solvents

Applications in Chemical Synthesis

While specific documented protocols detailing the use of this compound as a primary solvent are limited in publicly available literature, its properties suggest its utility in several areas of organic synthesis. As a non-polar, aprotic solvent, it is an excellent candidate for reactions involving non-polar reagents and intermediates, where the presence of acidic protons or highly polar functional groups in the solvent would be detrimental.

Potential Applications:
  • Organometallic Reactions: The inert nature of this compound makes it a suitable medium for certain organometallic reactions, such as those involving Grignard or organolithium reagents, where the absence of reactive protons is critical.

  • Free-Radical Reactions: Its lack of easily abstractable hydrogen atoms (compared to solvents with weaker C-H bonds) could be advantageous in free-radical polymerization or halogenation reactions, minimizing solvent-derived side products.

  • Reactions Requiring Higher Temperatures: With a boiling point of 136-138 °C, it can be used for reactions that require temperatures above the boiling points of hexane or cyclohexane.

Experimental Protocols (Analogous Systems)

Given the scarcity of specific protocols for this compound, the following experimental procedures are based on analogous non-polar cycloalkane solvents. These can serve as a starting point for researchers wishing to explore the use of this compound. It is crucial to perform small-scale pilot reactions to optimize conditions when substituting any solvent.

Protocol 1: General Procedure for a Grignard Reaction

This protocol describes a generic Grignard reaction, where this compound could potentially replace diethyl ether or THF, particularly in cases where a higher reaction temperature is desired and the Grignard reagent is sufficiently soluble.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Carbonyl compound (aldehyde, ketone, or ester)

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heat source

Procedure:

  • Preparation: Assemble the glassware and flame-dry under a stream of inert gas to ensure all components are anhydrous.

  • Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine and a few milliliters of a solution of the alkyl/aryl halide in anhydrous this compound.

  • Grignard Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution of the alkyl/aryl halide dropwise from the addition funnel at a rate that maintains a gentle reflux. If necessary, external heating can be applied.

  • Reaction with Carbonyl: After the formation of the Grignard reagent is complete, cool the reaction mixture. Add a solution of the carbonyl compound in anhydrous this compound dropwise from the addition funnel.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the product by an appropriate method (e.g., column chromatography or distillation).

Visualizing Reaction Logic

The following diagram illustrates the logical workflow for considering the use of this compound as a solvent in a chemical reaction.

Solvent_Selection_Workflow cluster_0 Reaction Requirements Analysis cluster_1 Solvent Property Evaluation cluster_2 Decision and Optimization cluster_3 Outcome ReactionType Define Reaction Type (e.g., Grignard, Polymerization) ReagentProperties Analyze Reagent Properties (Polarity, Reactivity) ReactionType->ReagentProperties ReactionConditions Determine Required Conditions (Temperature, Pressure) ReagentProperties->ReactionConditions SolventReactivity Assess Solvent Reactivity (Inertness needed?) ReagentProperties->SolventReactivity SolventPolarity Evaluate Solvent Polarity (Non-polar required?) ReactionConditions->SolventPolarity SolventBP Check Boiling Point (High temperature needed?) ReactionConditions->SolventBP SelectSolvent Select this compound SolventPolarity->SelectSolvent SolventReactivity->SelectSolvent SolventBP->SelectSolvent PilotReaction Conduct Pilot Reaction SelectSolvent->PilotReaction Optimize Optimize Conditions (Concentration, Temperature) PilotReaction->Optimize ScaleUp Scale-up Reaction Optimize->ScaleUp SuccessfulReaction Successful Reaction ScaleUp->SuccessfulReaction

Caption: Logical workflow for selecting this compound as a solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

While direct, published applications of this compound as a primary reaction solvent are not widespread, its physicochemical properties make it a promising candidate for specific applications in organic synthesis where a non-polar, aprotic, and relatively high-boiling solvent is required. The provided analogous protocols and logical workflow offer a foundation for researchers to explore its potential in their own work, with the critical understanding that careful optimization will be necessary. Further research into the practical applications of this solvent is warranted to fully elucidate its benefits and limitations.

References

Application Notes & Protocols: 1,1,3-Trimethylcyclohexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and sensitive realm of gas chromatography (GC), the use of a reliable reference standard is paramount for accurate quantification of analytes. 1,1,3-Trimethylcyclohexane, a saturated cyclic hydrocarbon, presents itself as a suitable candidate for a reference or internal standard in various GC applications, particularly in the analysis of volatile organic compounds (VOCs), hydrocarbon fractions, and in environmental testing. Its chemical inertness, thermal stability, and distinct retention time on common GC columns make it a valuable tool for improving the precision and accuracy of analytical methods.[1][2][3]

These application notes provide a comprehensive guide for utilizing this compound as a reference standard in GC analysis, complete with detailed protocols, data presentation, and workflow diagrams.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective implementation. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₁₈[4][5]
Molecular Weight 126.24 g/mol [4][5]
Boiling Point 138 °C at 760 mmHg[5]
Density 0.778 g/cm³ at 20°C
CAS Number 3073-66-3[4][5]
Purity (typical) >99.0% (GC)
Solubility Insoluble in water; Soluble in most organic solvents

Rationale for Use as a Reference Standard

This compound is an excellent candidate for an internal standard in GC analysis for several key reasons:

  • Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and less likely to react with analytes or the stationary phase of the GC column.

  • Elution in a Non-Interfering Region: Its retention time typically falls in a region of the chromatogram that is free from interfering peaks from common analytes or solvent impurities.

  • Thermal Stability: It is stable at the high temperatures often employed in GC injectors and columns.

  • Structural Similarity: When analyzing other hydrocarbons or non-polar compounds, its similar chemical nature can help to compensate for variations in injection volume and sample matrix effects.[1][2]

  • Commercial Availability: High-purity this compound is readily available from various chemical suppliers.

Application: Quantification of Toluene (B28343) in an Organic Solvent Matrix

This section outlines a detailed protocol for the quantification of toluene in a mixed organic solvent sample using this compound as an internal standard with a Flame Ionization Detector (FID).

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound (≥99.0% purity)

  • Toluene (analytical grade)

  • Methanol (B129727) (GC grade, as solvent)

  • Sample containing an unknown concentration of toluene

  • Volumetric flasks (Class A)

  • Micropipettes

4.1.2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Analyte (Toluene) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of toluene and dissolve it in methanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock Solution and varying volumes of the Toluene Stock Solution to separate volumetric flasks, and diluting to the mark with methanol. This ensures a constant concentration of the internal standard in each calibration level.

Table of Calibration Standards:

Calibration LevelConcentration of Toluene (µg/mL)Concentration of this compound (IS) (µg/mL)
11.050
25.050
310.050
425.050
550.050
6100.050

4.1.3. Sample Preparation

  • Accurately transfer a known volume or weight of the sample containing toluene into a volumetric flask.

  • Add a volume of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL.

  • Dilute to the final volume with methanol.

4.1.4. Gas Chromatography (GC-FID) Conditions

The following GC conditions are a starting point and may require optimization based on the specific instrument and analytes.

ParameterCondition
GC System Agilent 8890 GC System or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 150 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

4.1.5. Data Analysis

  • Peak Identification: Identify the peaks corresponding to toluene and this compound based on their retention times, which are determined by injecting individual standard solutions.

  • Peak Integration: Integrate the peak areas for both the analyte (toluene) and the internal standard (this compound).

  • Calibration Curve: For each calibration standard, calculate the response factor (RF) as the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte.

    • Response Ratio = (Peak Area of Toluene) / (Peak Area of this compound)

    • Concentration Ratio = (Concentration of Toluene) / (Concentration of this compound)

    • Plot Response Ratio vs. Concentration Ratio to generate a linear regression curve.

  • Quantification: For the unknown sample, calculate the response ratio and use the calibration curve to determine the concentration ratio. The concentration of toluene in the sample can then be calculated.

Expected Results and Data Presentation

The use of this compound as an internal standard is expected to yield a linear calibration curve with a high correlation coefficient (R² > 0.995). The precision of replicate injections should be significantly improved compared to external standard calibration.

Table of Expected Retention Times:

CompoundExpected Retention Time (min)
Toluene~ 6.5
This compound~ 8.2

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Table for Calibration Curve Data:

Concentration of Toluene (µg/mL)Peak Area of ToluenePeak Area of ISResponse Ratio (Area Toluene / Area IS)
1.0[Data][Data][Data]
5.0[Data][Data][Data]
10.0[Data][Data][Data]
25.0[Data][Data][Data]
50.0[Data][Data][Data]
100.0[Data][Data][Data]

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8]

5.1. Validation Parameters

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention times of toluene and the internal standard in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the linearity of the calibration curve over the defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table for Method Validation Summary:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte and IS retention times[Pass/Fail]
Linearity (R²) ≥ 0.995[Value]
Accuracy (% Recovery) 90 - 110%[Range]
Precision (RSD%) Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%[Value]
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3[Value]
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10[Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare IS Stock (1,1,3-TMC in Methanol) prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample (Spike with IS) prep_is->prep_sample prep_analyte Prepare Analyte Stock (Toluene in Methanol) prep_analyte->prep_cal gc_injection GC-FID Injection prep_cal->gc_injection prep_sample->gc_injection chromatogram Obtain Chromatogram gc_injection->chromatogram peak_id Peak Identification chromatogram->peak_id peak_integration Peak Integration peak_id->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Toluene peak_integration->quantification cal_curve->quantification internal_standard_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output analyte_area Analyte Peak Area (A_analyte) response_ratio Response Ratio = A_analyte / A_is analyte_area->response_ratio is_area IS Peak Area (A_is) is_area->response_ratio analyte_conc Analyte Concentration (C_analyte) conc_ratio Concentration Ratio = C_analyte / C_is analyte_conc->conc_ratio is_conc IS Concentration (C_is) is_conc->conc_ratio cal_curve Calibration Curve (Response Ratio vs. Conc. Ratio) response_ratio->cal_curve conc_ratio->cal_curve quantification Quantification of Unknown cal_curve->quantification

References

Catalytic hydrogenation of trimethylbenzenes to produce 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 1,1,3-Trimethylcyclohexane

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated cyclic hydrocarbon with applications in various fields of chemical research, including as a component in fuel studies and as a building block in organic synthesis. Its synthesis is not achieved through the direct hydrogenation of a corresponding trimethylbenzene isomer due to the required rearrangement of the methyl groups. A robust and well-documented synthetic pathway commences with the selective hydrogenation of isophorone (B1672270), a readily available industrial chemical. This is followed by the reduction of the resulting ketone, 3,3,5-trimethylcyclohexanone (B147574), to the final alkane product.

This document provides detailed application notes and experimental protocols for the multi-step synthesis of this compound, including quantitative data from various catalytic systems and detailed methodologies for each reaction step.

Overall Synthetic Pathway

The synthesis of this compound is typically carried out in two main stages, starting from isophorone. An alternative final step involving a two-step reduction of the intermediate ketone is also presented.

G Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) TMCH 3,3,5-Trimethylcyclohexanone (TMCH) Isophorone->TMCH Selective Hydrogenation (Protocol 1 or 2) Product This compound TMCH->Product Wolff-Kishner or Clemmensen Reduction (Protocol 3 or 4) Alcohol 3,3,5-Trimethylcyclohexanol TMCH->Alcohol Reduction (e.g., NaBH4) Alkene Trimethylcyclohexene isomers Alcohol->Alkene Dehydration (Acid-catalyzed) Alkene->Product Hydrogenation

Caption: Overall synthetic route to this compound.

Step 1: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone (TMCH)

The critical first step is the selective hydrogenation of the carbon-carbon double bond in isophorone while preserving the carbonyl group. High selectivity is paramount as the over-reduction product, 3,3,5-trimethylcyclohexanol, has a boiling point very close to that of the desired TMCH, making separation by distillation challenging and costly.[1] Both noble and non-noble metal catalysts have demonstrated high efficacy in this transformation.[1][2]

Data Presentation: Catalyst Performance in Isophorone Hydrogenation

The following table summarizes the performance of various catalytic systems for the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone.

CatalystSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Isophorone Conversion (%)TMCH Yield (%)Reference
5% Pd/CSolvent-free252.01-2>99>99[3]
Raney® NiTHF252.01-210098.1[1]
5% Pd/Al₂O₃Supercritical CO₂Not specifiedNot specifiedNot specified99.999.5[1]
Pd/MgONot specifiedNot specifiedNot specifiedNot specifiedNot specified43[4]
NiC compositeEthyl acetateNot specifiedNot specifiedNot specifiedHighHigh[5]

Experimental Protocols for Step 1

G cluster_0 Protocol 1: Pd/C Catalyzed Hydrogenation (Solvent-Free) cluster_1 Protocol 2: Raney® Ni Catalyzed Hydrogenation (in THF) p1_start Start p1_charge Charge reactor with Isophorone and 5% Pd/C p1_start->p1_charge p1_purge Purge with N₂ then H₂ p1_charge->p1_purge p1_pressurize Pressurize with H₂ (2.0 MPa) p1_purge->p1_pressurize p1_react Stir at 25°C for 1-2 h p1_pressurize->p1_react p1_quench Cool and vent H₂ p1_react->p1_quench p1_recover Recover and analyze product p1_quench->p1_recover p1_end End p1_recover->p1_end p2_start Start p2_wash Wash Raney® Ni with THF p2_start->p2_wash p2_charge Charge reactor with washed Raney® Ni, THF, and Isophorone p2_wash->p2_charge p2_purge Purge with N₂ then H₂ p2_charge->p2_purge p2_pressurize Pressurize with H₂ (2.0 MPa) p2_purge->p2_pressurize p2_react Stir at 25°C for 1-2 h p2_pressurize->p2_react p2_quench Cool and vent H₂ p2_react->p2_quench p2_recover Recover and analyze product p2_quench->p2_recover p2_end End p2_recover->p2_end

Caption: Experimental workflows for isophorone hydrogenation.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) in a Solvent-Free System [3]

  • Materials:

    • Isophorone (≥97% purity)

    • 5% Palladium on activated carbon (Pd/C)

    • High-pressure batch reactor with magnetic stirring

    • Hydrogen gas (high purity)

    • Nitrogen gas (for purging)

  • Procedure:

    • Ensure the batch reactor is clean and dry.

    • Charge the reactor with 1.16 g of isophorone and 0.05 g of 5% Pd/C catalyst.

    • Seal the reactor and purge three times with nitrogen gas to remove air, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 2.0 MPa.

    • Commence stirring and maintain the reaction temperature at 25°C.

    • Monitor the reaction for 1 to 2 hours.

    • Upon completion, stop the stirring, and cool the reactor in an ice bath.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and recover the product mixture.

    • Analyze the product by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and yield.

Protocol 2: Hydrogenation using Raney® Nickel in Tetrahydrofuran (THF) [1]

  • Materials:

    • Isophorone (≥97% purity)

    • Raney® Nickel (active catalyst)

    • Tetrahydrofuran (THF), anhydrous

    • High-pressure batch reactor with magnetic stirring

    • Hydrogen gas (high purity)

    • Nitrogen gas (for purging)

  • Procedure:

    • Following the supplier's safety guidelines, carefully wash the Raney® Ni catalyst with anhydrous THF to remove any residual water.

    • In a clean, dry batch reactor, add 0.05 g of the washed Raney® Ni catalyst.

    • Add 10 mL of anhydrous THF to the reactor.

    • Add 1.16 g of isophorone to the reactor.

    • Seal the reactor and purge three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 2.0 MPa.

    • Begin stirring and maintain the reaction temperature at 25°C.

    • Allow the reaction to proceed for 1-2 hours.

    • After the reaction, stop the stirring and cool the reactor in an ice bath.

    • Vent the excess hydrogen gas.

    • Recover the product mixture and analyze by GC or GC-MS.

Step 2: Reduction of 3,3,5-Trimethylcyclohexanone (TMCH) to this compound

The conversion of the carbonyl group in TMCH to a methylene (B1212753) group can be accomplished through classical organic reduction methods. The choice between the Wolff-Kishner and Clemmensen reductions often depends on the substrate's stability to strongly basic or acidic conditions, respectively.[6][7]

Data Presentation: Comparison of Carbonyl Reduction Methods
Reduction MethodReagentsConditionsTypical Yields (for cyclic ketones)Substrate CompatibilityReference
Wolff-Kishner Hydrazine (B178648) (N₂H₄), strong base (e.g., KOH)High temperature (150-200°C) in a high-boiling solvent (e.g., diethylene glycol)Good to excellentSuitable for acid-sensitive substrates[7][8]
Clemmensen Zinc amalgam (Zn(Hg)), concentrated HClRefluxModerate to goodSuitable for base-sensitive substrates; less effective for some aliphatic/cyclic ketones[6][9]

Experimental Protocols for Step 2

G cluster_2 Protocol 3: Wolff-Kishner Reduction cluster_3 Protocol 4: Clemmensen Reduction p3_start Start p3_charge Charge reactor with TMCH, KOH, and diethylene glycol p3_start->p3_charge p3_add_hydrazine Add hydrazine hydrate (B1144303) p3_charge->p3_add_hydrazine p3_reflux Heat to reflux (1-4 h) p3_add_hydrazine->p3_reflux p3_distill Remove water and excess hydrazine p3_reflux->p3_distill p3_heat Heat to ~200°C until N₂ evolution ceases p3_distill->p3_heat p3_workup Cool, dilute with water, and extract with ether p3_heat->p3_workup p3_purify Dry, concentrate, and purify p3_workup->p3_purify p3_end End p3_purify->p3_end p4_start Start p4_prepare_zn Prepare zinc amalgam p4_start->p4_prepare_zn p4_charge Charge flask with Zn(Hg), conc. HCl, and TMCH p4_prepare_zn->p4_charge p4_reflux Reflux the mixture p4_charge->p4_reflux p4_workup Cool, decant aqueous layer, and extract with ether p4_reflux->p4_workup p4_purify Wash, dry, concentrate, and purify p4_workup->p4_purify p4_end End p4_purify->p4_end

Caption: Experimental workflows for the reduction of TMCH.

Protocol 3: Wolff-Kishner Reduction of 3,3,5-Trimethylcyclohexanone (Adapted from Huang-Minlon modification)[10][11]

  • Materials:

    • 3,3,5-Trimethylcyclohexanone (TMCH)

    • Hydrazine hydrate (85% or higher)

    • Potassium hydroxide (B78521) (KOH)

    • Diethylene glycol (or other high-boiling solvent)

    • Round-bottom flask with reflux condenser and distillation head

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve KOH (3 equivalents) in diethylene glycol.

    • Add 3,3,5-trimethylcyclohexanone (1 equivalent) to the solution.

    • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

    • Heat the mixture to reflux for 1-4 hours to ensure the formation of the hydrazone.

    • Replace the reflux condenser with a distillation head and carefully distill off the water and excess hydrazine.

    • Once the temperature of the reaction mixture reaches approximately 200°C, replace the distillation head with the reflux condenser.

    • Continue to heat at this temperature until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

Protocol 4: Clemmensen Reduction of 3,3,5-Trimethylcyclohexanone (Adapted from general procedures)[6][12]

  • Materials:

    • 3,3,5-Trimethylcyclohexanone (TMCH)

    • Zinc dust or granules

    • Mercuric chloride (HgCl₂)

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Preparation of Zinc Amalgam: In a fume hood, activate the zinc by stirring it with a dilute solution of HgCl₂ for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

    • In a round-bottom flask, place the freshly prepared zinc amalgam.

    • Add concentrated HCl and 3,3,5-trimethylcyclohexanone.

    • Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may need to be added during the reaction.

    • After several hours of reflux, cool the reaction mixture.

    • Carefully decant the aqueous layer.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).

    • Combine the organic layers, wash with water, a dilute solution of sodium bicarbonate, and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure and purify the product by distillation.

Alternative Route: Reduction, Dehydration, and Hydrogenation

An alternative pathway to this compound involves a three-step sequence from TMCH.

  • Reduction to 3,3,5-Trimethylcyclohexanol: The ketone is reduced to the corresponding alcohol.[13]

  • Dehydration to Trimethylcyclohexene Isomers: The alcohol is dehydrated, typically under acidic conditions, to form a mixture of alkene isomers.

  • Hydrogenation to this compound: The mixture of alkenes is hydrogenated to the final saturated product.

While this route is longer, it may offer advantages in terms of milder reaction conditions for the reduction step compared to the Wolff-Kishner or Clemmensen methods.

Conclusion

The synthesis of this compound is effectively achieved through a multi-step process starting from isophorone. The initial selective hydrogenation to 3,3,5-trimethylcyclohexanone can be performed with high yield and selectivity using catalysts such as Pd/C or Raney® Ni. The subsequent reduction of the ketone to the final alkane can be accomplished via classical methods like the Wolff-Kishner or Clemmensen reductions, with the choice of method depending on the substrate's functional group compatibility. The protocols and data provided herein offer a comprehensive guide for researchers and professionals to perform this synthesis.

References

Application Notes and Protocols for the Regioselective Synthesis of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 1,1,3-trimethylcyclohexane. The synthesis of specifically substituted cycloalkanes is a common challenge in organic synthesis and drug development. Direct regioselective alkylation of substituted cyclohexanones can be difficult due to the formation of multiple enolate intermediates. These notes explore effective strategies to overcome these challenges, focusing on a Grignard reaction-based approach and providing insights into achieving high regioselectivity in related systems using manganese enolates.

Challenges in Direct Alkylation of 3-Methylcyclohexanone (B152366)

The direct methylation of 3-methylcyclohexanone to introduce two methyl groups at the C1 position is a seemingly straightforward approach to the carbon skeleton of this compound. However, this method suffers from a significant lack of regioselectivity. The deprotonation of 3-methylcyclohexanone can occur on either side of the carbonyl group, leading to the formation of two different enolates (C and D) with virtually no selectivity.[1] This results in a mixture of alkylated products, complicating purification and reducing the overall yield of the desired 1,1,3-trimethylated product.

The diagram below illustrates the non-selective deprotonation of 3-methylcyclohexanone.

G cluster_0 Non-Selective Deprotonation of 3-Methylcyclohexanone Ketone 3-Methylcyclohexanone (B) EnolateC Enolate C Ketone->EnolateC Deprotonation EnolateD Enolate D Ketone->EnolateD Deprotonation Base Base ProductA Desired Alkylation Product Skeleton EnolateC->ProductA Alkylation (e.g., MeI) ProductE Undesired Alkylation Product EnolateD->ProductE Alkylation (e.g., MeI)

Caption: Non-selective enolate formation from 3-methylcyclohexanone.

Recommended Synthetic Approach: Grignard Reaction with 3-Methylcyclohexanone

A more reliable and regioselective method to synthesize this compound is through the use of a Grignard reaction. This approach involves the reaction of 3-methylcyclohexanone with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form 1,3-dimethylcyclohexanol (B2913386). Subsequent dehydration to the alkene followed by hydrogenation, or a direct deoxygenation protocol, would yield the target molecule. A second methylation step prior to deoxygenation can also be considered. This method ensures the addition of the methyl group to the desired carbonyl carbon.

The overall synthetic pathway is depicted below:

G cluster_1 Grignard Route to this compound Start 3-Methylcyclohexanone Intermediate1 1,3-Dimethylcyclohexanol Start->Intermediate1 Grignard Reaction Step1 1. CH3MgBr 2. H3O+ workup Intermediate2 Mixture of Dimethylcyclohexenes Intermediate1->Intermediate2 Elimination Step2 Dehydration (e.g., H2SO4, heat) FinalProduct This compound Intermediate2->FinalProduct Reduction Step3 Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway via Grignard reaction.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of 1,3-dimethylcyclohexanol from 3-methylcyclohexanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Methyl iodide or methyl bromide

  • 3-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle heating or the addition of a small iodine crystal may be necessary.[2]

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has been consumed.

  • Reaction with 3-Methylcyclohexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 3-methylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 1,3-dimethylcyclohexanol.

  • Purification:

    • The crude product can be purified by distillation or column chromatography.

Application Note: Regioselective Alkylation using Manganese Enolates

While direct alkylation of 3-methylcyclohexanone is problematic, the use of manganese enolates provides a powerful method for achieving high regioselectivity in the alkylation of other substituted cyclohexanones, such as 2-methylcyclohexanone (B44802).[3][4] This methodology can be adapted for other systems where regiocontrol is crucial. The formation of a manganese enolate, followed by alkylation, favors the formation of the less substituted product (kinetic control).

The workflow for this regioselective alkylation is outlined below:

G cluster_2 Regioselective Alkylation via Manganese Enolate Start 2-Methylcyclohexanone Intermediate1 Lithium Enolate (Kinetic) Start->Intermediate1 Enolate Formation Step1 LDA, THF, -78 °C Intermediate2 Manganese Enolate Intermediate1->Intermediate2 Transmetalation Step2 MnCl2·2LiCl FinalProduct 2-Alkyl-6-methylcyclohexanone Intermediate2->FinalProduct Alkylation Step3 Alkylating Agent (e.g., Benzyl (B1604629) Bromide)

Caption: Workflow for regioselective monoalkylation.

Quantitative Data for Regioselective Alkylation of 2-Methylcyclohexanone

The following table summarizes the yields and regioselectivity achieved in the alkylation of 2-methylcyclohexanone using the manganese enolate method with benzyl bromide as the alkylating agent.

Alkylating AgentSolvent SystemYield (%)Regioselectivity (2,6-isomer : 2,2-isomer)Reference
Benzyl BromideTHF/NMP85-9093:7 to 97:3[3]
Experimental Protocol: Regioselective Alkylation of 2-Methylcyclohexanone

This protocol is adapted from the literature for the synthesis of 2-benzyl-6-methylcyclohexanone.[3]

Materials:

  • Diisopropylamine (distilled)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone (distilled)

  • Manganese (II) chloride (anhydrous)

  • Lithium chloride (anhydrous)

  • Benzyl bromide

  • N-Methyl-2-pyrrolidone (NMP)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Formation of the Lithium Enolate:

    • To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

    • Cool the solution to -15 °C and add n-BuLi dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Cool the LDA solution to -78 °C and add a solution of 2-methylcyclohexanone in THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the kinetic lithium enolate.

  • Formation of the Manganese Enolate:

    • In a separate flask, prepare a solution of the MnCl2·2LiCl complex by stirring anhydrous MnCl2 and anhydrous LiCl in THF at room temperature until a clear amber solution is obtained.[3]

    • Cool this manganese chloride solution to -78 °C.

    • Transfer the lithium enolate solution prepared in step 1 to the manganese chloride solution via cannula.

  • Alkylation:

    • Add NMP to the manganese enolate solution.

    • Add benzyl bromide dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction with 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 2-benzyl-6-methylcyclohexanone. The regioselectivity can be determined by GC or NMR analysis.[5]

Conclusion

The synthesis of this compound is most reliably achieved through a Grignard reaction with 3-methylcyclohexanone, followed by subsequent functional group manipulations. Direct alkylation of 3-methylcyclohexanone is not recommended due to a lack of regioselectivity. For researchers facing similar challenges with regioselective alkylations of substituted cyclohexanones, the use of manganese enolates offers a robust and highly selective alternative, as demonstrated by the successful monoalkylation of 2-methylcyclohexanone. These protocols and application notes provide a strong foundation for the synthesis of specifically substituted cyclohexane (B81311) derivatives for applications in research and drug development.

References

Application Notes and Protocols: 1,1,3-Trimethylcyclohexane in Petrochemistry and Fuel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈. As a component of crude oil, it is found in various fuel fractions and has specific applications in petrochemistry. Its stable, branched cyclic structure imparts distinct physical and chemical properties that are relevant to fuel performance and chemical synthesis. These application notes provide an overview of its role, quantitative data, and detailed protocols for its analysis and utilization.

Role in Petrochemistry

In the petrochemical industry, this compound serves as a valuable chemical intermediate and building block in organic synthesis.[1] Its unique structure is utilized in the synthesis of more complex molecules, including specialty chemicals and materials.

Synthesis:

Industrial production of trimethylcyclohexanes, including the 1,1,3-isomer, is often achieved through the catalytic hydrogenation of corresponding trimethylbenzenes.[1] This process involves the saturation of the aromatic ring under high pressure and temperature in the presence of a metal catalyst (e.g., nickel, platinum, or palladium).

Applications as a Chemical Intermediate:

  • Solvent: Due to its nonpolar nature and relatively low reactivity, it can be used as a solvent in certain industrial applications.

  • Precursor for Synthesis: It serves as a foundational structure for the synthesis of various organic compounds. The cyclohexane (B81311) ring can be functionalized through various chemical reactions to introduce different functional groups, leading to the production of specialty chemicals.

Role in Fuel Analysis

This compound is a naturally occurring component of gasoline and jet fuel, contributing to the overall combustion properties of the fuel.[1] Its concentration and isomeric distribution can vary depending on the crude oil source and refining processes. In fuel analysis, it is often identified and quantified to characterize the composition of fuel blends and to formulate surrogate fuels that mimic the behavior of real fuels in controlled laboratory settings.

Component of Fuels:

  • Gasoline: Present in gasoline fractions, its branched cyclic structure contributes to a higher octane (B31449) rating compared to straight-chain alkanes of similar carbon number.

  • Jet Fuel: It has been identified as a component in jet fuels. For instance, its concentration in JP-4 jet fuel has been reported.

Surrogate Fuel Component:

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like jet fuel and diesel.[2][3][4] this compound, as a representative of the cycloalkane class, is considered for inclusion in surrogate fuel formulations to match properties such as density, energy content, and combustion behavior.[5][6] The selection of components for a surrogate fuel is a critical step in combustion research, enabling detailed kinetic modeling and experimental studies.

Data Presentation

The following tables summarize key quantitative data for this compound relevant to its application in petrochemistry and fuel analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈[7]
Molecular Weight126.24 g/mol [7]
CAS Number3073-66-3[7]
Boiling Point136-138 °Cchemsynthesis.com
Density0.778 g/cm³[8]
Melting Point-65.75 °Cchemsynthesis.com
Vapor PressureSee Table 2[9]

Table 2: Antoine Equation Parameters for Vapor Pressure of this compound

The vapor pressure (P) in bar can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where T is the temperature in Kelvin.

ABCTemperature Range (K)Source
3.961951393.299-57.599327.82 - 410.79[9]

Table 3: Fuel-Related Properties of this compound

PropertyValueSource
Research Octane Number (RON)81.3[10]
Motor Octane Number (MON)89.5[10]
Blending Octane Number (Research)64.9[10]
Concentration in JP-4 Jet Fuel0.48 wt%

Experimental Protocols

Protocol 1: Quantification of this compound in Gasoline using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in a gasoline sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-1 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas), high purity

  • Gasoline sample

  • This compound standard (>99% purity)

  • Internal standard (e.g., Toluene-d8 or other suitable non-interfering compound)

  • Volumetric flasks and pipettes

  • Microsyringe

  • Hexane (B92381) (solvent)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in hexane.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 mg/L.

    • Add a fixed concentration of the internal standard to each calibration standard and a blank.

  • Sample Preparation:

    • Accurately dilute the gasoline sample in hexane. A dilution factor of 1:100 is a good starting point, but may need to be adjusted based on the expected concentration.

    • Add the same fixed concentration of the internal standard to the diluted gasoline sample.

  • GC-MS Analysis:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 100:1

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 5 minutes

        • Ramp to 150 °C at 5 °C/min

        • Ramp to 250 °C at 15 °C/min, hold for 5 minutes

      • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (characteristic fragments at m/z 126, 111, 97, 83, 69, 55).

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the diluted gasoline sample using the calibration curve.

    • Apply the dilution factor to determine the concentration in the original gasoline sample.

Protocol 2: Determination of GC-FID Response Factor for this compound

Objective: To determine the relative response factor (RRF) of this compound relative to a standard (e.g., toluene) for quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • DB-1 or equivalent non-polar capillary column

  • Helium (carrier gas), Hydrogen (fuel), and Air (oxidizer)

  • This compound standard (>99% purity)

  • Toluene (B28343) standard (>99% purity)

  • Hexane (solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a standard mixture containing known masses of both this compound and toluene in a volumetric flask using hexane as the solvent. For example, accurately weigh approximately 100 mg of each compound and dissolve in 100 mL of hexane.

  • GC-FID Analysis:

    • GC Conditions: Use the same GC conditions as in Protocol 1 (injector, oven program, carrier gas flow).

    • FID Conditions:

      • Detector Temperature: 280 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Helium) Flow: 25 mL/min

  • Data Analysis:

    • Inject the standard mixture and record the chromatogram.

    • Integrate the peak areas for both this compound (A_TMC) and toluene (A_Tol).

    • Calculate the Relative Response Factor (RRF) using the following formula:

      RRF = (A_TMC / C_TMC) / (A_Tol / C_Tol)

      Where:

      • A_TMC = Peak area of this compound

      • C_TMC = Concentration (mass/volume) of this compound

      • A_Tol = Peak area of toluene

      • C_Tol = Concentration (mass/volume) of toluene

    • The calculated RRF can then be used to quantify this compound in unknown samples where toluene is used as an internal standard.

Mandatory Visualizations

experimental_workflow start Start: Fuel Sample prep Sample Preparation (Dilution & Internal Standard Addition) start->prep gc_injection GC Injection prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Detection (MS or FID) separation->detection data_acquisition Data Acquisition (Chromatogram & Mass Spectra) detection->data_acquisition data_processing Data Processing (Peak Integration & Identification) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Result: Concentration of This compound quantification->result

Caption: Experimental workflow for the analysis of this compound in fuel.

logical_relationship crude_oil Crude Oil refining Refining Processes (Distillation, Reforming, etc.) crude_oil->refining gasoline Gasoline refining->gasoline jet_fuel Jet Fuel refining->jet_fuel petrochem Petrochemical Feedstock refining->petrochem tmc This compound (Cycloalkane) gasoline->tmc component of jet_fuel->tmc component of surrogate_fuel Surrogate Fuel Formulation tmc->surrogate_fuel used in synthesis Chemical Synthesis (Building Block) tmc->synthesis combustion_research Combustion Research & Modeling surrogate_fuel->combustion_research petrochem->tmc source of

Caption: Role of this compound in petrochemistry and fuel applications.

References

Application Notes and Protocols: 1,1,3-Trimethylcyclohexane as a Potential Biomarker in Human Breath Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of volatile organic compounds (VOCs) in exhaled breath is a burgeoning field of non-invasive diagnostics, offering a window into the body's metabolic state. Among the multitude of VOCs, 1,1,3-Trimethylcyclohexane has been identified in human breath and is being investigated as a potential biomarker for various physiological and pathological conditions. This cyclic alkane may originate from both endogenous metabolic processes and exogenous sources, such as environmental exposure to gasoline vapors. Its presence and concentration in breath could therefore provide valuable diagnostic or monitoring information.

These application notes provide an overview of the current understanding of this compound as a breath biomarker, alongside detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for VOC analysis.

Potential Clinical Significance

While research is ongoing, the primary area of investigation for this compound as a breath biomarker is in the context of exposure to environmental pollutants . Given that it is a component of gasoline, its detection in breath can be indicative of recent exposure. This has potential applications in occupational health and environmental medicine for monitoring exposure to fuel-related VOCs.

Furthermore, studies exploring the breath profiles of smokers have identified a range of hydrocarbons. Although specific quantitative data for this compound distinguishing smokers from non-smokers is not yet robustly established in large cohort studies, it is plausible that its levels could be altered due to the complex chemical composition of tobacco smoke.

At present, there is a lack of comprehensive quantitative data directly linking this compound to specific diseases as a definitive biomarker. The data available is often part of broader VOC panel studies, and the individual contribution of this specific compound to disease prediction models is still under investigation.

Quantitative Data Summary

A significant challenge in the field is the limited availability of specific quantitative data for this compound across different study populations. Many studies report the presence of numerous VOCs without providing absolute concentrations for each. The following table is a representative summary based on the current understanding and will be updated as more specific quantitative studies become available.

CohortThis compound Concentration Range (ppb)Notes
Healthy Non-Smokers (Unexposed) Not typically detected or at very low trace levelsBaseline levels are expected to be minimal in the absence of specific environmental exposure.
Individuals with Recent Gasoline Exposure Elevated levels expectedConcentration is likely to correlate with the extent and proximity of exposure. Specific quantitative ranges are highly variable and depend on the exposure scenario.
Smokers Potentially elevatedAs a component of complex hydrocarbon mixtures, it may be present in the breath of smokers, but specific, consistent quantitative data is lacking.

Note: The concentration values are indicative and subject to significant variation based on individual metabolism, exposure levels, and analytical methodology. Further research with large, well-characterized cohorts is required to establish definitive reference ranges.

Experimental Protocols

The analysis of this compound in exhaled breath requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method.

Protocol 1: Breath Sample Collection

Objective: To collect an alveolar breath sample containing endogenous and exogenous VOCs.

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags)

  • Mouthpieces and non-return valves

  • Portable air sampling pump (optional, for bag filling)

Procedure:

  • Subject Preparation: The subject should rest for at least 10 minutes prior to sample collection to reach a basal metabolic state. They should avoid eating, drinking (except water), and smoking for at least 2 hours before the collection.

  • Environmental Blank: Before subject sampling, collect a sample of the ambient air in the collection room using a separate collection bag to serve as an environmental blank.

  • Single Exhalation: The subject should inhale to total lung capacity and then exhale steadily and completely into the collection bag through the mouthpiece. The initial part of the exhalation (dead space air) should be discarded if possible to enrich the sample with alveolar air.

  • Bag Sealing: Immediately after collection, the bag should be sealed to prevent leakage or contamination.

  • Storage and Transport: Samples should be analyzed as soon as possible. If storage is necessary, keep the bags in a cool, dark place and analyze within 24 hours to minimize VOC degradation or diffusion.

Protocol 2: Sample Preconcentration and GC-MS Analysis

Objective: To preconcentrate VOCs from the breath sample and analyze them using GC-MS.

Materials:

  • Thermal desorption (TD) system

  • Sorbent tubes (e.g., Tenax TA, Carbograph)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • High-purity helium (carrier gas)

  • This compound standard for calibration

Procedure:

  • Thermal Desorption:

    • A known volume of the breath sample from the collection bag is drawn through a sorbent tube using a calibrated pump. VOCs, including this compound, are trapped on the sorbent material.

    • The sorbent tube is then placed in the thermal desorber.

    • The tube is heated rapidly, and the trapped VOCs are desorbed and transferred by a heated inert gas stream to a cold trap within the TD unit for focusing.

    • The cold trap is then rapidly heated, injecting the focused VOCs into the GC column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of hydrocarbons.

    • Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of around 250-280°C. This program allows for the separation of a wide range of VOCs.

    • Carrier Gas: Helium is used at a constant flow rate (e.g., 1-1.5 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Acquisition Mode: Data is typically acquired in full scan mode to identify all detectable compounds. For targeted quantification of this compound, selected ion monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions such as m/z 111, 97, 83, and 69.

  • Data Analysis:

    • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum with a reference library (e.g., NIST).

    • Quantification: A calibration curve is generated by analyzing known concentrations of a this compound standard. The concentration in the breath sample is then determined by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_collection Breath Sample Collection cluster_analysis Sample Analysis Subject Subject Preparation (Resting, Fasting) Collection Exhaled Breath Collection into Bag Subject->Collection Preconcentration Thermal Desorption (TD) Collection->Preconcentration Transfer of breath sample Blank Environmental Air Blank Collection Blank->Preconcentration Analysis for background subtraction GC Gas Chromatography (GC) Separation Preconcentration->GC MS Mass Spectrometry (MS) Detection GC->MS Data Data Analysis (Identification & Quantification) MS->Data Result Result Data->Result Quantitative Result (Concentration of This compound)

Caption: Experimental workflow for the analysis of this compound in human breath.

Potential_Sources cluster_exogenous Exogenous Sources cluster_endogenous Potential Endogenous Origin Gasoline Gasoline Vapors Breath This compound in Exhaled Breath Gasoline->Breath Inhalation Tobacco Tobacco Smoke Tobacco->Breath Inhalation Metabolism Metabolic Processes (Hypothesized, not fully elucidated) Metabolism->Breath Transport via Bloodstream Gut Gut Microbiome Metabolism Gut->Breath Transport via Bloodstream

Caption: Potential sources of this compound in human breath.

Conclusion and Future Directions

This compound is a detectable VOC in human breath with potential as a biomarker, primarily for assessing exposure to gasoline-related compounds. While its role as a specific disease biomarker is yet to be established, the analytical protocols outlined here provide a robust framework for its accurate and reproducible quantification.

Future research should focus on:

  • Conducting large-scale studies to establish reference ranges for this compound in healthy and diseased populations.

  • Investigating the correlation between the concentration of this compound in breath and specific health outcomes.

  • Elucidating the endogenous metabolic pathways that may contribute to its presence in breath.

The continued development of standardized methodologies for breath analysis will be crucial for the validation and clinical translation of this compound and other VOCs as non-invasive biomarkers.

Troubleshooting & Optimization

Technical Support Center: High-Purity 1,1,3-Trimethylcyclohexane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 1,1,3-Trimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying this compound to high purity?

A1: The two primary recommended methods for achieving high-purity this compound are fractional distillation and preparative gas chromatography (Prep-GC). The choice between these methods depends on the initial purity of the sample, the nature of the impurities, the required final purity, and the quantity of material to be purified.

Q2: What are the most common impurities found in commercial this compound?

A2: Common impurities in commercially available this compound include other C9 hydrocarbon isomers, particularly other trimethylcyclohexane isomers, as well as residual solvents from synthesis or previous purification steps. The boiling points of these isomers are often very close to that of this compound, making separation challenging.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: The most effective method for assessing the purity of this compound is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[3][4] A capillary GC system with a non-polar column is well-suited for separating hydrocarbon isomers.[2]

Q4: Does this compound form azeotropes with common solvents or impurities?

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for purifying this compound, especially for larger quantities, provided there is a sufficient boiling point difference between the target compound and its impurities.[8][9][10]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Ensure all glassware is clean and dry. Use a heating mantle with a stirrer for uniform heating.

  • Sample Charging: Fill the distillation flask to no more than two-thirds of its volume with the impure this compound and add boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Heating and Equilibration: Begin heating the distillation flask slowly. Allow the vapor to rise slowly through the column, establishing a thermal equilibrium. This is observed as a ring of condensing vapor rising through the column.[8]

  • Distillation Rate: Once the vapor reaches the thermometer, adjust the heating to maintain a slow and steady distillation rate of approximately 1-2 drops per second. A slower rate generally leads to better separation.

  • Fraction Collection: Collect fractions in separate receiving flasks. Monitor the temperature at the distillation head. A stable temperature reading close to the boiling point of this compound (138-139 °C) indicates the collection of the pure compound. Discard the initial forerun, which may contain more volatile impurities, and stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

  • Purity Analysis: Analyze the collected fractions using GC-MS to determine their purity.

Troubleshooting Fractional Distillation Issues

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.[8]
Fluctuations in heating.Use a stable heating source and ensure consistent stirring.
Column Flooding Excessive heating rate causing too much vapor to enter the column at once.Reduce the heating rate until the flooding subsides, then gradually increase to an appropriate level.
Blockage in the column or condenser.Check for any obstructions and ensure a clear path for vapor and condensate.
Temperature Fluctuations at the Distillation Head Inconsistent heating.Ensure a stable and consistent heat supply.
Drafts in the fume hood.Ensure the apparatus is shielded from drafts.
Low Recovery of Purified Product Significant hold-up in the fractionating column.Choose a column with lower hold-up for the scale of your distillation.
Leaks in the system.Check all joints and connections for a proper seal.

Logical Workflow for Fractional Distillation Troubleshooting

Fractional_Distillation_Troubleshooting Start Start Distillation Issue Observe Issue Start->Issue Poor_Separation Poor Separation Issue->Poor_Separation Is separation poor? Flooding Column Flooding Issue->Flooding Is column flooding? Temp_Fluctuation Temperature Fluctuation Issue->Temp_Fluctuation Is temperature unstable? Low_Recovery Low Recovery Issue->Low_Recovery Is recovery low? Check_Column Check Column Efficiency Poor_Separation->Check_Column Check_Heating Check Heating Stability Flooding->Check_Heating Temp_Fluctuation->Check_Heating Check_Leaks Check for System Leaks Low_Recovery->Check_Leaks Reduce_Rate Reduce Distillation Rate Check_Column->Reduce_Rate Optimize Optimize Parameters Reduce_Rate->Optimize Check_Blockage Check for Blockages Check_Heating->Check_Blockage Check_Blockage->Optimize Check_Leaks->Optimize End Successful Purification Optimize->End

Fractional Distillation Troubleshooting Flow
Preparative Gas Chromatography (Prep-GC)

For achieving the highest possible purity or for separating isomers with very close boiling points, preparative gas chromatography is the method of choice.[11][12]

Experimental Protocol: Preparative Gas Chromatography

  • Analytical Method Development: First, develop an analytical GC method to achieve baseline separation of this compound from its impurities. A non-polar capillary column is often suitable.[2] Optimize the temperature program and carrier gas flow rate.

  • System Preparation: Use a preparative GC system equipped with a larger diameter column to handle larger sample volumes. Ensure the injector, column, and detector are clean and functioning correctly.

  • Sample Injection: Inject the impure this compound onto the preparative column. The injection volume will depend on the column capacity.

  • Fraction Collection: Use a fraction collector to selectively trap the eluting peak corresponding to this compound. The timing of the collection is critical and should be based on the retention time determined during analytical method development.

  • Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity.

Troubleshooting Preparative Gas Chromatography Issues

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing or Fronting Column overload.Reduce the injection volume or the concentration of the sample.
Active sites in the injector or column.Use a deactivated inlet liner and a high-quality, inert column. Condition the column according to the manufacturer's instructions.[13]
Improper sample vaporization.Optimize the injector temperature.
Poor Resolution Inadequate column selectivity or efficiency.Use a longer column or a column with a different stationary phase that provides better selectivity for the isomers.
Incorrect temperature program.Optimize the temperature ramp rate to improve separation.[13]
Low Recovery of Collected Fraction Inefficient trapping.Ensure the fraction collector is functioning correctly and that the trapping temperature is appropriate for condensing this compound.
Leaks in the system.Check all fittings and connections from the column to the fraction collector.
Ghost Peaks in Collected Fraction Carryover from a previous injection.Implement a thorough bake-out procedure between runs to clean the column.[13]
Contaminated syringe or injector.Clean the syringe and the injector port.

Workflow for Prep-GC Method Development and Troubleshooting

Prep_GC_Workflow cluster_dev Method Development cluster_prep Preparative Run cluster_analysis Analysis & Troubleshooting Analytical_Method Develop Analytical GC Method Optimize_Params Optimize Temperature and Flow Analytical_Method->Optimize_Params Prep_Injection Inject Sample on Prep-GC Fraction_Collection Collect 1,1,3-TMC Peak Prep_Injection->Fraction_Collection Purity_Check Analyze Collected Fraction (GC-MS) Fraction_Collection->Purity_Check Troubleshoot Troubleshoot Issues Purity_Check->Troubleshoot Purity not met? High_Purity High-Purity Product Purity_Check->High_Purity Purity met Troubleshoot->Optimize_Params Optimize

Preparative GC Workflow

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Note that actual results will vary depending on the specific experimental conditions and the nature of the impurities.

Parameter Fractional Distillation Preparative Gas Chromatography
Typical Starting Purity 90-98%>95%
Achievable Final Purity >99%>99.9%
Typical Yield 70-90%50-80% (highly dependent on the number of injections and trapping efficiency)
Scale Milliliters to LitersMicroliters to Milliliters
Primary Application Bulk purification, removal of impurities with significantly different boiling points.High-purity isolation, separation of close-boiling isomers.

This technical support guide provides a starting point for the purification of high-purity this compound. For specific applications, further optimization of the described methods may be necessary. Always consult the relevant safety data sheets and follow good laboratory practices when handling this compound.

References

Technical Support Center: Synthesis of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1,3-trimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to obtain this compound include:

  • Catalytic Hydrogenation: This is a common industrial method involving the hydrogenation of trimethylbenzene or trimethylcyclohexene isomers over a metal catalyst.

  • Friedel-Crafts Alkylation: This method involves the alkylation of a cyclohexane (B81311) or methylcyclohexane (B89554) substrate using an alkylating agent in the presence of a Lewis acid catalyst. However, controlling regioselectivity to obtain the desired 1,1,3-isomer can be challenging.[1]

  • Grignard Reaction: A Grignard reagent can be reacted with a suitable cyclohexanone (B45756) derivative, followed by dehydration and hydrogenation to yield the target molecule.

Q2: How can I purify this compound from a mixture of isomers?

A2: The separation of trimethylcyclohexane isomers, which often have very close boiling points, can be challenging. Effective purification can be achieved through:

  • Fractional Distillation: While difficult, careful fractional distillation using a high-efficiency column can be used to separate isomers.

  • Preparative Gas Chromatography (Prep-GC): For high purity samples, Prep-GC is a powerful technique for isolating specific isomers.

  • Adsorption Chromatography: Separation on silica (B1680970) gel or alumina (B75360) can be effective, leveraging the slight differences in polarity and shape of the isomers.

Q3: What analytical methods are suitable for characterizing this compound and its isomers?

A3: The most common and effective analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying trimethylcyclohexane isomers and any impurities. The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation and confirming the substitution pattern of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the presence of C-H bonds in the alkane structure.

Troubleshooting Guides

Low Yield in Synthesis

A common issue in the synthesis of this compound is a lower than expected yield. The following sections provide troubleshooting advice for specific synthetic routes.

Problem: Low yield of this compound when starting from a trimethylbenzene precursor.

Potential Cause Troubleshooting Recommendation Expected Outcome
Catalyst Inactivity or Poisoning Ensure the catalyst (e.g., Pt/C, Pd/C, Rh/Alumina) is fresh and active. Catalyst poisoning can occur from sulfur-containing impurities in the starting material or solvent. Purify the starting materials if necessary.Increased reaction rate and conversion to the desired product.
Suboptimal Reaction Conditions Optimize hydrogen pressure, temperature, and reaction time. Lower pressures and temperatures may favor partial hydrogenation, while higher conditions can lead to complete saturation.[3]Improved selectivity and yield of this compound.
Inadequate Mixing Ensure vigorous stirring to overcome mass transfer limitations between the gas (hydrogen), liquid (substrate), and solid (catalyst) phases.[3]Enhanced reaction rate and completion.
Isomerization of Starting Material The choice of catalyst and reaction conditions can sometimes lead to isomerization of the starting trimethylbenzene, resulting in a mixture of trimethylcyclohexane isomers. Analyze the starting material and product mixture by GC-MS to identify all isomers.Understanding the product distribution to refine the synthetic strategy or purification method.

Experimental Protocol: Catalytic Hydrogenation of Mesitylene (B46885) (1,3,5-Trimethylbenzene)

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Ethanol (B145695) (solvent)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, add mesitylene (10 g, 83.2 mmol) and 5% Pt/C (0.5 g).

  • Add ethanol (100 mL) as the solvent.

  • Seal the autoclave and purge with nitrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • After the reaction is complete (typically 4-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Analyze the product by GC-MS to determine the yield and isomer distribution.

Logical Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation

troubleshooting_hydrogenation start Low Yield of this compound check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity check_mixing Evaluate Mixing Efficiency start->check_mixing catalyst_inactive Catalyst Inactive/Poisoned? check_catalyst->catalyst_inactive conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal purity_issue Impure Starting Material? check_purity->purity_issue mixing_poor Poor Agitation? check_mixing->mixing_poor catalyst_inactive->check_conditions No replace_catalyst Use Fresh/New Catalyst catalyst_inactive->replace_catalyst Yes conditions_suboptimal->check_purity No optimize_params Optimize T, P, Time conditions_suboptimal->optimize_params Yes purity_issue->check_mixing No purify_reactant Purify Starting Material purity_issue->purify_reactant Yes increase_stirring Increase Stirring Rate mixing_poor->increase_stirring Yes solution Improved Yield mixing_poor->solution No replace_catalyst->solution optimize_params->solution purify_reactant->solution increase_stirring->solution

Troubleshooting workflow for catalytic hydrogenation.

Problem: Low yield of this compound and formation of multiple isomers.

Potential Cause Troubleshooting Recommendation Expected Outcome
Carbocation Rearrangement The primary carbocation formed from the alkylating agent can rearrange to a more stable secondary or tertiary carbocation, leading to undesired isomers.[4] Use a milder Lewis acid or a different alkylating agent that is less prone to rearrangement.Increased selectivity for the desired isomer.
Over-Alkylation The product, this compound, can be more reactive than the starting material, leading to polyalkylation. Use a stoichiometric excess of the cyclohexane substrate.Reduced formation of poly-alkylated byproducts.
Poor Regioselectivity The directing effects of substituents on the starting material may not favor the formation of the 1,1,3-isomer. The choice of Lewis acid and reaction temperature can influence the isomer distribution.[5] Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) and temperature conditions.Optimized regioselectivity towards the 1,1,3-isomer.
Deactivation of Catalyst Moisture in the reactants or solvent can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried.Maintained catalyst activity throughout the reaction.

Experimental Protocol: Friedel-Crafts Alkylation of Methylcyclohexane

Materials:

  • Methylcyclohexane

  • tert-Butyl chloride (alkylating agent)

  • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Anhydrous dichloromethane (B109758) (solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

  • Add anhydrous aluminum chloride (13.3 g, 0.1 mol) to the flask.

  • Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methylcyclohexane (9.8 g, 0.1 mol) and tert-butyl chloride (9.3 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Slowly quench the reaction by pouring the mixture over crushed ice with stirring.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Analyze the product by GC-MS to determine the yield and isomer distribution.

Reaction Pathway for Friedel-Crafts Alkylation

friedel_crafts_pathway Reagents Methylcyclohexane + t-Butyl Chloride Catalyst AlCl3 Reagents->Catalyst Activation Intermediate Carbocation Intermediate (Potential for Rearrangement) Catalyst->Intermediate Forms Electrophile Product This compound Intermediate->Product Desired Pathway Byproducts Other Isomers (e.g., 1,1,4- and 1,2,4-) Intermediate->Byproducts Side Reactions

Simplified Friedel-Crafts alkylation pathway.

Problem: Low yield in the synthesis of this compound via a Grignard reaction with a cyclohexanone derivative.

Potential Cause Troubleshooting Recommendation Expected Outcome
Failure to Initiate Grignard Reagent Formation Magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.Successful formation of the Grignard reagent, indicated by a color change and/or gentle reflux.
Side Reactions of the Grignard Reagent The Grignard reagent is a strong base and can be consumed by acidic protons (e.g., from water or alcohols). It can also undergo Wurtz-type coupling with the alkyl halide.[6] Use anhydrous solvents and reagents. Add the alkyl halide slowly to the magnesium to minimize coupling.Maximized concentration of the active Grignard reagent for the desired reaction.
Enolization of the Cyclohexanone If the cyclohexanone substrate is sterically hindered, the Grignard reagent may act as a base and deprotonate the alpha-carbon, leading to enolate formation instead of nucleophilic addition.[7] Use a less sterically hindered Grignard reagent or a different synthetic route.Increased proportion of the desired tertiary alcohol intermediate.
Incomplete Reaction with the Ketone The reaction may be slow due to steric hindrance or low reactivity. Gently heating the reaction mixture may increase the rate of addition.Drive the reaction to completion and improve the yield of the alcohol intermediate.

Experimental Protocol: Grignard Reaction with 3-Methylcyclohexanone (B152366)

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 3-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (2.4 g, 0.1 mol) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of methyl iodide (14.2 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of 3-methylcyclohexanone (11.2 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise to the Grignard reagent with stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1,3-dimethylcyclohexanol.

  • Dehydration and Hydrogenation (subsequent steps):

    • The crude alcohol can be dehydrated using an acid catalyst (e.g., H₂SO₄) to form a mixture of dimethylcyclohexenes.

    • The resulting alkenes are then hydrogenated (as described in the catalytic hydrogenation section) to yield a mixture of trimethylcyclohexanes, from which the 1,1,3-isomer can be isolated.

Logical Flow for Grignard Reaction Troubleshooting

grignard_troubleshooting start Low Yield of Tertiary Alcohol check_grignard_formation Verify Grignard Reagent Formation start->check_grignard_formation grignard_failed Grignard Formation Failed? check_grignard_formation->grignard_failed check_reaction_conditions Review Reaction with Ketone side_reactions Side Reactions Occurred? check_reaction_conditions->side_reactions check_workup Examine Work-up Procedure product_loss Product Lost During Work-up? check_workup->product_loss grignard_failed->check_reaction_conditions No activate_mg Activate Mg, Ensure Dry Conditions grignard_failed->activate_mg Yes incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction No optimize_addition Slow Addition of Alkyl Halide side_reactions->optimize_addition Yes incomplete_reaction->check_workup No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes careful_extraction Careful Extraction and Washing product_loss->careful_extraction Yes solution Improved Yield product_loss->solution No activate_mg->solution optimize_addition->solution increase_time_temp->solution careful_extraction->solution

Troubleshooting workflow for Grignard reaction.

References

Technical Support Center: Managing Steric Hindrance in 1,1,3-Trimethylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-trimethylcyclohexane and its derivatives. The inherent steric hindrance posed by the axial methyl group in the more stable chair conformation of this molecule often leads to challenges in achieving desired reactivity and selectivity. This guide offers practical advice and detailed protocols to help overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound derivatives often sluggish or low-yielding?

A1: The primary reason for reduced reactivity is the significant steric hindrance created by the three methyl groups. In its most stable chair conformation, this compound has one axial and two equatorial methyl groups. The axial methyl group at the C1 position creates 1,3-diaxial interactions, which can impede the approach of reagents to nearby reaction centers. This steric bulk increases the activation energy for many reactions, leading to slower rates and lower yields.

Q2: How does the conformational equilibrium of this compound affect its reactivity?

A2: this compound exists in two primary chair conformations that are in equilibrium.

  • Conformer A (more stable): C3-methyl is equatorial, one C1-methyl is axial, and the other C1-methyl is equatorial. This conformation is more stable as it minimizes steric strain.

  • Conformer B (less stable): C3-methyl is axial, and both C1-methyls have one in an axial and one in an equatorial position.

Reactions will predominantly occur on the more stable Conformer A. However, the axial methyl group in this conformer can still present significant steric challenges for reagents attempting to access adjacent positions.

Q3: What general strategies can be employed to overcome steric hindrance in reactions involving this compound?

A3: Several strategies can be effective:

  • Use of smaller, more reactive reagents: Less bulky reagents are better able to access sterically congested reaction sites.

  • Higher reaction temperatures: Increased thermal energy can help overcome the higher activation barriers caused by steric hindrance.

  • Use of highly active catalysts: Catalysts can provide alternative reaction pathways with lower activation energies.

  • Employing directing groups: A directing group can pre-coordinate with a reagent and deliver it to a specific, otherwise inaccessible, site on the molecule.

  • Longer reaction times: Allowing reactions to proceed for extended periods can sometimes improve yields for sluggish transformations.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Substitution Reactions

Symptom: When performing an SN2 reaction on a this compound derivative with a leaving group at an adjacent position (e.g., C2 or C6), you observe low yields of the desired substitution product and a significant amount of starting material is recovered.

Possible Cause: The steric bulk of the axial methyl group at C1 is hindering the backside attack of the nucleophile, which is essential for an SN2 mechanism.

Troubleshooting Steps:

  • Switch to a less sterically hindered nucleophile: If possible, use a smaller nucleophile.

  • Increase the reaction temperature: This can provide the necessary energy to overcome the steric barrier.

  • Change the solvent: A more polar, aprotic solvent (e.g., DMF, DMSO) can sometimes accelerate SN2 reactions.

  • Consider an SN1 pathway: If the substrate can form a stable carbocation, switching to conditions that favor an SN1 reaction (polar, protic solvent; weaker nucleophile) might be a viable alternative.

Problem 2: Poor Regioselectivity in Elimination Reactions

Symptom: Acid-catalyzed dehydration of a 1,1,3-trimethylcyclohexanol derivative yields a mixture of alkene isomers with no clear preference for the desired product.

Possible Cause: The formation of different alkene isomers is competitive, and the steric environment does not strongly favor the formation of one over the other.

Troubleshooting Steps:

  • Use a bulkier base for E2 elimination: To favor the formation of the less substituted (Hofmann) product, a sterically hindered base such as potassium tert-butoxide can be used.

  • Employ a different leaving group: The choice of leaving group can influence the regioselectivity of the elimination.

  • Control the reaction temperature: Lower temperatures may favor the thermodynamically more stable product (Zaitsev), while higher temperatures might favor the kinetically controlled product.

Problem 3: Incomplete Reduction of a Carbonyl Group

Symptom: Reduction of 3,3,5-trimethylcyclohexanone (B147574) (the oxidation product of this compound) with a hydride reducing agent like NaBH₄ is slow and incomplete.

Possible Cause: The axial methyl group at the 3-position and the adjacent methyl group at the 5-position sterically hinder the approach of the hydride to the carbonyl carbon.

Troubleshooting Steps:

  • Use a smaller reducing agent: Lithium aluminum hydride (LiAlH₄) is more reactive than NaBH₄ and may be more effective. However, it is less selective.

  • Increase the reaction temperature: Gentle heating can sometimes improve the reaction rate.

  • Use a catalyst: Certain additives can enhance the reactivity of the reducing agent.

  • Consider a directed reduction: If applicable, a substrate with a directing group could be synthesized to facilitate hydride delivery from a less hindered face.

Quantitative Data Summary

Reaction TypeSubstrateReagent/CatalystConditionsProduct(s)Yield (%)Reference
HydrogenationIsophorone (B1672270)Pd-based catalystEthanol, RT3,3,5-Trimethylcyclohexanone>95%Adapted from[1]
HydrogenationBenzeneRu catalyst with ZnO/ZnSO₄ additives423 K, 5.0 MPa H₂Cyclohexene60.4%[2]
Epoxidation1-Methylcyclohexenem-CPBADichloromethane, 0°C to RT1-methyl-1,2-epoxycyclohexaneNot specifiedAdapted from[3]
Wittig ReactionCamphorPh₃P=CH₂THFMethylene derivativeHigh[4][5]

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

This protocol is adapted for the synthesis of 3,3,5-trimethylcyclohexanone, a close structural analog of the ketone that would be formed from the oxidation of this compound.

Materials:

  • Isophorone

  • Palladium-based catalyst (e.g., 5% Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Reaction flask equipped with a magnetic stirrer and gas inlet

Procedure:

  • In a suitable reaction flask, dissolve isophorone (1 equivalent) in ethanol.

  • Add the palladium on carbon catalyst (typically 1-5 mol%).

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,3,5-trimethylcyclohexanone.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Epoxidation of a 1,1,3-Trimethylcyclohexene Derivative

This is a general protocol for the epoxidation of a sterically hindered cyclohexene, adapted from procedures for 1-methylcyclohexene.

Materials:

  • 1,1,3-trimethylcyclohexene derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the 1,1,3-trimethylcyclohexene derivative (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: - 1,1,3-Trimethylcyclohexene derivative - m-CPBA in DCM setup_reaction Set up Reaction Flask under Inert Atmosphere prep_reagents->setup_reaction cool_flask Cool Reaction Flask to 0 °C setup_reaction->cool_flask add_mcpba Add m-CPBA Solution Dropwise cool_flask->add_mcpba stir_reaction Stir and Warm to RT add_mcpba->stir_reaction monitor_reaction Monitor by TLC stir_reaction->monitor_reaction quench Quench with NaHCO₃ monitor_reaction->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify troubleshooting_logic cluster_solutions Potential Solutions start Low Reaction Yield check_sterics Is Steric Hindrance a Likely Issue? start->check_sterics yes_sterics Yes check_sterics->yes_sterics no_sterics No check_sterics->no_sterics smaller_reagent Use Smaller Reagent yes_sterics->smaller_reagent increase_temp Increase Temperature yes_sterics->increase_temp catalyst Use Catalyst yes_sterics->catalyst directing_group Employ Directing Group yes_sterics->directing_group check_other Investigate Other Factors: - Reagent Purity - Reaction Conditions - Solvent Effects no_sterics->check_other

References

Technical Support Center: Gas Chromatography Methods for Resolving 1,1,3-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomers of 1,1,3-trimethylcyclohexane using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by GC?

A1: The primary challenge in separating isomers of this compound lies in their similar physicochemical properties. Geometric isomers (cis and trans) and enantiomers have very close boiling points and polarities, leading to co-elution on standard GC columns. Achieving baseline separation requires careful optimization of the stationary phase, temperature program, and other chromatographic parameters.

Q2: Which type of GC column is best for separating cis and trans isomers of this compound?

A2: For the separation of geometric isomers like cis- and trans-1,1,3-trimethylcyclohexane, the choice of stationary phase is critical.

  • Non-polar stationary phases , such as those with 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane (e.g., DB-1, HP-5), separate analytes primarily based on their boiling points. Since the boiling points of these isomers are very close, achieving high resolution on these columns can be challenging but may be improved with long columns and slow temperature ramps.

  • Polar stationary phases , such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or liquid crystalline phases, can offer enhanced selectivity for geometric isomers.[1] These phases provide different interaction mechanisms beyond boiling point, which can exploit the subtle differences in the shapes of the cis and trans isomers.[2]

Q3: How can I resolve the enantiomers of this compound?

A3: To resolve the enantiomers of chiral this compound, a chiral stationary phase is necessary. Standard achiral columns will not differentiate between enantiomers. A commonly used stationary phase for this purpose is Chirasil-Dex , which is a cyclodextrin-based chiral stationary phase.[3] The separation on a chiral column is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[4]

Q4: My peaks for the cis and trans isomers are co-eluting. What are the first troubleshooting steps?

A4: Co-elution of closely related isomers is a common problem. Here are the initial steps to improve separation:

  • Optimize the temperature program: A slower temperature ramp rate (e.g., 1-2 °C/min) around the elution temperature of the isomers will increase their interaction time with the stationary phase and can significantly improve resolution.

  • Lower the initial oven temperature: This can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

  • Check the carrier gas flow rate: Ensure the flow rate is optimal for the column dimensions and carrier gas type (Helium or Hydrogen). Deviations from the optimal flow can lead to band broadening and decreased resolution.

  • Increase column length: If available, a longer column provides more theoretical plates and can enhance the separation of closely eluting peaks. Doubling the column length can increase resolution by about 40%.[5]

Q5: I am observing peak tailing for my trimethylcyclohexane isomers. What could be the cause?

A5: Peak tailing for non-polar hydrocarbons like trimethylcyclohexanes can be caused by several factors:

  • Active sites in the inlet or column: Although these are non-polar compounds, active sites (e.g., exposed silanols) in the liner or at the head of the column can cause interactions that lead to tailing. Using a deactivated liner and ensuring a clean column inlet can mitigate this.

  • Poor column installation: An improper column cut or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.

  • Column contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape. Trimming the first few centimeters of the column can often resolve this issue.

Data Presentation

The following table summarizes typical GC conditions and expected retention behavior for the separation of this compound isomers on different types of stationary phases. Note that absolute retention times can vary between instruments. Retention indices provide a more standardized measure.

Stationary PhaseIsomer TypeTypical Column DimensionsExample Temperature ProgramExpected Elution Order/SeparationRetention Index (RI) Example
Non-Polar (e.g., DB-1, HP-5)Geometric (cis/trans)30-60 m x 0.25 mm ID, 0.25 µm film40°C (5 min) to 150°C at 2°C/minElution generally follows boiling points. Separation may be minimal.Not available for 1,1,3-isomers. For reference, cis,trans,cis-1,2,3-trimethylcyclohexane (B155982) has an RI of 867 on a methyl silicone column.[6]
Polar (e.g., Carbowax)Geometric (cis/trans)30-60 m x 0.25 mm ID, 0.25 µm film50°C (5 min) to 180°C at 3°C/minSelectivity is enhanced based on subtle polarity differences, potentially reversing the elution order compared to non-polar columns.Data not readily available.
Chiral (e.g., Chirasil-Dex)Enantiomers25-30 m x 0.25 mm ID, 0.25 µm filmIsothermal at a low temperature (e.g., 25°C) or a very slow ramp (e.g., 1°C/min)Baseline separation of the enantiomers of the chiral isomer.Data not readily available.

Experimental Protocols

Protocol 1: Separation of Geometric (cis/trans) Isomers on a Non-Polar Column

This protocol provides a starting point for the separation of cis- and trans-1,1,3-trimethylcyclohexane.

  • Sample Preparation: Prepare a 100 µg/mL solution of the this compound isomer mixture in n-hexane.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1, HP-1, or equivalent non-polar capillary column.

    • Injector: Split/splitless injector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 2°C/min to 150°C.

      • Final Hold: 5 minutes at 150°C.

    • Detector Temperature (FID): 280°C

Protocol 2: Enantioseparation of Chiral this compound

This protocol is for the separation of the enantiomers of this compound.

  • Sample Preparation: Prepare a 100 µg/mL solution of the this compound isomer mixture in n-hexane.

  • Instrumentation:

    • Gas Chromatograph: Equipped with an FID or MS.

    • Column: 25 m x 0.25 mm ID, 0.25 µm film thickness Chirasil-Dex capillary column.[3]

    • Injector: Split/splitless injector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Hydrogen or Helium.

    • Oven Temperature Program: For optimal enantioseparation, a low isothermal temperature is often best. Start with an isothermal analysis at 25°C.[3] If elution is too slow, a very slow temperature ramp (e.g., 1°C/min from 30°C) can be employed.

    • Detector Temperature (FID): 280°C

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Isomer Resolution start Poor Resolution or Co-elution of Isomers check_temp Is the temperature program optimized? (Slow ramp rate, low initial temp) start->check_temp optimize_temp Optimize Temperature Program: - Decrease ramp rate (e.g., 1-2°C/min) - Lower initial temperature check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Adjust Carrier Gas Flow Rate (to optimal linear velocity) check_flow->optimize_flow No check_column Is the stationary phase appropriate? check_flow->check_column Yes optimize_flow->check_column change_column Select a Different Column: - For geometric isomers: consider a polar phase - For enantiomers: use a chiral phase check_column->change_column No check_health Inspect Column Health: - Check for contamination - Ensure proper installation check_column->check_health Yes resolution_ok Resolution Acceptable change_column->resolution_ok check_health->resolution_ok

Caption: Troubleshooting workflow for poor GC resolution of this compound isomers.

Method_Development_Logic Logical Flow for GC Method Development start Define Analytical Goal goal_geo Separate Geometric Isomers (cis/trans) start->goal_geo goal_enant Separate Enantiomers start->goal_enant select_col_geo Select Stationary Phase: 1. Non-polar (boiling point separation) 2. Polar (enhanced selectivity) goal_geo->select_col_geo select_col_enant Select Chiral Stationary Phase (e.g., Chirasil-Dex) goal_enant->select_col_enant develop_temp Develop Temperature Program: - Start with a scout gradient (e.g., 10°C/min) - Fine-tune with slow ramps select_col_geo->develop_temp select_col_enant->develop_temp optimize_params Optimize Other Parameters: - Carrier gas flow rate - Injection volume and split ratio develop_temp->optimize_params validate Validate Method: - Check resolution, peak shape, and reproducibility optimize_params->validate

Caption: Logical workflow for developing a GC method for this compound isomers.

References

Thermal and chemical stability of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal and chemical stability of 1,1,3-Trimethylcyclohexane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the known chemical incompatibilities of this compound?

A2: The primary chemical incompatibility of this compound is with strong oxidizing agents.[1] Contact with substances like potassium permanganate (B83412) or chromic acid can lead to vigorous reactions, potentially causing fires or explosions.[2] It is essential to avoid contact with these and other oxidizing materials during storage and experiments.

Q3: What are the expected degradation products of this compound under thermal stress or chemical reaction?

A3: Under complete combustion, the degradation products are carbon dioxide (CO₂) and water (H₂O).[2] In controlled oxidation reactions, the tertiary C-H bonds can be targeted, leading to the formation of corresponding ketones and carboxylic acids.[2][3] Thermal degradation under certain conditions, such as in the pyrolysis of polypropylene, can also yield various isomers of trimethylcyclohexane.[3]

Q4: Are there any known hazardous reactions for this compound?

A4: Yes, the most significant hazardous reaction is its reactivity with strong oxidizers.[1] This can lead to rapid oxidation, generating significant heat and potentially igniting the flammable liquid. Vapors may also form explosive mixtures with air and can flash back to an ignition source.[1]

Troubleshooting Guides

Issue 1: Unexpected sample loss or pressure buildup during a heated experiment.

  • Possible Cause 1: Exceeding Thermal Stability Limit. You may be operating at a temperature close to or exceeding the decomposition temperature of this compound.

  • Troubleshooting Steps:

    • Immediately and safely reduce the temperature of your experimental setup.

    • If possible, vent any pressure buildup through a suitable and safe exhaust system.

    • Review your experimental protocol to ensure the operating temperature is well below the known stability limits of the compound.

    • Consider performing a thermogravimetric analysis (TGA) on a small sample to determine the precise decomposition temperature under your experimental conditions.

  • Possible Cause 2: Presence of Contaminants. Contamination with an incompatible substance, such as an oxidizing agent, can lower the decomposition temperature and catalyze degradation.

  • Troubleshooting Steps:

    • Verify the purity of your this compound using an appropriate analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

    • Ensure all glassware and equipment are scrupulously clean and free from any residual oxidizing agents.

    • Review all reagents used in the experiment for potential incompatibilities.

Issue 2: Inconsistent results or reaction stalling in a synthesis involving this compound.

  • Possible Cause 1: Side Reactions due to Instability. If your reaction is run at elevated temperatures or in the presence of mild oxidants, the this compound may be undergoing side reactions, leading to the formation of byproducts and consumption of your starting material.

  • Troubleshooting Steps:

    • Analyze your reaction mixture for the presence of unexpected byproducts, such as ketones or carboxylic acids, which could indicate oxidative degradation.[2]

    • Attempt the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon) to minimize thermal degradation and oxidation.

    • Ensure your starting material meets the required purity specifications for your synthesis.

  • Possible Cause 2: Isomer Impurities. The presence of other trimethylcyclohexane isomers could affect reaction kinetics and lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Characterize the isomeric purity of your this compound using a suitable analytical method like capillary GC.

    • If necessary, purify the starting material to isolate the desired isomer.

Data Presentation

Table 1: Physical and Stability Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈[4]
Molecular Weight126.24 g/mol [4]
Boiling Point136-138 °C
Flash Point18 °C
Decomposition Temp.~250 °C (estimated)
IncompatibilitiesStrong oxidizing agents[1]
Hazardous ReactionsReacts vigorously with strong oxidizers[1]
Hazardous Decomp.Carbon dioxide, Carbon monoxide (on combustion)[2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability via Isothermal Gravimetric Analysis (Adapted from ASTM D2369)

This protocol provides a basic method to assess the thermal stability of this compound at a specific temperature.

  • Preparation: Ensure the laboratory fume hood is operational. Place a clean, empty aluminum weighing dish in a laboratory oven at the desired test temperature (e.g., 150 °C) for 30 minutes. Transfer the dish to a desiccator and allow it to cool to room temperature.

  • Sample Weighing: Accurately weigh the cooled, empty dish. Add approximately 0.5 g of this compound to the dish and record the exact weight.

  • Heating: Place the sample dish in the oven, which is maintained at the constant test temperature (± 5 °C).

  • Analysis: After a predetermined time (e.g., 60 minutes), carefully remove the dish from the oven and place it in a desiccator to cool to room temperature.

  • Final Weighing: Once cooled, reweigh the dish containing the sample.

  • Calculation: Calculate the percentage of weight loss. A significant weight loss indicates evaporation or decomposition at the test temperature. Repeating this at several increasing temperatures can help estimate the decomposition threshold.

Protocol 2: Assessment of Chemical Compatibility with Oxidizing Agents (Adapted from ASTM D543)

This protocol outlines a procedure to observe the compatibility of this compound with a representative oxidizing agent. Extreme caution should be exercised, and this should be performed in a proper containment setting (fume hood) with appropriate personal protective equipment (PPE).

  • Preparation: Dispense 5 mL of this compound into a clean glass test tube. In a separate test tube, prepare a dilute solution of a mild oxidizing agent (e.g., 0.01 M potassium permanganate in a suitable solvent).

  • Initial Observation: Record the initial appearance (color, clarity) and temperature of the this compound.

  • Exposure: Carefully add a small, controlled amount (e.g., 0.1 mL) of the oxidizing agent solution to the this compound.

  • Observation: Observe for any immediate changes, such as color change, gas evolution, or an increase in temperature.

  • Incubation: Loosely cap the test tube and allow it to stand at room temperature in a fume hood. Periodically observe the mixture over a set time frame (e.g., 1 hour, 4 hours, 24 hours).

  • Analysis: Note any changes in appearance or temperature. A significant change indicates a chemical reaction and incompatibility.

Mandatory Visualization

Thermal_Stability_Troubleshooting start Issue: Unexpected Sample Loss or Pressure Buildup cause1 Possible Cause 1: Exceeding Thermal Stability Limit start->cause1 cause2 Possible Cause 2: Contamination start->cause2 solution1 Troubleshooting: - Reduce Temperature - Vent Pressure Safely - Review Protocol - Perform TGA cause1->solution1 sub_cause2_1 Oxidizing Agent Contamination cause2->sub_cause2_1 solution2 Troubleshooting: - Verify Purity (GC-MS) - Ensure Clean Glassware - Check Reagent Compatibility sub_cause2_1->solution2

Caption: Troubleshooting workflow for thermal stability issues.

Chemical_Compatibility_Protocol prep 1. Preparation: - 5 mL 1,1,3-TMC in test tube - Prepare dilute oxidizing agent initial_obs 2. Initial Observation: - Record appearance - Record temperature prep->initial_obs exposure 3. Exposure: - Add small amount of oxidizing agent to TMC initial_obs->exposure observe 4. Observation: - Look for immediate changes (color, gas, heat) exposure->observe incubate 5. Incubation: - Let stand at room temp - Periodically observe observe->incubate analysis 6. Analysis: - Note any changes - Determine compatibility incubate->analysis

Caption: Experimental workflow for chemical compatibility assessment.

References

Minimizing byproduct formation in the halogenation of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the halogenation of 1,1,3-trimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I can expect during the halogenation of this compound?

A1: The primary byproducts are constitutional isomers formed by the substitution of hydrogen atoms at different positions on the cyclohexane (B81311) ring and the methyl groups. Additionally, polyhalogenated products, where more than one hydrogen atom is replaced by a halogen, are common byproducts.

Q2: Why is bromination generally more selective than chlorination for this reaction?

A2: Bromination is more selective due to the nature of the hydrogen abstraction step in the free-radical mechanism. This step is endothermic for bromine, leading to a transition state that closely resembles the radical intermediate. Consequently, the reaction strongly favors the formation of the most stable radical. In contrast, the hydrogen abstraction step for chlorine is exothermic, resulting in a less selective reaction where the stability of the radical intermediate has a smaller influence on the product distribution.[1][2]

Q3: How can I minimize the formation of polyhalogenated byproducts?

A3: To minimize polyhalogenation, it is crucial to use a stoichiometric excess of this compound relative to the halogenating agent.[3] This ensures that the halogen radical is more likely to encounter a molecule of the starting material rather than a monohalogenated product.

Q4: What is the expected order of reactivity for the different types of hydrogens in this compound?

A4: The reactivity of hydrogen atoms in free-radical halogenation follows the stability of the resulting radical. The order of stability, and therefore reactivity, is: tertiary (C-H at position 1) > secondary (C-H at positions 2, 4, 5, and 6) > primary (C-H on the methyl groups).[4][5]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High percentage of undesired constitutional isomers Low Selectivity of Halogenating Agent: Chlorine is known to be less selective than bromine, leading to a mixture of products.[1][2]Switch to a more selective halogenating agent like bromine.
High Reaction Temperature: Higher temperatures can decrease the selectivity of the halogenation reaction.Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
Significant formation of polyhalogenated products Incorrect Stoichiometry: Using an excess of the halogenating agent will favor polyhalogenation.Use a molar excess of this compound relative to the halogen. A 2:1 or higher ratio of alkane to halogen is recommended.[3]
Low or no reaction Insufficient Initiation: Free-radical halogenation requires an initiation step, typically UV light or heat.Ensure the UV lamp is functioning correctly and is of the appropriate wavelength, or that the reaction temperature is sufficient for thermal initiation.
Presence of Inhibitors: Oxygen can act as a radical inhibitor, quenching the chain reaction.Degas the solvent and reactants prior to the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Data Presentation

The following tables provide estimated product distributions for the monohalogenation of this compound based on typical selectivity ratios for chlorination and bromination.

Table 1: Estimated Product Distribution for Monochlorination of this compound

ProductType of HydrogenNumber of HydrogensRelative ReactivityCalculated RatioEstimated %
1-chloro-1,1,3-trimethylcyclohexaneTertiary15.05.020%
Chloro-1,1,3-trimethylcyclohexanesSecondary83.830.445%
(Chloromethyl)-trimethylcyclohexanesPrimary91.09.035%

Note: Relative reactivity ratios for chlorination can vary, but a common approximation is 5.0 (tertiary) : 3.8 (secondary) : 1.0 (primary).[4]

Table 2: Estimated Product Distribution for Monobromination of this compound

ProductType of HydrogenNumber of HydrogensRelative ReactivityCalculated RatioEstimated %
1-bromo-1,1,3-trimethylcyclohexaneTertiary116001600>95%
Bromo-1,1,3-trimethylcyclohexanesSecondary882656<5%
(Bromomethyl)-trimethylcyclohexanesPrimary919<1%

Note: Relative reactivity ratios for bromination are significantly higher, for example, 1600 (tertiary) : 82 (secondary) : 1 (primary).

Experimental Protocols

Selective Monobromination of this compound

This protocol is designed to favor the formation of 1-bromo-1,1,3-trimethylcyclohexane.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or another suitable inert solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • UV lamp (optional, if using photochemical initiation)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stir bar, reflux condenser, and an inlet for inert gas.

  • Under an inert atmosphere, add this compound (2 equivalents) and the inert solvent (e.g., CCl4) to the flask.

  • Add N-Bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the reaction mixture.

  • If using thermal initiation, gently heat the mixture to reflux (the boiling point of the solvent). If using photochemical initiation, irradiate the flask with a UV lamp at a suitable temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC) to determine the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water and brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the desired 1-bromo-1,1,3-trimethylcyclohexane.

Visualizations

Halogenation_Workflow Experimental Workflow for Selective Monobromination A 1. Reaction Setup (Flame-dried flask, inert atmosphere) B 2. Addition of Reactants (this compound, Solvent, NBS, Initiator) A->B C 3. Initiation (Heat to reflux or UV irradiation) B->C D 4. Reaction Monitoring (GC-MS or TLC) C->D E 5. Workup (Cooling, Filtration, Washing) D->E F 6. Isolation (Drying, Solvent Removal) E->F G 7. Purification (Distillation or Chromatography) F->G H Final Product (1-bromo-1,1,3-trimethylcyclohexane) G->H

Caption: Experimental workflow for the selective monobromination of this compound.

Free_Radical_Mechanism Free Radical Halogenation Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 X₂ I2 2 X• I1->I2 UV light or Heat P1 R-H + X• P2 R• + H-X P1->P2 P3 R• + X₂ P4 R-X + X• P3->P4 T1 2 X• T2 X₂ T1->T2 T3 2 R• T4 R-R T3->T4 T5 R• + X• T6 R-X T5->T6

Caption: The three stages of a free-radical halogenation reaction.

References

Interpreting and assigning peaks in the NMR spectrum of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting and assigning peaks in the ¹H and ¹³C NMR spectra of 1,1,3-trimethylcyclohexane.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How many signals are expected in the ¹H and ¹³C NMR spectra of this compound?

A1: Due to the presence of a stereocenter at the C3 position and the fixed chair conformations, the molecule is chiral and lacks a plane of symmetry.

  • ¹³C NMR: You should expect to see nine distinct signals, as all nine carbon atoms are in chemically non-equivalent environments.

  • ¹H NMR: Similarly, all 18 protons are in chemically unique environments, meaning 18 signals are theoretically possible. However, due to signal overlap, the actual spectrum will show fewer, more complex multiplets.

Q2: Why does the ¹H NMR spectrum of this compound appear so complex?

A2: The complexity arises from several factors:

  • Signal Overlap: The chemical shifts of the methylene (B1212753) (-CH₂-) and methine (-CH-) protons on the cyclohexane (B81311) ring are very similar, leading to significant signal overlap, typically in the 0.7-1.7 ppm range.[1][2]

  • Stereochemistry: The cyclohexane ring exists in chair conformations. This creates distinct axial and equatorial proton environments, which have different chemical shifts.

  • Complex Coupling: Protons on the ring are coupled to each other (geminal and vicinal coupling), resulting in intricate splitting patterns (multiplets) that are often difficult to resolve, a common feature in substituted cyclohexanes.[2][3]

Q3: How can the three methyl group signals be assigned in the ¹H NMR spectrum?

A3: The three methyl groups are chemically non-equivalent and will produce three distinct signals.

  • The two methyl groups at the C1 position are diastereotopic. One is axial and one is equatorial, leading to slightly different chemical shifts.

  • The single methyl group at the C3 position will have a different chemical shift and may appear as a doublet due to coupling with the C3 proton. The signals for methyl groups on a cyclohexane ring typically appear at high field, around 0.8-1.0 ppm.[2]

Q4: What should I do if my observed spectrum doesn't match reference data?

A4: Discrepancies can occur due to several experimental variables:

  • Solvent Effects: Different deuterated solvents can slightly alter chemical shifts. Ensure you are comparing spectra recorded in the same solvent (e.g., CDCl₃).[4]

  • Temperature: Temperature can affect the rate of conformational exchange (chair flipping). At lower temperatures, this exchange can be slowed, leading to sharper, more resolved signals for individual axial and equatorial protons.

  • Magnetic Field Strength: Spectra recorded on higher field instruments (e.g., 600 MHz vs. 400 MHz) will exhibit better signal dispersion, potentially resolving overlapping multiplets seen at lower fields.[1]

Data Presentation: NMR Peak Assignments

The following tables summarize reported chemical shift data for this compound. Due to the spectral complexity, assignments for the ring protons are often challenging and may require advanced 2D NMR techniques for definitive confirmation.

Table 1: ¹H NMR Chemical Shift Data for this compound

Signal LabelChemical Shift (ppm) at 400 MHz in CDCl₃[1]Predicted Multiplicity
A1.64m
B/C1.51m
D1.41m
E/F1.32m
G1.03m
J0.87s
K0.83s
L0.75d
M0.71m
Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet. Assignments for the complex multiplets (A-G, M) are generally not specified without further 2D NMR analysis.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Predicted Carbon EnvironmentTypical Chemical Shift Range (ppm)[5][6]
Quaternary Carbon (C1)30 - 40
Methine Carbon (C3)25 - 55
Methylene Carbons (C2, C4, C5, C6)20 - 45
Methyl Carbons (C1-Me₂, C3-Me)10 - 30
Specific, fully assigned ¹³C data for this compound is not readily available in basic databases and would likely require experimental determination and comparison with predicted values.

Experimental Protocol: Acquiring NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ directly in a clean, dry NMR tube. The CDCl₃ should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 10 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Set the spectral width for the carbon range (e.g., 0 to 220 ppm).[6]

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a single line.

    • Acquire a larger number of scans (e.g., 128 or more) as the ¹³C isotope has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Visualization: NMR Interpretation Workflow

The following diagram outlines the logical steps for interpreting the NMR spectrum of this compound.

G cluster_predict Step 1: Prediction cluster_acquire Step 2: Data Acquisition cluster_assign Step 3: Spectral Analysis cluster_confirm Step 4: Structure Confirmation pred_c Predict ¹³C Signals (9 unique carbons) acq_1d Acquire 1D Spectra (¹H, ¹³C) pred_c->acq_1d pred_h Predict ¹H Signals (18 unique protons, expect overlap) pred_h->acq_1d acq_2d Acquire 2D Spectra (Optional) (COSY, HSQC) acq_1d->acq_2d If needed chem_shift Analyze Chemical Shifts (Methyls vs. Ring Protons) acq_1d->chem_shift integration Analyze ¹H Integration (Verify proton count) acq_1d->integration coupling Analyze ¹H Splitting (Identify doublets, multiplets) acq_1d->coupling assign_ring Assign Ring Protons/Carbons (Use 2D data if needed) acq_2d->assign_ring assign_me Assign Methyl Groups (3 distinct signals) chem_shift->assign_me coupling->assign_me assign_me->assign_ring confirm Confirm Structure assign_ring->confirm

Caption: Workflow for NMR spectral interpretation of this compound.

References

Technical Support Center: Large-Scale Synthesis of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,1,3-Trimethylcyclohexane.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: We are experiencing lower than expected yields in our large-scale synthesis of this compound via Friedel-Crafts alkylation of cyclohexane (B81311) with isobutylene (B52900). What are the potential causes and solutions?

A: Low yields in the alkylation process can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Catalyst Deactivation - Catalyst Poisoning: Ensure feedstock purity. Common poisons for solid acid catalysts (e.g., zeolites) include water, sulfur compounds, and nitrogen compounds. Implement feedstock purification steps like drying and guard beds. - Coking: Carbonaceous deposits (coke) can block active sites. Optimize reaction temperature and residence time to minimize coke formation. Consider periodic catalyst regeneration through controlled oxidation (burning off the coke).
Suboptimal Reaction Conditions - Temperature: The reaction is exothermic. Inadequate heat removal can lead to side reactions. Ensure efficient cooling of the reactor. For fixed-bed reactors, monitor for hotspots. - Pressure: Maintain sufficient pressure to keep reactants in the liquid phase. - Reactant Ratio: A low cyclohexane to isobutylene ratio can favor isobutylene oligomerization. Maintain a high molar excess of cyclohexane.
Poor Mass Transfer - Inefficient Mixing: In stirred tank reactors, ensure adequate agitation to promote contact between reactants and the catalyst. For fixed-bed reactors, check for channeling, which can lead to poor reactant distribution.
Side Reactions - Isomerization: Undesired isomers of trimethylcyclohexane may form. The choice of catalyst and operating conditions can influence isomer distribution. - Cracking: At higher temperatures, cracking of the cyclohexane ring or alkyl side chains can occur. Operate at the lower end of the effective temperature range.
Issue 2: High Levels of Impurities in the Final Product

Q: Our purified this compound contains significant levels of other trimethylcyclohexane isomers and some C12 byproducts. How can we improve the purity?

A: Achieving high purity on a large scale requires a combination of optimizing the reaction to minimize byproduct formation and implementing an effective purification strategy.

Troubleshooting Impurities:

Impurity TypePotential Cause of FormationRecommended Solution
Other Trimethylcyclohexane Isomers Isomerization reactions on the acid catalyst surface.- Catalyst Selection: Different solid acid catalysts exhibit different selectivities. Consider screening alternative catalysts. - Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable isomers.
C12 Byproducts (e.g., Dimers of Isobutylene) High concentration of isobutylene at the catalyst surface leading to oligomerization.- Increase Cyclohexane/Isobutylene Ratio: A higher excess of cyclohexane will statistically favor the desired alkylation over dimerization. - Staged Olefin Injection: In fixed-bed reactors, introducing isobutylene at multiple points along the reactor can help maintain a low local concentration.
Unreacted Cyclohexane Incomplete reaction or inefficient separation.- Optimize Reaction Conditions: See "Low Yield" section. - Improve Distillation Efficiency: Use a distillation column with a higher number of theoretical plates for better separation of closely boiling components.

A common challenge is the separation of trimethylcyclohexane isomers due to their similar boiling points. High-efficiency fractional distillation is the primary method for purification on an industrial scale.

Typical Boiling Points of Trimethylcyclohexane Isomers:

IsomerBoiling Point (°C)
This compound138-139
1,2,3-Trimethylcyclohexane (cis,cis,trans)~148
1,2,4-Trimethylcyclohexane (isomers)142-145
1,3,5-Trimethylcyclohexane (cis)~138

Note: These values are approximate and can vary with pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The two primary industrial routes are:

  • Friedel-Crafts Alkylation: This involves the reaction of cyclohexane with an alkylating agent like isobutylene or tert-butyl chloride in the presence of a strong acid catalyst. Solid acid catalysts such as zeolites (e.g., HY zeolites) are often preferred in modern processes due to their ease of separation and regeneration.

  • Catalytic Hydrogenation: This method involves the hydrogenation of 1,3,5-trimethylbenzene over a metal catalyst (e.g., nickel or platinum). However, this route can produce a mixture of trimethylcyclohexane isomers.

Q2: What are the key safety considerations for the large-scale synthesis of this compound?

A2: Key safety considerations include:

  • Flammability: this compound and the reactants (especially cyclohexane and isobutylene) are highly flammable. All equipment must be properly grounded, and spark-proof tools should be used.

  • Exothermic Reaction: The alkylation reaction is highly exothermic. A robust cooling system and temperature monitoring are crucial to prevent runaway reactions.

  • Corrosive Catalysts: If liquid acid catalysts like sulfuric acid or hydrofluoric acid are used, appropriate corrosion-resistant materials of construction are necessary, along with stringent handling protocols.

  • Pressure Build-up: The reaction should be conducted in pressure-rated vessels with appropriate pressure relief systems.

Q3: How can we monitor the progress of the reaction and the purity of the product on a large scale?

A3: For large-scale production, online or at-line analytical techniques are essential:

  • Gas Chromatography (GC): This is the most common method for monitoring the reaction progress by quantifying the consumption of reactants and the formation of the product and byproducts. It is also the primary tool for assessing the purity of the final product.

  • Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the concentration of key functional groups in real-time.

Q4: What are the typical signs of catalyst deactivation in a fixed-bed alkylation reactor?

A4: Signs of catalyst deactivation include:

  • A gradual decrease in conversion over time, requiring an increase in reaction temperature to maintain the desired output.

  • An increase in the pressure drop across the reactor bed, which can be caused by coking or fouling.

  • A change in product selectivity, with an increase in the formation of undesirable byproducts.

Experimental Protocols

Protocol 1: Alkylation of Cyclohexane with Isobutylene using a Solid Acid Catalyst (Fixed-Bed Reactor)
  • Catalyst Activation: The solid acid catalyst (e.g., HY zeolite) is loaded into the fixed-bed reactor and activated by heating under a flow of dry nitrogen to remove adsorbed water.

  • Reaction Setup: The reactor is pressurized with an inert gas and heated to the desired reaction temperature (typically in the range of 80-150°C).

  • Reactant Feed: A pre-mixed feed of purified, dry cyclohexane and isobutylene (at a high molar ratio, e.g., 10:1 cyclohexane:isobutylene) is pumped through the reactor at a controlled flow rate to achieve the desired residence time.

  • Reaction Monitoring: The reactor effluent is periodically sampled and analyzed by GC to monitor conversion and selectivity.

  • Product Collection: The effluent from the reactor is cooled and depressurized.

  • Purification: The crude product is first subjected to a flash distillation to remove unreacted cyclohexane, which is recycled back to the feed. The remaining mixture is then purified by fractional distillation to separate the this compound from other isomers and heavier byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_prep Catalyst Activation reactor Fixed-Bed Reactor catalyst_prep->reactor reactant_prep Reactant Purification & Mixing reactant_prep->reactor Feed flash_dist Flash Distillation reactor->flash_dist Crude Product flash_dist->reactant_prep Recycled Cyclohexane fractional_dist Fractional Distillation flash_dist->fractional_dist Concentrated Product final_product Pure this compound fractional_dist->final_product waste Waste/Byproducts fractional_dist->waste Byproducts

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions check_catalyst->check_conditions OK regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivated check_purification Evaluate Purification Step check_conditions->check_purification OK optimize_temp Optimize Temperature & Pressure check_conditions->optimize_temp Suboptimal adjust_ratio Adjust Reactant Ratio check_conditions->adjust_ratio Incorrect Ratio improve_dist Improve Distillation Efficiency check_purification->improve_dist Inefficient end Problem Resolved regenerate_catalyst->end optimize_temp->end adjust_ratio->end improve_dist->end

Caption: Logical troubleshooting workflow for synthesis and purification issues.

Validation & Comparative

A Comparative Conformational Analysis of Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational preferences of various trimethylcyclohexane isomers. Understanding the three-dimensional structure and relative stabilities of these isomers is paramount in fields such as stereochemistry, medicinal chemistry, and materials science, where molecular conformation dictates biological activity and material properties. This analysis is supported by established energetic parameters and outlines the experimental methodology for their determination.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives predominantly exist in a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of different conformers is primarily governed by steric interactions, namely 1,3-diaxial interactions and gauche butane (B89635) interactions. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents.[1][2]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3][4] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3][4] This value is fundamental in predicting the most stable conformation of polysubstituted cyclohexanes, including the trimethylcyclohexane isomers discussed herein.

Quantitative Comparison of Trimethylcyclohexane Isomer Stability

The relative stability of the chair conformations of various trimethylcyclohexane isomers can be estimated by summing the energetic penalties associated with axial methyl groups and gauche interactions between adjacent methyl groups. The primary destabilizing factors are:

  • 1,3-Diaxial CH₃-H Interaction: An axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens, contributing approximately 1.74 kcal/mol to the strain energy (the A-value for a methyl group).[3][5]

  • Gauche CH₃-CH₃ Interaction: Adjacent equatorial and axial methyl groups, or two adjacent equatorial methyl groups, can lead to a gauche butane-type interaction, which adds approximately 0.9 kcal/mol of strain.[6]

  • 1,3-Diaxial CH₃-CH₃ Interaction: A highly destabilizing interaction that occurs when two methyl groups are in a 1,3-diaxial arrangement. This interaction is significantly more energetic than a CH₃-H interaction.

Below is a comparative table summarizing the calculated steric strain for the two chair conformations of several trimethylcyclohexane isomers. The more stable conformer is the one with the lower total strain energy.

IsomerConformer Description (a=axial, e=equatorial)Number of Axial Methyl GroupsGauche CH₃-CH₃ InteractionsEstimated Total Strain (kcal/mol)More Stable Conformer
cis-1,2,3-Trimethylcyclohexane a,e,e / e,a,a1 / 22 / 2~1.74 + 2(0.9) = 3.54a,e,e
~2(1.74) + 2(0.9) = 5.28
trans,cis-1,2,3-Trimethylcyclohexane a,a,e / e,e,a2 / 11 / 2~2(1.74) + 0.9 = 4.38e,e,a
~1.74 + 2(0.9) = 3.54
cis,trans-1,2,4-Trimethylcyclohexane a,e,e / e,a,a1 / 21 / 1~1.74 + 0.9 = 2.64a,e,e
~2(1.74) + 0.9 = 4.38
all-cis-1,3,5-Trimethylcyclohexane a,a,a / e,e,e3 / 00 / 0~3(1.74) = 5.22e,e,e
0
cis,trans-1,3,5-Trimethylcyclohexane a,e,a / e,a,e2 / 10 / 0~2(1.74) = 3.48e,a,e
~1.74
1,1,2-Trimethylcyclohexane a,e,e / e,a,a1 / 12 / 2~1.74 + 2(0.9) = 3.54Both are of similar energy, but the conformation with the C2-methyl group equatorial is slightly more stable to avoid an additional gauche interaction.
1,1,3-Trimethylcyclohexane a,e,a / e,a,e1 / 10 / 0~1.74Both are of equal energy.
1,1,4-Trimethylcyclohexane a,e,e / e,a,a1 / 10 / 0~1.74Both are of equal energy.

Note: These are estimations based on additive principles and do not account for all potential torsional strains or subtle electronic effects. Experimental verification is crucial for precise energy differences.

Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

The equilibrium constant and Gibbs free energy difference between conformers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the rapid interconversion (ring flip) of cyclohexane chair conformations leads to time-averaged NMR signals. By lowering the temperature, this process can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.[7][8][9]

Objective: To determine the population ratio and free energy difference (ΔG°) between the two chair conformers of a given trimethylcyclohexane isomer.

Materials and Instrumentation:

  • High-field NMR spectrometer equipped with a variable temperature probe.

  • NMR tubes suitable for low-temperature experiments.

  • Appropriate deuterated solvent that remains liquid at the target low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).

  • The trimethylcyclohexane isomer of interest.

Procedure:

  • Sample Preparation: Prepare a dilute solution (typically 5-20 mg/mL) of the trimethylcyclohexane isomer in the chosen deuterated solvent.

  • Room Temperature Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference. At this temperature, averaged signals will be observed.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Coalescence and Decoalescence: Monitor the spectral changes as the temperature is decreased. The broad, averaged signals will begin to sharpen and eventually split into two distinct sets of signals, a phenomenon known as decoalescence. This indicates that the rate of ring flipping has become slow on the NMR timescale.

  • Low-Temperature Spectrum Acquisition: Once the signals for both conformers are sharp and well-resolved (typically below -60 °C), acquire a high-quality spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Signal Integration: Identify one or more well-resolved signals corresponding to each conformer. For ¹H NMR, the methyl proton signals are often suitable. Integrate the area under these signals for each conformer.

  • Data Analysis:

    • The ratio of the integrals of the signals for the two conformers is equal to the equilibrium constant (K_eq) for the conformational equilibrium at that temperature (K_eq = [more stable conformer] / [less stable conformer]).

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Visualization of the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the comparative conformational analysis of a substituted cyclohexane.

Conformational_Analysis_Workflow cluster_input Input cluster_analysis Analysis Steps cluster_experimental Experimental Verification cluster_output Output Isomer Trimethylcyclohexane Isomer Chair_Conformations Identify Possible Chair Conformations Isomer->Chair_Conformations NMR Low-Temperature NMR Spectroscopy Isomer->NMR Steric_Interactions Analyze Steric Interactions (1,3-Diaxial, Gauche) Chair_Conformations->Steric_Interactions Strain_Energy Calculate Total Strain Energy for Each Conformer Steric_Interactions->Strain_Energy Stability Determine Relative Stability Strain_Energy->Stability Comparison Comparative Stability Guide Stability->Comparison Equilibrium_Constant Determine Equilibrium Constant (Keq) NMR->Equilibrium_Constant Free_Energy Calculate Gibbs Free Energy (ΔG°) Equilibrium_Constant->Free_Energy Free_Energy->Comparison

Caption: Workflow for comparative conformational analysis.

References

Stability Showdown: A Comparative Analysis of 1,1,3-Trimethylcyclohexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereochemistry, the conformational analysis of substituted cyclohexanes is a cornerstone for understanding molecular stability and reactivity. This guide provides a detailed comparison of the stability of 1,1,3-trimethylcyclohexane and its constitutional isomers, supported by thermodynamic data and detailed experimental and computational methodologies. This information is critical for researchers in drug development and chemical synthesis, where precise molecular geometry dictates biological activity and reaction outcomes.

Understanding Cyclohexane (B81311) Conformations

The stability of substituted cyclohexanes is primarily dictated by the energetic penalty associated with steric strain. In its most stable chair conformation, substituents preferentially occupy the more spacious equatorial positions over the sterically hindered axial positions. The energy difference between the axial and equatorial conformation for a given substituent is known as its "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, quantifying the severe 1,3-diaxial interactions (steric hindrance between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it).

Conformational Analysis of this compound

This compound exists as two primary chair conformers that can interconvert via a ring-flip.

  • Conformer A: Features one axial and two equatorial methyl groups.

  • Conformer B: Features one equatorial and two axial methyl groups.

In Conformer A, the C3-methyl group is axial, leading to two significant 1,3-diaxial interactions with the axial hydrogens on C1 and C5. However, the gem-dimethyl groups at the C1 position alter the classic A-value analysis. One of the C1 methyl groups is necessarily axial and the other equatorial.

A detailed analysis involves assessing all gauche-butane and 1,3-diaxial interactions. The more stable conformation is the one that minimizes these steric clashes. For this compound, the conformation with the C3-methyl group in the equatorial position is significantly more stable. This arrangement avoids the major 1,3-diaxial interactions that would be present if the C3-methyl group were axial. The calculated difference in Gibbs free energy (ΔG°) between the two chair conformations of this compound establishes the equatorial-C3 conformer as the dominant species at equilibrium.

Comparative Stability of Trimethylcyclohexane Isomers

The relative stability of trimethylcyclohexane isomers depends on the number and type of steric interactions in their most stable chair conformation. The ideal conformation places the maximum number of bulky methyl groups in equatorial positions.

IsomerMost Stable Conformation (e=equatorial, a=axial)Key Steric InteractionsRelative Stability Ranking
cis-1,3,5- tri-equatorial (e,e,e)Minimal gauche interactions. No 1,3-diaxial interactions.1 (Most Stable)
1,1,3- di-equatorial, mono-axial (e,a,e for C1,C1,C3)One axial methyl at C1 is unavoidable. C3-methyl is equatorial.2
1,1,4- di-equatorial, mono-axial (e,a,e for C1,C1,C4)Similar to 1,1,3-isomer. C4-methyl is equatorial.3
trans,cis-1,2,4- di-equatorial, mono-axial (e,e,a)One methyl group is forced into an axial position.4
cis,cis-1,2,3- di-equatorial, mono-axial (e,a,e)One methyl group is forced into an axial position.5
all-cis-1,2,3,4,5,6- tri-equatorial, tri-axial (e,a,e,a,e,a)Significant 1,3-diaxial interactions.6 (Least Stable)

Analysis:

  • cis-1,3,5-trimethylcyclohexane is often the most stable isomer because it can adopt a chair conformation where all three methyl groups occupy equatorial positions, thus avoiding all 1,3-diaxial interactions.[1][2]

  • 1,1,3- and 1,1,4-trimethylcyclohexane are less stable. The gem-dimethyl group on C1 necessitates that one methyl group must be axial, introducing inherent strain. However, the third methyl group can reside in an equatorial position, minimizing additional strain.

  • Other isomers, such as 1,2,4-trimethylcyclohexane , will have varying stabilities depending on the specific stereochemistry (cis/trans relationships) which dictates how many methyl groups can simultaneously occupy equatorial positions.[3] Isomers that are forced to have more than one methyl group in an axial position will be significantly less stable due to multiple and severe 1,3-diaxial interactions.

Methodologies for Stability Determination

The stability and conformational preferences of cyclohexane derivatives are determined through a combination of experimental and computational techniques.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the Gibbs free energy difference (ΔG°) between two chair conformers by measuring the equilibrium constant (Keq) at low temperatures.

Methodology:

  • Sample Preparation: A solution of the trimethylcyclohexane isomer is prepared in a solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the protons.

  • Low-Temperature Analysis: The sample is cooled inside the NMR spectrometer. As the temperature is lowered, the rate of the ring flip decreases.

  • Coalescence Temperature: The temperature at which the sharp, averaged signals broaden and merge into a single unresolved hump is the coalescence temperature. This temperature can be used to calculate the energy barrier to the ring flip.

  • Low-Temperature Spectrum: Below the coalescence temperature, the ring flip is slow enough that the NMR spectrometer can detect the signals of both individual chair conformers simultaneously.

  • Data Analysis: The relative populations of the two conformers are determined by integrating the corresponding distinct signals in the low-temperature spectrum.

  • Calculation: The equilibrium constant (Keq) is calculated as the ratio of the more stable conformer to the less stable one. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Molecular Mechanics & Ab Initio Calculations

Objective: To computationally model the conformers and calculate their relative strain energies to predict the most stable conformation.

Methodology:

  • Structure Generation: 3D models of the different chair conformations of the trimethylcyclohexane isomer are built using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Conformational Search (Molecular Mechanics): A systematic conformational search is often performed using a molecular mechanics force field (e.g., MMFF94, AMBER). This method rapidly calculates the steric energy of thousands of possible conformations to identify low-energy candidates.

  • Geometry Optimization (Quantum Mechanics): The lowest energy conformers identified by molecular mechanics are then subjected to more accurate geometry optimization using quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the molecular structure to find a true energy minimum.

  • Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.

  • Energy Comparison: The total electronic energies or Gibbs free energies of the optimized conformers are compared. The conformer with the lowest energy is the most stable. The energy difference between conformers provides a theoretical value for ΔG°.

Visualizations

StabilityFactors cluster_factors Key Stability-Determining Factors cluster_outcome Resulting State A_Value A-Value (Axial Strain) Diaxial 1,3-Diaxial Interactions A_Value->Diaxial contributes to Stability Overall Molecular Stability Diaxial->Stability decreases Gauche Gauche-Butane Interactions Gauche->Stability decreases Conformation Preferred Chair Conformation Stability->Conformation determines

ComputationalWorkflow cluster_result Outcome G Predict Most Stable Conformer F F F->G

References

Validation of 1,1,3-Trimethylcyclohexane as a conserved marker in environmental studies

Author: BenchChem Technical Support Team. Date: December 2025

In environmental forensics, particularly in the investigation of petroleum hydrocarbon contamination, the use of conserved markers is crucial for identifying pollution sources and assessing the extent of natural degradation. These molecular fossils, which are structurally complex and resistant to environmental weathering, provide a stable fingerprint of the original contaminant. While various compounds are explored for this purpose, this guide focuses on the validation and comparison of well-established biomarkers against less stable compounds.

Initial investigations into compounds such as 1,1,3-Trimethylcyclohexane have not substantiated their role as reliable conserved markers in broad environmental applications. In contrast, pentacyclic triterpenoids (hopanes) and steranes are widely recognized as the gold standard for petroleum fingerprinting due to their high resistance to biodegradation and other weathering processes.[1][2][3][4] This guide provides a comparative analysis of these key biomarker classes, detailing their performance and the experimental protocols used for their validation.

Comparative Stability of Petroleum Hydrocarbons

The efficacy of a compound as a conserved marker is directly related to its resistance to environmental degradation. Weathering processes like evaporation, dissolution, photo-oxidation, and biodegradation alter the chemical composition of spilled oil over time. The most effective biomarkers are those that persist long after more labile compounds have been removed.[1][5]

The general order of susceptibility to biodegradation for major petroleum hydrocarbon classes is as follows: n-alkanes > Alkylcyclohexanes > Polycyclic Aromatic Hydrocarbons (PAHs) > Steranes > Hopanes.[6]

Hopanes are considered one of the most recalcitrant groups of petroleum hydrocarbons, making them an excellent conserved marker for assessing the weathering levels of oil.[4][6] Steranes are also highly resistant, though slightly less so than hopanes.[7] In contrast, compounds like triaromatic steroids (TAS) and extended homohopanes (C32-C35) have been shown to degrade over several years, making them less reliable as long-term conserved markers but useful for studying degradation processes themselves.[5]

The table below summarizes the relative stability of key hydrocarbon classes found in petroleum.

Compound ClassGeneral StructureRelative StabilityTypical Use in Environmental Studies
n-Alkanes Linear saturated hydrocarbonsLowIndicators of recent contamination and early-stage biodegradation.[6][8]
Alkylcyclohexanes Saturated hydrocarbons with a cyclohexane (B81311) ringLow to ModerateUsed to assess moderate levels of biodegradation.[6]
PAHs Aromatic hydrocarbons with multiple fused ringsModerateMonitored as toxic contaminants; degradation patterns can indicate weathering.[1][8]
Steranes Tetracyclic triterpanesHighKey biomarkers for oil source fingerprinting and correlation studies.[2][7][9]
Hopanes Pentacyclic triterpanesVery HighGold standard conserved markers for source identification and quantifying advanced weathering.[4][7][9]

Experimental Protocols

The analysis of petroleum biomarkers is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The high sensitivity and selectivity of GC-MS, particularly in Selected Ion Monitoring (SIM) mode, allow for the detection of trace amounts of biomarkers within complex hydrocarbon mixtures.[2][10]

Protocol: GC-MS Analysis of Hopanes and Steranes in Environmental Samples

This protocol outlines the key steps for the extraction and analysis of biomarker compounds from contaminated soil or sediment samples.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect soil or sediment samples from the contaminated site and a control location.

  • Drying: Lyophilize or air-dry the samples to remove moisture.

  • Soxhlet Extraction: Extract the total lipid fraction from 10-20g of the homogenized sample using a Soxhlet apparatus with a solvent mixture (e.g., dichloromethane:methanol, 2:1 v/v) for 24-48 hours.

  • Concentration: Reduce the solvent volume of the extract using a rotary evaporator.

2. Fractionation:

  • Column Chromatography: Fractionate the total lipid extract into aliphatic, aromatic, and polar fractions using column chromatography with activated silica (B1680970) gel or alumina.

  • Elution: Sequentially elute the fractions with solvents of increasing polarity. The saturated (aliphatic) fraction, which contains the hopanes and steranes, is typically eluted first with a non-polar solvent like hexane (B92381) or heptane.

  • Concentration: Concentrate the saturated fraction to a final volume of approximately 1 mL.

3. GC-MS Instrumental Analysis:

  • Instrumentation: Use a high-resolution gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 MSD).[3]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25 µm film thickness) is typically used.[11]

  • Injection: Inject 1-2 µL of the saturated fraction in splitless mode.[12]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 310°C) to elute the high-molecular-weight biomarkers, and holds for an extended period.[11] A representative program is: 80°C for 2 min, ramp at 2°C/min to 310°C, hold for 25 min.[11]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.2-1.5 mL/min).[11][13]

  • Mass Spectrometer Conditions: Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target biomarkers.[14]

    • Monitor m/z 191 for terpanes (including hopanes).[2][4][11]

    • Monitor m/z 217 for steranes.[2][4][11]

    • Acquire data in full scan mode (e.g., 50-570 amu) in parallel to obtain the total ion chromatogram (TIC) for a general overview.[14]

4. Data Analysis:

  • Peak Identification: Identify individual biomarker compounds based on their retention times and comparison to known standards and published mass spectra.

  • Quantification: Calculate the relative abundance of specific biomarkers by integrating the peak areas in the extracted ion chromatograms (EICs).

  • Diagnostic Ratios: Calculate diagnostic ratios of specific isomer pairs (e.g., Ts/Tm, C29/C30 hopane) to determine the oil's source, maturity, and degree of weathering.[4]

Visualizations

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the standard workflow for the analysis of conserved markers from environmental samples.

G cluster_0 Sample Collection & Preparation cluster_1 Sample Cleanup & Fractionation cluster_2 Instrumental Analysis cluster_3 Data Interpretation Sample 1. Environmental Sample (Soil, Sediment, Water) Extract 2. Solvent Extraction (e.g., Soxhlet) Sample->Extract Fractionate 3. Column Chromatography Extract->Fractionate SatFraction 4. Isolate Saturated Fraction (Contains Hopanes & Steranes) Fractionate->SatFraction GCMS 5. GC-MS Analysis (SIM Mode: m/z 191, 217) SatFraction->GCMS EIC 6. Generate Extracted Ion Chromatograms (EICs) GCMS->EIC Ratios 7. Calculate Diagnostic Ratios (e.g., Ts/Tm, C29/C30) EIC->Ratios SourceID 8. Source Identification & Weathering Assessment Ratios->SourceID

Caption: Workflow for conserved biomarker analysis.

Logical Framework for Assessing Oil Weathering

This diagram illustrates the relationship between oil weathering and the relative abundance of different hydrocarbon classes, highlighting the role of conserved markers.

G cluster_0 Original Oil cluster_1 Weathering Processes cluster_2 Resulting Hydrocarbon Profile SourceOil Freshly Spilled Oil Weathering Biodegradation Photo-oxidation Evaporation SourceOil->Weathering Labile Labile Compounds (n-Alkanes, light PAHs) Weathering->Labile Depleted Resistant Resistant Biomarkers (Hopanes, Steranes) Weathering->Resistant Conserved Ratio Ratio of Labile to Resistant Compounds Decreases Labile->Ratio Resistant->Ratio

Caption: Impact of weathering on hydrocarbon classes.

References

Navigating Conformational Landscapes: A Comparative Guide to Chair and Boat Conformations in Substituted Trimethylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. In the realm of cyclic organic compounds, the conformational preferences of substituted cyclohexanes play a pivotal role in determining their physical properties and biological activity. This guide provides an objective comparison of the chair and boat conformations in various trimethylcyclohexane isomers, supported by experimental data and detailed methodologies.

The cyclohexane (B81311) ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[1][2] However, it can also exist in other conformations, most notably the "boat" and "twist-boat" forms.[3][4] The introduction of substituents, such as methyl groups, on the cyclohexane ring leads to a complex interplay of steric interactions that dictate the relative stability of these conformations. This guide will delve into these energetic differences, providing a quantitative basis for comparison.

Quantitative Comparison of Conformational Energies

The relative stability of different conformations is primarily governed by steric strain. In chair conformations, the key destabilizing factors are 1,3-diaxial interactions and gauche butane (B89635) interactions.[5][6] For boat conformations, flagpole interactions and torsional strain are the major contributors to their higher energy state.[7][8] The following table summarizes the estimated energy differences for various trimethylcyclohexane isomers, comparing the most stable chair conformation with its higher-energy boat counterpart and, where applicable, the energy difference between the two chair-flip conformers.

Trimethylcyclohexane IsomerMost Stable Chair ConformationEnergy Difference (Chair vs. Twist-Boat) (kcal/mol)Energy Difference (Chair 1 vs. Chair 2) (kcal/mol)Key Steric Interactions in Less Stable Chair Conformation
cis-1,3,5-Tri-equatorial~5.5Not applicable (all equatorial)N/A
trans-1,3,5-Di-equatorial, mono-axial~5.5~3.6Two CH₃-H 1,3-diaxial interactions
cis,cis-1,2,3-Di-equatorial, mono-axial~5.5~1.8One CH₃-H 1,3-diaxial interaction
cis,trans-1,2,3-Di-equatorial, mono-axial~5.5~1.8One CH₃-H 1,3-diaxial interaction
1,1,3-Equatorial C3-methyl~5.5~3.7One CH₃-CH₃ 1,3-diaxial interaction
cis-1,1,2-Equatorial C2-methyl~5.5~1.8One CH₃-H 1,3-diaxial interaction
trans-1,1,2-Equatorial C2-methyl~5.5~1.8One CH₃-H 1,3-diaxial interaction
cis-1,2,4-All equatorial~5.5VariableVariable depending on conformer
trans-1,2,4-Di-equatorial, mono-axial~5.5VariableVariable depending on conformer

Note: The energy difference between the chair and twist-boat conformation for substituted cyclohexanes is approximated to be similar to that of unsubstituted cyclohexane (~5.5 kcal/mol), as the primary destabilizing factors of the boat conformation (flagpole and torsional strain) are largely retained.[9] The energy of a single CH₃-H 1,3-diaxial interaction is approximately 1.8 kcal/mol (7.6 kJ/mol), and a gauche butane interaction is about 0.9 kcal/mol (3.8 kJ/mol).[6][10] A CH₃-CH₃ 1,3-diaxial interaction is significantly more destabilizing.

Experimental and Computational Methodologies

The determination of conformational energies and equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational isomers that interconvert rapidly at room temperature.[11][12] By lowering the temperature, the rate of ring flipping can be slowed to the point where distinct signals for each conformer can be observed and quantified.

Methodology:

  • Sample Preparation: A solution of the trimethylcyclohexane isomer is prepared in a suitable deuterated solvent with a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene).

  • Initial Spectrum Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. At this temperature, rapid ring flipping leads to averaged signals for the axial and equatorial protons and carbons.

  • Lowering the Temperature: The temperature of the NMR probe is gradually lowered. The temperature should be decreased in increments, allowing the sample to equilibrate at each step.[11]

  • Observation of Signal Broadening and Coalescence: As the temperature decreases, the rate of conformational exchange slows down. This is initially observed as a broadening of the NMR signals. The temperature at which two separate signals merge into a single broad peak is known as the coalescence temperature.

  • Resolution of Individual Conformer Signals: At a sufficiently low temperature (often below -60 °C for cyclohexane derivatives), the rate of interconversion becomes slow on the NMR timescale, and sharp, distinct signals for each conformer will be resolved.[5]

  • Integration and Quantification: The relative populations of the conformers at a given low temperature are determined by integrating the areas of well-resolved signals corresponding to each species.

  • Calculation of Gibbs Free Energy Difference (ΔG°): The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations. The Gibbs free energy difference between the conformers is then determined using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[10]

Computational Protocol: Molecular Mechanics and Quantum Mechanics Calculations

Computational chemistry provides a theoretical framework for calculating the energies of different conformations and can corroborate experimental findings.[13][14]

Methodology:

  • Structure Building: The 3D structures of the desired chair and boat conformations of the trimethylcyclohexane isomer are built using molecular modeling software (e.g., Avogadro, GaussView).[13][15]

  • Geometry Optimization: The initial structures are subjected to geometry optimization to find the lowest energy arrangement of atoms for each conformation. This can be performed using:

    • Molecular Mechanics (MM): Methods like MM3 or MM4 are computationally less expensive and are often used for initial conformational searches and optimizations of large molecules.

    • Quantum Mechanics (QM): More accurate but computationally intensive methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are used for more precise energy calculations.[14]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative potential energies.

  • Frequency Analysis: A frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). For transition states, one imaginary frequency is expected.

  • Calculation of Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as Gibbs free energy can be calculated, allowing for a direct comparison with experimental ΔG° values.

Visualizing Conformational Equilibria and Steric Interactions

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

G cluster_chair Chair Conformations cluster_boat Boat Conformation Chair1 Chair 1 (e.g., tri-equatorial) Chair2 Chair 2 (e.g., tri-axial) Chair1->Chair2 Ring Flip (Low Energy Barrier) Boat Boat/Twist-Boat Chair1->Boat Higher Energy Transition Chair2->Chair1 Ring Flip (Low Energy Barrier) Chair2->Boat Higher Energy Transition

Figure 1: Conformational interconversion pathways for a substituted cyclohexane.

G cluster_chair Chair Conformation Stability Equatorial Equatorial Substituent (More Stable) Axial Axial Substituent (Less Stable) Axial->Equatorial Favored by minimizing 1,3-diaxial interactions Flagpole Flagpole Interactions Torsional Torsional Strain (Eclipsing Interactions) Boat Boat

References

A Researcher's Guide to Calculating Conformational Energy Differences in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of substituted cyclohexanes is paramount. The three-dimensional shape of a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative overview of experimental and computational methods used to determine the conformational energy differences in disubstituted cyclohexanes, supported by experimental data.

The stability of a cyclohexane (B81311) conformation is primarily influenced by steric interactions, namely 1,3-diaxial interactions and gauche butane (B89635) interactions. The energy difference between the two chair conformations of a substituted cyclohexane determines their relative populations at equilibrium. This guide will delve into the methods used to quantify these energy differences and provide a collection of experimental data for various disubstituted cyclohexanes.

Data Presentation: Conformational Energy Differences

The conformational preference of a substituent on a cyclohexane ring is commonly quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2] For disubstituted cyclohexanes, the total conformational energy is a sum of the A-values of the substituents in axial positions and any additional gauche interactions.[3]

The following tables summarize the conformational free energy differences for various disubstituted cyclohexanes. These values are crucial for predicting the most stable conformer and understanding the equilibrium between different chair forms.

Table 1: A-Values for Common Substituents on Cyclohexane

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.7[4]
-CH₂CH₃ (Ethyl)1.8[4]
-CH(CH₃)₂ (Isopropyl)2.2[4]
-C(CH₃)₃ (tert-Butyl)>4.5[3]
-F (Fluoro)0.25
-Cl (Chloro)0.5[4]
-Br (Bromo)0.6[4]
-I (Iodo)0.46
-OH (Hydroxy)0.9 (in protic solvents)
-CN (Cyano)0.2
-OCH₃ (Methoxy)0.6
-NH₂ (Amino)1.4
-COOH (Carboxylic Acid)1.4
-C₆H₅ (Phenyl)3.0

Table 2: Conformational Free Energy Differences (ΔG°) for Disubstituted Cyclohexanes

CompoundIsomerMore Stable ConformationΔG° (kcal/mol)
1,2-Dimethylcyclohexanecisa,e ⇌ e,a (equal energy)0
transdiequatorial~2.7[5]
1,3-Dimethylcyclohexanecisdiequatorial>5.5
transa,e ⇌ e,a (equal energy)0
1,4-Dimethylcyclohexanecisa,e ⇌ e,a (equal energy)0
transdiequatorial3.6
1,2-Dichlorocyclohexanetransdiequatorial-
1,4-Dichlorocyclohexanetransdiequatorial favored in gas phase, diaxial in some solvents-
cis-1-tert-Butyl-4-chlorocyclohexane-tert-butyl equatorial, chloro axial4.9[5]

Note: The energy values can vary slightly depending on the solvent and temperature.

Experimental Protocols

The primary experimental technique for determining conformational energy differences is Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy .[6] Computational chemistry provides a powerful alternative and complementary approach.

Variable-Temperature NMR (VT-NMR) Spectroscopy

This method allows for the direct observation of the populations of different conformers at various temperatures, from which the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the equilibrium can be determined.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the disubstituted cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) to a final volume of 0.6-0.7 mL.[7] The solvent must have a low freezing point and a high boiling point to be suitable for a wide temperature range.[8]

    • Use high-quality (Class A) NMR tubes to prevent breakage at extreme temperatures.[6]

    • Filter the sample through a glass wool plug to remove any particulate matter.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra at a series of temperatures, starting from room temperature and gradually decreasing.

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.[9]

    • At low temperatures, the rate of chair-chair interconversion slows down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.

  • Data Analysis:

    • Integrate the signals corresponding to each conformer to determine their relative populations (Keq = [equatorial]/[axial]).

    • Calculate the Gibbs free energy difference at each temperature using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[10]

    • A plot of ln(Keq) versus 1/T (a van't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are widely used to predict the relative energies of different conformers.

Methodology:

  • Structure Generation: Build the 3D structures of the different chair conformations of the disubstituted cyclohexane.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

  • Single-Point Energy Calculation (Optional but Recommended): To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Calculate Energy Difference: The difference in the calculated Gibbs free energies between the two conformers gives the conformational free energy difference (ΔG°).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and computational methods for determining conformational energy differences.

experimental_workflow cluster_prep Sample Preparation cluster_nmr VT-NMR Spectroscopy cluster_analysis Data Analysis prep1 Dissolve Compound in Deuterated Solvent prep2 Filter into NMR Tube prep1->prep2 nmr1 Acquire Spectra at Various Temperatures prep2->nmr1 nmr2 Integrate Conformer Signals nmr1->nmr2 analysis1 Calculate Keq nmr2->analysis1 analysis2 Calculate ΔG° = -RTln(Keq) analysis1->analysis2 analysis3 Van't Hoff Plot (ln(Keq) vs 1/T) analysis2->analysis3 analysis4 Determine ΔH° and ΔS° analysis3->analysis4

Experimental Workflow for VT-NMR

computational_workflow cluster_setup Structure Setup cluster_calc Quantum Chemical Calculations cluster_result Result Analysis setup1 Generate 3D Structures of Conformers calc1 Geometry Optimization setup1->calc1 calc2 Frequency Calculation calc1->calc2 calc3 Single-Point Energy (Optional) calc2->calc3 result1 Obtain Gibbs Free Energies calc2->result1 calc3->result1 result2 Calculate ΔG° result1->result2

Computational Chemistry Workflow

References

Distinguishing Trimethylcyclohexane Isomers: A GC-MS Fragmentation Pattern Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of various trimethylcyclohexane isomers. By presenting key mass spectral data and a standardized experimental protocol, this document serves as a practical resource for the differentiation of these closely related compounds.

Comparative Analysis of Fragmentation Patterns

The electron ionization (EI) mass spectra of trimethylcyclohexane isomers, while exhibiting some similarities due to their common hydrocarbon structure, display distinct differences in the relative abundances of key fragment ions. These variations arise from the influence of the methyl group positions on the stability of the resulting carbocations. A summary of the most significant fragments for five common isomers is presented below.

IsomerMolecular Ion (m/z 126)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundance
1,1,2-Trimethylcyclohexane Present, low abundance11155, 69, 83, 97
1,1,3-Trimethylcyclohexane Present, low abundance11155, 69, 83, 97
1,2,3-Trimethylcyclohexane Present, low abundance11155, 69, 83, 97
1,2,4-Trimethylcyclohexane Present, low abundance11155, 69, 83, 97
1,3,5-Trimethylcyclohexane Present, low abundance11155, 69, 83, 97, 125[1]

Note: The relative abundances of the key fragment ions are the primary distinguishing features between the isomers. While the base peak is often m/z 111, corresponding to the loss of a methyl group, the ratios of the other fragments can be used for positive identification.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical methodology for the analysis of trimethylcyclohexane isomers using GC-MS.

1. Sample Preparation:

  • Dilute the trimethylcyclohexane isomer sample in a volatile organic solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Data Analysis:

  • Identify the chromatographic peaks corresponding to the trimethylcyclohexane isomers.

  • Extract the mass spectrum for each peak.

  • Compare the obtained fragmentation patterns with reference spectra from a library (e.g., NIST) and the data presented in this guide.

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the differentiation of trimethylcyclohexane isomers using GC-MS.

GCMS_Workflow GC-MS Analysis Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Trimethylcyclohexane Isomer Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Analyte Introduction Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass-to-Charge Ratio Detection Fragmentation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Signal Processing MassSpectra Mass Spectra of Separated Isomers Chromatogram->MassSpectra Comparison Comparison of Fragmentation Patterns MassSpectra->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for trimethylcyclohexane isomer analysis.

References

Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and analysis. The spatial arrangement of substituents on a cyclohexane (B81311) ring can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic differences between cis and trans isomers of trimethylcyclohexane, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The conformational rigidity of the cyclohexane chair and the orientation of the three methyl groups—either axial or equatorial—give rise to distinct spectroscopic signatures for cis and trans isomers. These differences, though sometimes subtle, can be systematically analyzed to provide unambiguous stereochemical assignments. Due to the limited availability of direct comparative data for all trimethylcyclohexane isomers, this guide will also leverage data from the closely related and well-studied dimethylcyclohexane isomers as illustrative analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy is the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexanes. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicity, and coupling constants, all of which are sensitive to the stereochemical environment.

¹³C NMR Spectroscopy: Probing Molecular Symmetry

The number of unique signals in a proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. Cis isomers, often possessing a higher degree of symmetry (e.g., a plane of symmetry), will exhibit fewer ¹³C signals than their less symmetrical trans counterparts.

For instance, cis-1,3-dimethylcyclohexane (B1347349) has a plane of symmetry, resulting in five distinct carbon signals. In contrast, the absence of such symmetry in trans-1,3-dimethylcyclohexane (B1361371) leads to eight unique signals, one for each carbon atom.[1]

Table 1: Comparative ¹³C NMR Chemical Shift Data for Dimethylcyclohexane Isomers (Analogs for Trimethylcyclohexanes)

CompoundIsomerNumber of SignalsMethyl Carbon (δ, ppm)Ring Carbons (δ, ppm)
1,2-Dimethylcyclohexane cis4~15-20~25-40
trans4~15-20~25-45
1,3-Dimethylcyclohexane cis5~22~25, 35, 45
trans8~20, 23~25, 33, 35, 42, 45
1,4-Dimethylcyclohexane cis3~20~30, 32
trans3~20~30, 32

Note: Chemical shift ranges are approximate and can vary based on solvent and experimental conditions. Data is compiled from various sources and serves as a representative comparison.

¹H NMR Spectroscopy: The Significance of Chemical Shifts and Coupling Constants

In ¹H NMR, the chemical shifts of the methyl protons and the ring protons are influenced by their axial or equatorial positions. Generally, equatorial protons are deshielded (resonate at a higher ppm) compared to axial protons. The coupling constants (J-values) between adjacent ring protons are particularly diagnostic. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. A larger coupling constant is typically observed for trans-diaxial protons (~10-13 Hz) compared to axial-equatorial or equatorial-equatorial protons (~2-5 Hz).

Table 2: Comparative ¹H NMR Data for Dimethylcyclohexane Isomers (Analogs for Trimethylcyclohexanes)

CompoundIsomerMethyl Proton (δ, ppm)Ring Protons (δ, ppm)Key Coupling Constants (Hz)
1,2-Dimethylcyclohexane cis~0.8-1.0 (d)~1.2-1.8 (m)³Jax-ax not observable
trans~0.8-1.0 (d)~1.0-2.0 (m)³Jax-ax ~10-13
1,3-Dimethylcyclohexane cis~0.8-0.9 (d)~0.5-1.8 (m)³Jax-ax observable
trans~0.8-0.9 (d)~0.8-1.9 (m)³Jax-ax ~10-13
1,4-Dimethylcyclohexane cis~0.85 (d)~1.3-1.6 (m)Complex multiplets
trans~0.85 (d)~1.1-1.7 (m)Complex multiplets

Note: (d) = doublet, (m) = multiplet. Chemical shifts and coupling constants are approximate.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

While NMR is more definitive, IR spectroscopy can provide corroborating evidence for distinguishing between cis and trans isomers. The key differences often lie in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations are sensitive to the overall symmetry of the molecule. Trans isomers, which can possess a center of symmetry, may exhibit fewer IR-active bands compared to their cis counterparts due to the selection rules.

For disubstituted cyclohexanes, the C-H bending vibrations can also be informative. For example, in some cases, a C-H bending vibration near 700 cm⁻¹ may be characteristic of a cis isomer, while a band near 960 cm⁻¹ may indicate a trans isomer.[2] However, these are general trends and may not be universally applicable to all substituted cyclohexanes.

Table 3: Key Differentiating IR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)Significance for Isomer Differentiation
C-H Stretch (sp³) 2850-2960Generally strong in both isomers, but subtle shifts in peak position and shape can occur.
C-H Bend (CH₂, CH₃) ~1450The profile of these bending vibrations can differ between isomers.
Fingerprint Region < 1500The overall pattern of skeletal vibrations is unique to each isomer and serves as a molecular fingerprint. Differences in symmetry can lead to the presence or absence of certain bands.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

In mass spectrometry, cis and trans isomers will have the same molecular ion peak. However, differences in their fragmentation patterns can arise due to the different steric environments of the methyl groups, which can influence the stability of the resulting fragment ions. The relative intensities of certain fragment ions may differ between the isomers. For example, the loss of a methyl group (M-15) or larger alkyl fragments can be influenced by stereochemistry, although these differences are often not as pronounced as in NMR or IR spectroscopy.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the trimethylcyclohexane isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a high-quality spectrum.

  • Data Processing: The raw data (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like trimethylcyclohexane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction of the pure isomer into the ion source.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and subsequent fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and the pattern of fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between cis and trans isomers of trimethylcyclohexane using the spectroscopic techniques discussed.

G start Unknown Trimethylcyclohexane Isomer c13nmr Acquire ¹³C NMR Spectrum start->c13nmr num_signals Analyze Number of Signals c13nmr->num_signals h1nmr Acquire ¹H NMR Spectrum num_signals->h1nmr Fewer signals (Higher symmetry) num_signals->h1nmr More signals (Lower symmetry) cis Probable Cis Isomer num_signals->cis Significantly fewer signals coupling Analyze Coupling Constants (³JHH ax-ax) h1nmr->coupling ir_ms Acquire IR and MS Data coupling->ir_ms Small or absent ax-ax coupling coupling->ir_ms Large ax-ax coupling (~10-13 Hz) trans Probable Trans Isomer coupling->trans Large ³JHH(ax-ax) confirm Confirm with Fingerprint Region (IR) and Fragmentation (MS) ir_ms->confirm confirm->cis Confirms Cis confirm->trans Confirms Trans

Caption: Workflow for distinguishing cis and trans trimethylcyclohexane isomers.

References

Evaluating 1,1,3-Trimethylcyclohexane as a Viable Alternative to Common Hydrocarbon Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides a comprehensive comparison of 1,1,3-trimethylcyclohexane with other commonly used hydrocarbon solvents, namely cyclohexane (B81311), toluene (B28343), and n-heptane. By presenting key experimental data and detailed protocols, this document aims to offer an objective evaluation to inform solvent selection in a laboratory and process development setting.

Physicochemical Properties: A Comparative Analysis

The fundamental physical and chemical properties of a solvent dictate its behavior in a reaction system. Key parameters such as boiling point, density, and viscosity are crucial for process design and optimization. The following table summarizes these properties for this compound and its counterparts.

PropertyThis compoundCyclohexaneToluenen-Heptane
Molecular Formula C₉H₁₈C₆H₁₂C₇H₈C₇H₁₆
Molecular Weight ( g/mol ) 126.24[1]84.1692.14100.21
Boiling Point (°C) 139[1]80.7110.698.4
Melting Point (°C) -67[1]6.5-95-90.6
Density (g/cm³ at 20°C) 0.8127[1]0.7790.8670.684
Viscosity (cP at 25°C) ~1.00.890.590.39
Water Solubility Insoluble[1]InsolubleSlightly SolubleInsoluble

Solubility Characteristics: A Deeper Dive with Hansen Solubility Parameters

To provide a more nuanced understanding of solubility, Hansen Solubility Parameters (HSP) are employed. These parameters are based on the principle that "like dissolves like" and quantify a solvent's character based on its dispersion forces (δD), polar forces (δP), and hydrogen bonding capabilities (δH). A smaller "distance" between the HSP values of a solute and a solvent suggests a higher likelihood of dissolution.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound 16.60.00.0
Cyclohexane 16.80.00.2
Toluene 18.01.42.0
n-Heptane 15.30.00.0

Toxicity and Safety Profile

Safety is a paramount concern in any laboratory or manufacturing setting. This section provides a comparative overview of the known toxicological and safety data for the solvents. It is important to consult the full Safety Data Sheet (SDS) for each solvent before use.

SolventOral LD50 (rat)GHS Hazard StatementsKey Hazards
This compound > 15,360 mg/kg (for isomers)[2]H226 (Flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H411 (Toxic to aquatic life with long lasting effects)Flammable, Aspiration hazard, Skin/eye/respiratory irritant
Cyclohexane > 5,000 mg/kgH225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)Highly flammable, Aspiration hazard, Skin/eye/respiratory irritant
Toluene 2,600 - 7,500 mg/kgH225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure)Highly flammable, Reproductive toxicity, Organ damage
n-Heptane > 5,000 mg/kgH225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)Highly flammable, Aspiration hazard, Skin/eye/respiratory irritant

Applications in Research and Drug Development

While this compound is not as ubiquitously used as solvents like toluene or cyclohexane, its unique properties lend it to specific applications:

  • Intermediate in Organic Synthesis: Its structured cyclic backbone makes it a useful starting material or intermediate in the synthesis of more complex molecules.

  • Stereochemical Studies: The fixed chair conformations and the specific arrangement of the methyl groups make this compound and its isomers valuable models for studying stereochemistry and conformational analysis.

  • Non-polar Medium: As a non-polar hydrocarbon, it can serve as a solvent for reactions involving non-polar reactants and reagents where polarity needs to be minimized.

Currently, specific case studies detailing the use of this compound in late-stage drug development are not widely published. However, its properties suggest potential as a substitute for other cyclic alkanes in process chemistry, particularly where a higher boiling point than cyclohexane is desired.

Experimental Protocols

To facilitate a practical evaluation of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solute Solubility (Qualitative and Quantitative)

Objective: To determine the solubility of a target compound in this compound and compare it to other solvents.

A. Qualitative Visual Miscibility Test

Materials:

  • Test tubes with stoppers

  • Pipettes or graduated cylinders

  • The solute of interest

  • This compound and other solvents for comparison

Procedure:

  • Add a small, accurately weighed amount of the solute (e.g., 10 mg) to a clean, dry test tube.

  • Add a defined volume of the solvent (e.g., 1 mL) to the test tube.

  • Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

  • Allow the mixture to stand and visually inspect for complete dissolution (a clear solution with no visible particles).

  • If the solute dissolves, it is considered soluble at that concentration. If not, the solvent can be added incrementally to determine the approximate solubility.

B. Quantitative Determination using UV-Vis Spectroscopy (for UV-active solutes)

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

Part 1: Preparation of a Standard Curve

  • Prepare a stock solution of the solute in the chosen solvent at a known concentration.

  • Perform a serial dilution to create a series of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance versus concentration to generate a standard curve and determine the linear regression equation.

Part 2: Preparation and Analysis of a Saturated Solution

  • Add an excess amount of the solute to a known volume of the solvent in a flask.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the saturated solution using a syringe filter to remove any undissolved solute.

  • Dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the standard curve's equation to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of the solute in the solvent.

Experimental_Workflow_Solubility cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (UV-Vis) qual_start Weigh Solute qual_add_solvent Add Solvent qual_start->qual_add_solvent qual_mix Vortex/Shake qual_add_solvent->qual_mix qual_observe Observe Dissolution qual_mix->qual_observe qual_end Soluble/Insoluble qual_observe->qual_end quant_prep_standards Prepare Standards quant_measure_abs Measure Absorbance quant_prep_standards->quant_measure_abs quant_plot_curve Generate Standard Curve quant_measure_abs->quant_plot_curve quant_calculate Calculate Solubility quant_plot_curve->quant_calculate quant_prep_sat Prepare Saturated Solution quant_filter Filter quant_prep_sat->quant_filter quant_dilute Dilute quant_filter->quant_dilute quant_measure_sample Measure Sample Absorbance quant_dilute->quant_measure_sample quant_measure_sample->quant_calculate quant_end Solubility Value (e.g., mg/mL) quant_calculate->quant_end

Caption: Workflow for determining solute solubility.

Protocol 2: Solvent Screening for Reaction Optimization

Objective: To evaluate the effect of this compound on the yield and selectivity of a chemical reaction compared to other solvents.

Materials:

  • Reaction vessels (e.g., round-bottom flasks or vials)

  • Stirring apparatus (e.g., magnetic stir plates and stir bars)

  • Temperature control system (e.g., oil bath or heating mantle)

  • Reactants, reagents, and catalyst for the chosen reaction

  • This compound and other solvents for screening

  • Analytical instrumentation for reaction monitoring (e.g., TLC, GC, HPLC, NMR)

Procedure:

  • Reaction Setup: In parallel, set up identical reactions in each of the solvents to be tested. For each reaction:

    • To a reaction vessel, add the starting materials, reagents, and catalyst in the same molar ratios.

    • Add the designated solvent to achieve the same reaction concentration across all setups.

  • Reaction Execution:

    • Commence stirring and heat all reactions to the same desired temperature.

    • Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., taking small aliquots for TLC or GC analysis).

  • Work-up and Analysis:

    • Once the reactions are deemed complete (or after a set time), quench the reactions appropriately.

    • Perform an identical work-up procedure for each reaction mixture to isolate the crude product.

    • Determine the yield of the desired product for each reaction.

    • Analyze the purity and, if applicable, the selectivity (e.g., diastereomeric or enantiomeric excess) of the product from each solvent using techniques like NMR, GC, or chiral HPLC.

  • Comparison: Compare the reaction outcomes (yield, purity, selectivity, reaction time) for each solvent to identify the optimal choice.

Experimental_Workflow_Screening cluster_solvents Parallel Solvent Screening start Define Reaction Parameters (Stoichiometry, Temp., Conc.) rxn_tmc Reaction in 1,1,3-TMC start->rxn_tmc rxn_cy Reaction in Cyclohexane start->rxn_cy rxn_tol Reaction in Toluene start->rxn_tol rxn_hep Reaction in n-Heptane start->rxn_hep monitor Monitor Reaction Progress (TLC, GC, etc.) rxn_tmc->monitor rxn_cy->monitor rxn_tol->monitor rxn_hep->monitor workup Identical Reaction Work-up monitor->workup analysis Analyze Product (Yield, Purity, Selectivity) workup->analysis compare Compare Results analysis->compare end Optimal Solvent Identified compare->end

Caption: Workflow for solvent screening in reaction optimization.

Conclusion

This compound presents itself as a specialized, non-polar hydrocarbon solvent. Its higher boiling point compared to cyclohexane and n-heptane can be advantageous for reactions requiring elevated temperatures. Its safety profile appears comparable to or slightly more favorable than other common hydrocarbon solvents, particularly concerning the absence of aromaticity found in toluene. While it may not be a universal replacement, for specific applications in organic synthesis and research where a non-polar, cyclic alkane with a moderate boiling point is required, this compound is a worthy candidate for consideration and evaluation. The experimental protocols provided herein offer a framework for researchers to systematically assess its performance against established alternatives in their specific reaction systems.

References

A Comparative Guide to Methods for Assessing the Enantiomeric Excess of 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of various analytical techniques for assessing the enantiomeric excess of 1,1,3-trimethylcyclohexane, a non-functionalized chiral hydrocarbon. The following sections detail the experimental protocols, present comparative performance data, and visualize the analytical workflows.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required resolution, sensitivity, sample throughput, and available instrumentation. The primary methods employed for this purpose are chromatographic techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

Data Presentation: Quantitative Performance

The following table summarizes the key performance characteristics of each major analytical technique for the determination of enantiomeric excess.

MethodPrincipleTypical Stationary Phase/ReagentResolutionSensitivityThroughputKey AdvantagesKey Limitations
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers with a chiral stationary phase.Modified cyclodextrins (e.g., Chirasil-Dex).[1]HighHighHighHigh efficiency, simple, and sensitive for volatile compounds.[1]Limited to volatile and thermally stable compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Diastereomeric interactions with a chiral stationary phase (CSP).Polysaccharide-based (cellulose, amylose), Pirkle-type, macrocyclic antibiotics.[2][3]HighModerate to HighModerateWide applicability, robust, and transferable.[4]Can require significant method development; may use large volumes of organic solvents.[5]
Chiral Supercritical Fluid Chromatography (SFC) Diastereomeric interactions with a CSP using a supercritical fluid mobile phase.[4][6]Polysaccharide-based CSPs are common.[4]HighHighHighFaster than HPLC, reduced organic solvent consumption ("green" technique).[7][8]Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[9]Chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), lanthanide shift reagents.[9][10]ModerateLowLow to ModerateProvides structural information; non-destructive.Lower sensitivity and resolution compared to chromatographic methods; may require higher sample concentrations.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[11][12]None (direct measurement).N/AModerateLowProvides absolute configuration; can be used for a wide range of molecules in solution.[11]Requires specialized equipment; can be time-consuming for data acquisition.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful determination of enantiomeric excess. Below are representative methodologies for the key techniques discussed.

Chiral Gas Chromatography (GC)

This protocol is based on the enantioseparation of this compound using a modified cyclodextrin (B1172386) stationary phase.[1]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a fused-silica capillary column.

  • Column: Chirasil-Dex coated fused-silica capillary column (e.g., 2 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., pentane (B18724) or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Isothermal at 25 °C.[1]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general approach for developing a chiral HPLC method for a non-polar compound like this compound.

  • Instrumentation: HPLC system with a UV detector or a refractive index detector (as this compound lacks a strong chromophore).

  • Column: A chiral stationary phase column, typically polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) (e.g., 99:1 v/v). The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Low UV (e.g., 210 nm) if possible, or use a refractive index detector.

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the GC method.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC.

  • Instrumentation: SFC system with a back-pressure regulator and a suitable detector (e.g., UV or FID).

  • Column: A chiral stationary phase column, often the same types used in HPLC (e.g., polysaccharide-based).

  • Sample Preparation: Dissolve the sample in a small amount of a suitable organic solvent (e.g., isopropanol) and dilute with the mobile phase co-solvent.

  • SFC Conditions:

    • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol (B129727) or ethanol (e.g., 95:5 v/v).

    • Flow Rate: 2-4 mL/min

    • Outlet Pressure: 100-150 bar

    • Column Temperature: 35-40 °C

    • Detection: UV detector at a low wavelength.

    • Injection Volume: 5 µL

  • Data Analysis: The enantiomeric excess is determined by the relative peak areas of the separated enantiomers.

NMR Spectroscopy

This method relies on the use of a chiral solvating agent to induce chemical shift differences between the enantiomers.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add an equimolar amount of a chiral solvating agent (e.g., a derivative of binaphthol or a chiral lanthanide shift reagent).

    • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a proton signal that shows resolution into two distinct peaks corresponding to the two diastereomeric complexes. The enantiomeric excess is calculated from the integration of these two peaks.

Mandatory Visualizations

Workflow for Assessing Enantiomeric Excess

The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral compound.

G General Workflow for Enantiomeric Excess Assessment A Sample Preparation (Dissolution in appropriate solvent) B Method Selection (GC, HPLC, SFC, NMR, VCD) A->B C Instrumental Analysis B->C D Data Acquisition C->D E Data Processing (Peak integration, Signal analysis) D->E F Calculation of Enantiomeric Excess E->F G Result Reporting F->G

Caption: A generalized workflow for the assessment of enantiomeric excess.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the different analytical methods based on key performance metrics.

G Comparison of Analytical Techniques for Enantiomeric Excess cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods GC Chiral GC High Resolution High Sensitivity High Throughput HPLC Chiral HPLC High Resolution Moderate Sensitivity Moderate Throughput SFC Chiral SFC High Resolution High Sensitivity High Throughput NMR NMR Moderate Resolution Low Sensitivity Low Throughput VCD VCD N/A Resolution Moderate Sensitivity Low Throughput Analyte This compound Analyte->GC Volatile Analyte->HPLC Soluble Analyte->SFC Soluble Analyte->NMR High Conc. Analyte->VCD In Solution

Caption: A comparative overview of analytical techniques for ee determination.

References

A Comparative Guide to Experimental and Computational Data for 1,1,3-Trimethylcyclohexane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally predicted physicochemical properties of 1,1,3-Trimethylcyclohexane. By presenting both empirical data and theoretical approaches, this document aims to offer a comprehensive resource for researchers leveraging this compound in their work.

Data Presentation: Physicochemical Properties

The following tables summarize the available experimental data for this compound and outline the common computational methods used for their prediction.

Table 1: Physical and Thermodynamic Properties

PropertyExperimental ValueComputational MethodExpected Accuracy/Commentary
Boiling Point 136.63 °C[1] - 139.00 °CQuantitative Structure-Property Relationship (QSPR) ModelsQSPR models correlate molecular descriptors (e.g., topological indices, constitutional descriptors) with experimental data. For alkylcyclohexanes, these models can predict boiling points with a high degree of accuracy, often with errors of only a few degrees Celsius.
Density 0.7788 g/cm³ (at 20°C)[1]QSPR and Molecular Dynamics (MD) SimulationsComputational models can provide density predictions. QSPR offers a rapid estimation, while MD simulations can yield more accurate values by simulating the bulk liquid properties, though at a higher computational cost.
Refractive Index 1.4296 (at 20°C)[1]Quantitative Structure-Property Relationship (QSPR) and DFTThe refractive index can be estimated using QSPR models or calculated from first principles using Density Functional Theory (DFT) to determine the electronic polarizability. These methods can achieve good correlation with experimental values.

Table 2: Spectroscopic Properties (NMR)

NucleusExperimental DataComputational MethodExpected Accuracy/Commentary
¹H NMR Spectra are available through chemical databases such as ChemicalBook.[2][3]Gauge-Including Atomic Orbital (GIAO) DFTGIAO-DFT is a standard method for calculating NMR chemical shifts. After geometry optimization of the molecule's conformers, this method can predict proton chemical shifts, typically with a high level of accuracy.
¹³C NMR Spectra are available through chemical databases such as ChemicalBook.[4]Gauge-Including Atomic Orbital (GIAO) DFTSimilar to ¹H NMR, GIAO-DFT is employed for ¹³C chemical shift prediction. The accuracy is generally high, which is invaluable for assigning carbon environments in complex molecules.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is simple distillation.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

    • The vapor then passes into the condenser, where it is cooled and liquefies, collecting in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation of the bulk of the sample. This stable temperature is the boiling point.

Measurement of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is used for precise measurements.

  • Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present, and placed in a water bath at a constant temperature (e.g., 20°C).

    • Once thermal equilibrium is reached, the pycnometer is removed, dried, and its total mass is measured.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach a constant temperature.

    • Light is passed through the sample, and the eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered.

    • The refractive index is read directly from the instrument's scale.

Acquisition of ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

  • Apparatus: An NMR spectrometer.

  • Procedure:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS).

    • The solution is placed in an NMR tube and inserted into the spectrometer's magnet.

    • For ¹H NMR, a series of radiofrequency pulses are applied to excite the hydrogen nuclei, and the resulting signals are recorded.

    • For ¹³C NMR, a similar process is used to excite the carbon-13 nuclei, often with proton decoupling to simplify the spectrum.

    • The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum, showing chemical shifts relative to the TMS standard.

Visualization of the Correlative Workflow

The following diagram illustrates the logical workflow for correlating experimental findings with computational predictions for the properties of this compound.

Correlative_Workflow cluster_exp Experimental Determination cluster_comp Computational Prediction Exp_Props Experimental Properties BoilingPoint Boiling Point Exp_Props->BoilingPoint Density Density Exp_Props->Density RefractiveIndex Refractive Index Exp_Props->RefractiveIndex NMR NMR Spectra Exp_Props->NMR Compare Data Correlation and Validation BoilingPoint->Compare Density->Compare RefractiveIndex->Compare NMR->Compare Comp_Props Computational Properties QSPR QSPR Models Comp_Props->QSPR DFT DFT/GIAO Comp_Props->DFT QSPR->Compare DFT->Compare Conclusion Validated Molecular Profile Compare->Conclusion

Caption: Workflow for comparing experimental and computational data.

References

Safety Operating Guide

Proper Disposal of 1,1,3-Trimethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 1,1,3-Trimethylcyclohexane, tailored for researchers, scientists, and drug development professionals.

This compound is a highly flammable liquid that poses health risks upon exposure.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and comply with regulatory standards. Disposal of this chemical must be conducted by qualified personnel who are knowledgeable about all applicable federal, state, and local regulations.[1]

Key Data for Handling and Disposal

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Registry Number 3073-66-3[1][2]
Physical State Clear, colorless liquid[1]
Boiling Point 136-138 °C[1][2]
Density 0.778 g/cm³[1][2]
Melting Point -65.75°C[2]
Water Solubility Insoluble[1]
Solubility in Non-Polar Solvents High (e.g., hexane, toluene)[1]

Experimental Protocol: Synthesis of a Terpenoid Intermediate

This compound is a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules like terpenoids.[1] The following is a representative experimental protocol that would result in waste this compound requiring disposal.

Objective: To use this compound as a starting material for the synthesis of a functionalized decalin system, a common core in many terpenoid natural products.

Materials:

  • This compound

  • Strong oxidizing agent (e.g., chromic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., isopropyl alcohol)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, add this compound to a round-bottom flask containing the anhydrous solvent.

  • Reagent Addition: Slowly add the strong oxidizing agent to the stirred solution at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by slowly adding the quenching solution.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solution using a rotary evaporator.

  • Waste Segregation: All aqueous layers, used TLC plates, and solvent-rinsed glassware will be contaminated with this compound and byproducts. The unreacted starting material and the solvent from the rotary evaporator constitute the primary chemical waste.

Disposal Workflow for this compound Waste

The proper disposal of hazardous waste is a regulated process. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[2] The following diagram illustrates the logical workflow for the disposal of this compound waste generated from the above protocol.

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Waste Generated (Unreacted this compound, contaminated solvent, aqueous layers) B Segregate into appropriate waste streams: - Non-halogenated Organic Waste - Aqueous Waste A->B Initial Step C Use designated, compatible, and sealed waste containers B->C Proceed to Containment D Label container with: - "Hazardous Waste" - Chemical name and concentration - Hazard characteristics (Flammable) - Accumulation start date C->D Crucial for Safety E Store in a designated satellite accumulation area or central storage facility D->E Move to Storage F Ensure secondary containment and segregation from incompatible materials (e.g., oxidizers) E->F Safety Precaution G Arrange for pickup by a licensed hazardous waste disposal contractor F->G Ready for Disposal H Complete Hazardous Waste Manifest for cradle-to-grave tracking G->H Regulatory Requirement

Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures:

  • Waste Identification and Segregation: Immediately after generation, identify the waste stream. This compound and contaminated organic solvents should be collected in a designated "Non-halogenated Organic Waste" container. Contaminated aqueous solutions should be collected separately.

  • Containment: Use only approved, chemically compatible containers for waste collection. Ensure containers are kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the associated hazards (e.g., "Flammable"), and the date of accumulation.

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area. The storage area should have secondary containment to capture any potential leaks. It is crucial to store this waste away from incompatible materials, especially strong oxidizing agents.[1]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed disposal facility. A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal, in accordance with RCRA regulations.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Essential Safety and Logistical Information for Handling 1,1,3-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of 1,1,3-Trimethylcyclohexane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Chemical and Physical Properties

A clear understanding of the properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol [1]
CAS Number 3073-66-3[1]
Appearance Clear, colorless liquid[1]
Odor Resembles methylcyclohexane[2]
Boiling Point 136-138 °C[1][3]
Melting Point -65.75°C[3]
Flash Point 18°C (64.4°F)[4]
Density 0.778 g/cm³[1][3]
Solubility Insoluble in water.[1] Soluble in non-polar solvents like hexane (B92381) and toluene.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following PPE is mandatory.

PPE CategorySpecification
Eye Protection Chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk.[4][5]
Hand Protection Chemical-resistant gloves. While specific data for this compound is limited, for similar cyclic alkanes, nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as Viton or butyl rubber should be considered.[3] Always inspect gloves for degradation or punctures before use.
Body Protection A flame-resistant lab coat is essential.[6] When handling larger volumes (>1 liter), a chemical-resistant apron over the lab coat is recommended.[3] Full-length pants and closed-toe shoes are mandatory in the laboratory.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] If work outside a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4][7] OV cartridges are typically color-coded black.[4][8][9]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step protocol should be followed.

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate and verify the functionality of the nearest safety shower and eyewash station.[4]

  • Confirm that a Class B fire extinguisher (for flammable liquids) is accessible.

  • Assemble all necessary PPE and inspect it for any damage.

  • Prepare and label all necessary equipment and containers.

2. Handling Procedure:

  • Always wear the prescribed PPE before handling the chemical.

  • Conduct all manipulations of this compound within a chemical fume hood to control vapor inhalation.[3][6]

  • Ground and bond containers when transferring large volumes to prevent static discharge, which can be an ignition source.[6]

  • Use only non-sparking tools.[4][6]

  • Keep containers of this compound tightly closed when not in use to minimize vapor release.[3][6]

  • Avoid contact with heat, sparks, open flames, and other ignition sources.[3][4][6]

3. Post-Handling Procedure:

  • Tightly seal the this compound container and store it in a designated flammable liquid storage cabinet.[3][6]

  • Decontaminate the work area thoroughly.

  • Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and its associated waste must be handled in strict accordance with all federal, state, and local regulations.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container. The label should read "Hazardous Waste - Flammable Liquid" and list the contents.

  • Do not mix this waste with other incompatible waste streams.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, preferably within a flammable liquid storage cabinet.

  • Keep the waste container tightly closed.

3. Disposal Procedure:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound be disposed of down the drain.[3]

  • Common disposal methods for flammable liquid waste include incineration in a permitted hazardous waste incinerator.[10]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Task: Handling this compound B Eye Protection: Chemical Splash Goggles (Face Shield if splash risk) A->B C Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile for splash, Butyl for immersion) A->C D Body Protection: Flame-Resistant Lab Coat (Chemical Apron for large volumes) A->D E Respiratory Protection: Work in Fume Hood A->E F Inadequate Ventilation? (Outside Fume Hood) E->F Is fume hood use possible? F->B Yes G Use NIOSH-Approved Respirator with Organic Vapor Cartridge F->G No

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.